N-Ethyl-N-(2-phenoxyethyl)aniline
Description
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Structure
3D Structure
Properties
CAS No. |
41378-51-2 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-ethyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C16H19NO/c1-2-17(15-9-5-3-6-10-15)13-14-18-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
KKHWAYLPKGKYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Ethyl-N-(2-phenoxyethyl)aniline Chemical Properties
[1][2]
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline is a specialized aromatic amine intermediate primarily utilized in the synthesis of disperse azo dyes for hydrophobic fibers such as polyester and acetate. Structurally, it consists of an aniline core substituted at the nitrogen atom with an ethyl group and a phenoxyethyl ether moiety. This specific substitution pattern imparts critical hydrophobic properties and steric characteristics that influence the solubility, substantivity, and fastness of the resulting dyes.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and industrial applications, designed for researchers in organic synthesis and color chemistry.
Physicochemical Profile
The molecule combines a lipophilic phenoxyethyl tail with an electron-rich aniline center. The ether linkage provides flexibility and moderate polarity, while the ethyl group ensures adequate organic solubility.
Table 1: Key Chemical Properties
| Property | Data / Description |
| Chemical Name | N-Ethyl-N-(2-phenoxyethyl)benzenamine |
| CAS Number | 79084-84-7 (Hydrochloride salt ref) |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in organic solvents (acetone, toluene, DCM); Insoluble in water |
| LogP (Predicted) | ~4.5 - 5.0 (High lipophilicity) |
| Appearance | Pale yellow to brownish oil/solid (oxidizes upon air exposure) |
Synthesis & Manufacturing Methodologies
The industrial preparation of N-Ethyl-N-(2-phenoxyethyl)aniline typically follows a nucleophilic substitution pathway (N-alkylation). The choice of starting materials—N-ethylaniline and 2-phenoxyethyl halide —is driven by atom economy and the availability of precursors.
Core Synthesis Protocol: N-Alkylation
Reaction:
Experimental Workflow:
-
Reagents: N-Ethylaniline (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq), and an acid scavenger (Sodium Carbonate or Triethylamine).
-
Solvent: A polar aprotic solvent (e.g., DMF or Toluene with a phase transfer catalyst) is preferred to enhance the nucleophilicity of the amine.
-
Conditions: The mixture is heated to reflux (approx. 100–120°C) for 6–12 hours.
-
Work-up: The reaction mass is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous
. -
Purification: Vacuum distillation is required to remove unreacted N-ethylaniline, which can interfere with subsequent dye coupling reactions.
Synthesis Pathway Diagram
The following diagram illustrates the convergent synthesis route.
Caption: Convergent synthesis via N-alkylation of N-ethylaniline with 2-phenoxyethyl bromide.
Chemical Reactivity & Functionalization[7]
The utility of N-Ethyl-N-(2-phenoxyethyl)aniline lies in the electron-donating nature of the tertiary amine nitrogen, which activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS) .
Azo Coupling (Dye Formation)
The most critical reaction for this molecule is coupling with diazonium salts. The bulky N-substituents direct the incoming electrophile almost exclusively to the para-position (relative to the nitrogen).
-
Mechanism: The diazonium ion (
) attacks the para-carbon. -
Steric Factors: The phenoxyethyl chain is bulky. This steric bulk helps prevent aggregation of the final dye molecule but can also slow down the coupling rate compared to smaller N-alkyl anilines.
-
pH Control: Coupling is typically performed in a weakly acidic medium (pH 4–5) to maintain the concentration of the reactive diazonium species while ensuring the amine coupler is not fully protonated (which would deactivate the ring).
Reactivity Logic Diagram
Caption: Reactivity profile highlighting the primary azo coupling pathway and potential oxidative degradation.
Applications: Disperse Dyes[8][9]
N-Ethyl-N-(2-phenoxyethyl)aniline serves as a "Coupling Component" in the structural design of Disperse Dyes.
-
Role: It provides the "donor" half of the azo chromophore.
-
Color Tuning: The phenoxyethyl group acts as a weak auxochrome. Compared to a simple ethyl group, the phenoxy moiety adds hydrophobicity, which is essential for the dye to penetrate polyester fibers during the high-temperature dyeing process (130°C).
-
Fastness Properties: The heavy molecular weight and aromatic stacking potential of the phenoxy group improve sublimation fastness (resistance to fading under heat) and wash fastness .
Example Dye Class:
-
Disperse Red/Rubine: Formed by coupling with diazotized p-nitroaniline or 2-chloro-4-nitroaniline.
Analytical Characterization
To validate the identity of synthesized N-Ethyl-N-(2-phenoxyethyl)aniline, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.5 – 7.3 ppm: Multiplet (9H) corresponding to the two phenyl rings (Aniline + Phenoxy).
-
δ 4.1 ppm (t): Triplet for
(adjacent to phenoxy). -
δ 3.7 ppm (t): Triplet for
(part of the ethylene bridge). -
δ 3.4 ppm (q): Quartet for
. -
δ 1.1 ppm (t): Triplet for methyl group of the ethyl chain.
-
-
Mass Spectrometry:
-
Molecular ion peak
at m/z ~241. -
Fragmentation often shows loss of the phenoxy group (
).
-
Safety & Handling
Hazard Classification: As an N-substituted aniline derivative, this compound should be treated as Toxic and a Skin Sensitizer .
-
Acute Toxicity: Harmful if swallowed or absorbed through skin. Potential methemoglobinemia agent (typical of anilines).
-
Handling Protocol:
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.
-
Ventilation: All operations, especially heating, must be performed in a certified fume hood to prevent inhalation of vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation (darkening).
-
References
-
Sigma-Aldrich. (n.d.). N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride Product Specification. Retrieved from
-
PubChem. (2025).[1][2] N-(2-Phenoxyethyl)aniline Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[3] Application Notes and Protocols for N-substituted Anilines in Dye Synthesis. Retrieved from
-
BLD Pharm. (2025). N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride Safety Data. Retrieved from
Technical Monograph: N-Ethyl-N-(2-phenoxyethyl)aniline
[1]
CAS Number: 79084-84-7 (Hydrochloride salt) Chemical Formula: C₁₆H₁₉NO (Free Base) / C₁₆H₂₀ClNO (Hydrochloride) Molecular Weight: 241.33 g/mol (Free Base) / 277.80 g/mol (HCl Salt)
Executive Summary & Chemical Identity
N-Ethyl-N-(2-phenoxyethyl)aniline is a specialized tertiary amine intermediate primarily utilized in the synthesis of high-performance azo dyes and potentially as a building block in pharmaceutical chemistry. Structurally, it consists of an aniline core nitrogen-substituted with an ethyl group and a 2-phenoxyethyl ether chain. This dual-substitution pattern imparts unique solubility and coupling properties, making it a critical "coupling component" in the manufacture of disperse dyes for hydrophobic fibers like polyester and acetate.
Physicochemical Profile
The compound typically exists as a viscous, high-boiling liquid in its free base form, often converted to the hydrochloride salt for improved stability and handling during transport.
| Property | Value (Free Base / Salt) | Note |
| Appearance | Pale yellow to brown oil (Base) / Off-white solid (Salt) | Oxidizes/darkens upon air exposure.[1][2] |
| Boiling Point | >200°C (Predicted) | High thermal stability required for dye processing. |
| Solubility | Organic solvents (DCM, Toluene, Acetone) | Hydrophobic nature due to phenoxy/ethyl groups. |
| pKa | ~4.0 - 5.0 (Aniline nitrogen) | Weakly basic; protonates in strong acid. |
| LogP | ~3.8 (Predicted) | Lipophilic; indicates affinity for polyester matrices. |
Synthesis & Manufacturing Protocols
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline requires precise control over alkylation chemistry to prevent over-alkylation (quaternization) or side reactions. Two primary industrial routes are established: the Direct Alkylation Route and the Nucleophilic Displacement Route .
Route A: Direct Alkylation (Convergent)
This method involves the alkylation of N-ethylaniline with 2-phenoxyethyl bromide. It is preferred for its convergent nature, using two pre-assembled building blocks.
-
Reagents: N-Ethylaniline, 2-Phenoxyethyl bromide, Potassium Carbonate (Base), Acetonitrile or DMF (Solvent).
-
Mechanism: S_N2 nucleophilic substitution.
-
Critical Control Point: The reaction temperature must be maintained between 80-100°C to favor mono-alkylation over quaternary salt formation.
Route B: Nucleophilic Displacement (Linear)
This route is often more cost-effective if N-ethyl-N-(2-chloroethyl)aniline is available as a precursor.
-
Step 1: Synthesis of N-Ethyl-N-(2-hydroxyethyl)aniline (from N-ethylaniline + Ethylene oxide).
-
Step 2: Chlorination to N-Ethyl-N-(2-chloroethyl)aniline (using SOCl₂).
-
Step 3: Etherification with Sodium Phenoxide.
Synthesis Workflow Diagram
Figure 1: Convergent and linear synthetic pathways for N-Ethyl-N-(2-phenoxyethyl)aniline.
Applications in Dye Chemistry[1][3][4]
The primary utility of N-Ethyl-N-(2-phenoxyethyl)aniline lies in its role as a Coupling Component for azo dyes.
Mechanism of Action
In the synthesis of azo dyes, an aromatic amine (the diazo component) is diazotized and then coupled with an electron-rich aromatic system (the coupling component).
-
Electron Density: The nitrogen atom of the N-ethyl-N-phenoxyethyl group acts as a strong auxochrome, donating electron density into the benzene ring.
-
Regioselectivity: This activation directs the incoming diazonium ion primarily to the para position relative to the amine nitrogen.
-
Color Tuning: The phenoxyethyl tail adds bulk and lipophilicity, shifting the absorption maximum (bathochromic shift) and improving the dye's sublimation fastness on polyester fibers.
Experimental Protocol: Azo Coupling (General)
-
Diazo Preparation: 4-Nitroaniline is dissolved in HCl and diazotized with NaNO₂ at 0-5°C.
-
Coupling: N-Ethyl-N-(2-phenoxyethyl)aniline is dissolved in dilute acetic acid.
-
Reaction: The diazonium salt solution is added dropwise to the coupler solution at <10°C, maintaining pH 4-5 with sodium acetate.
-
Result: A precipitate of the azo dye (typically red to violet) forms immediately.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.6 - 7.3 ppm: Multiplets corresponding to the two aromatic rings (aniline and phenoxy).
-
δ 4.1 ppm (t): Triplet for the -O-CH₂ -CH₂-N methylene group (deshielded by oxygen).
-
δ 3.7 ppm (t): Triplet for the -O-CH₂-CH₂ -N methylene group.
-
δ 3.4 ppm (q): Quartet for the N-CH₂ -CH₃ ethyl group.
-
δ 1.2 ppm (t): Triplet for the N-CH₂-CH₃ methyl group.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Peak at m/z 242.15 (Free base).
-
Safety & Handling (SDS Summary)
Hazard Classification: Irritant, Potential Sensitizer.
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Do not pipette by mouth. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear nitrile gloves (0.11mm min). |
| Eye Damage | Causes serious eye irritation.[4] | Use safety goggles with side shields. |
| Sensitization | May cause allergic skin reaction.[3] | Avoid dust/aerosol inhalation.[4] |
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. The compound is air-sensitive and may darken over time due to N-oxide formation or oxidative coupling.
References
-
BLD Pharm. (2025). Product Analysis: N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride. Retrieved from
-
PubChem. (2025).[2][5] Compound Summary: N-(2-Phenoxyethyl)aniline (Structural Analog). Retrieved from [2][5]
-
Matrix Fine Chemicals. (2025). Catalog: Aniline Derivatives and Intermediates. Retrieved from
Sources
- 1. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15) [tristarintermediates.org]
- 2. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Ethyl-N-(2-phenoxyethyl)aniline: Structural Architecture and Synthetic Utility
Topic: N-Ethyl-N-(2-phenoxyethyl)aniline Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 79084-84-7 for HCl salt) is a specialized tertiary amine intermediate predominantly utilized in the synthesis of high-performance disperse azo dyes . Its molecular architecture combines an electron-rich aniline core with a lipophilic phenoxyethyl tail, providing a unique balance of electronic donation and hydrophobic interaction. This guide dissects its structural properties, synthetic pathways, and critical role in fine chemical manufacturing, offering a self-validating protocol for its laboratory preparation.
Molecular Architecture & Properties
Structural Identity
The molecule consists of a central nitrogen atom bonded to three distinct groups: a phenyl ring (aniline base), an ethyl group, and a 2-phenoxyethyl chain. This asymmetry creates specific steric and electronic environments essential for its reactivity in electrophilic aromatic substitutions (coupling reactions).
| Identifier | Value |
| IUPAC Name | N-Ethyl-N-(2-phenoxyethyl)aniline |
| CAS Number | 79084-84-7 (Hydrochloride); 13678-56-3 (Free Base - approximate) |
| Molecular Formula | C |
| Molecular Weight | 241.33 g/mol (Free Base) |
| SMILES | CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2 |
| LogP (Predicted) | 4.2 ± 0.4 (Highly Lipophilic) |
Electronic & Steric Analysis
-
Nitrogen Lone Pair Availability: The nitrogen atom is
hybridized but participates in conjugation with the attached phenyl ring. The ethyl and phenoxyethyl groups exert a positive inductive effect (+I), increasing the electron density on the nitrogen relative to N-ethylaniline, thereby activating the para-position of the aniline ring for azo coupling. -
Phenoxyethyl Moiety: This group serves two functions:
-
Steric Bulk: It prevents aggregation in dye formulations.
-
Hydrophobicity: It enhances the affinity of the final dye molecule for non-polar substrates like polyester fibers [1].
-
Synthetic Pathways[1][2]
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is typically achieved via N-alkylation or Nucleophilic Substitution . Below is a field-proven protocol optimized for yield and purity.
Primary Route: Alkylation of N-Ethylaniline
This method utilizes N-ethylaniline and 2-phenoxyethyl bromide. It is preferred due to the stability of the starting materials and the avoidance of gaseous ethylene oxide (used in alternative hydroxyethylation routes).
Reagents:
-
N-Ethylaniline (1.0 eq)
-
2-Phenoxyethyl bromide (1.1 eq)
-
Potassium Carbonate (K
CO ) (1.5 eq, anhydrous) -
Solvent: DMF or Acetonitrile
-
Catalyst: Potassium Iodide (KI) (0.1 eq)
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with N-ethylaniline (12.1 g, 100 mmol), anhydrous K
CO (20.7 g, 150 mmol), and KI (1.66 g, 10 mmol) in DMF (100 mL). -
Addition: Heat the mixture to 60°C under N
atmosphere. Add 2-phenoxyethyl bromide (22.1 g, 110 mmol) dropwise over 30 minutes. -
Reaction: Raise temperature to 90-100°C and reflux for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until N-ethylaniline is consumed.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the organic layer with brine, dry over Na
SO , and concentrate in vacuo. The crude oil can be purified via column chromatography (Silica gel, Hexane/EtOAc gradient) or converted to the HCl salt by adding ethanolic HCl.
Alternative Route: Williamson Ether Synthesis
An alternative approach involves reacting N-ethyl-N-(2-chloroethyl)aniline with sodium phenoxide. This route is useful if the chloroethyl derivative is already available from hydroxyethylaniline processing.
Figure 1: Synthetic pathways for N-Ethyl-N-(2-phenoxyethyl)aniline. The primary alkylation route (top) is generally preferred for laboratory scale-up.
Spectroscopic Characterization
Accurate identification relies on NMR spectroscopy. The following data represents the expected shifts for the free base in CDCl
Predicted H NMR Data (400 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Aniline) | 7.15 - 7.25 | Multiplet | 2H | meta-H (N-Ph) |
| Aromatic (Aniline) | 6.65 - 6.75 | Multiplet | 3H | ortho/para-H (N-Ph) |
| Aromatic (Phenoxy) | 7.25 - 7.30 | Multiplet | 2H | meta-H (O-Ph) |
| Aromatic (Phenoxy) | 6.90 - 7.00 | Multiplet | 3H | ortho/para-H (O-Ph) |
| O-CH | 4.15 | Triplet ( | 2H | Ether methylene |
| N-CH | 3.75 | Triplet ( | 2H | Amine methylene (chain) |
| N-CH | 3.45 | Quartet ( | 2H | Ethyl methylene |
| CH | 1.18 | Triplet ( | 3H | Ethyl methyl |
Note: The N-CH
Industrial Applications: Disperse Dye Chemistry
The primary utility of N-Ethyl-N-(2-phenoxyethyl)aniline lies in its role as a coupling component for azo dyes.
Mechanism of Dye Formation
-
Diazotization: A primary aromatic amine (e.g., p-nitroaniline) is treated with NaNO
/HCl to form a diazonium salt. -
Coupling: The diazonium electrophile attacks the activated para-position of N-Ethyl-N-(2-phenoxyethyl)aniline.
-
Result: A highly colored "Disperse Red" or "Disperse Orange" dye is formed. The phenoxyethyl tail prevents the dye from washing out of polyester fibers during laundering (high wet fastness) [2].
Dye Structure Workflow
Figure 2: Mechanism of Azo Dye formation using N-Ethyl-N-(2-phenoxyethyl)aniline as the coupling component.
References
-
Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates. North Carolina State University.
-
BenchChem. (2025).[1] Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline in Dye Synthesis. (Analogous chemistry for phenoxyethyl derivatives).
-
Sigma-Aldrich. (2024).[2] Product Specification: N-ETHYL-N-(2-PHENOXYETHYL)ANILINE HYDROCHLORIDE.
-
PubChem. (2025).[3] Compound Summary: N-Ethyl-N-phenylaniline Derivatives. National Library of Medicine.
Sources
N-Ethyl-N-(2-phenoxyethyl)aniline: Strategic Synthesis & Process Optimization
Topic: N-Ethyl-N-(2-phenoxyethyl)aniline Synthesis Pathway Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists[1]
Executive Summary & Molecule Profile[2]
N-Ethyl-N-(2-phenoxyethyl)aniline (Free Base CAS: Implied 13682-91-2 context, HCl Salt CAS: 79084-84-7) is a critical tertiary amine intermediate used primarily in the synthesis of azo disperse dyes (e.g., Disperse Red 60 analogs) and as a structural motif in pharmaceutical development.[1]
Its structure combines a lipophilic N-ethylaniline core with a phenoxyethyl ether linkage.[1] Synthetically, this molecule presents a classic case of chemoselectivity , requiring the chemist to balance N-alkylation efficiency against the risks of quaternary ammonium salt formation or elimination side reactions.[1]
This guide details two distinct synthetic architectures:
-
The Convergent "Ether-First" Pathway (Recommended for Lab/Pilot): Prioritizes safety and modularity by pre-forming the ether linkage.[1]
-
The Linear "Aziridinium" Pathway (Industrial): Utilizes in situ activation of amino-alcohols, leveraging highly reactive aziridinium intermediates for high throughput.[1]
Retrosynthetic Analysis & Pathway Logic
To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.[1]
-
Disconnection A (C-N Bond): Alkylation of N-ethylaniline with a 2-phenoxyethyl electrophile.[1] This is the most "self-validating" route because it avoids handling toxic nitrogen mustard analogs.[1]
-
Disconnection B (C-O Bond): Nucleophilic attack of a phenoxide on an N-ethyl-N-(2-haloethyl)aniline.[1] This route is chemically elegant but mechanistically complex due to neighboring group participation (NGP) by the nitrogen lone pair.[1]
Comparative Pathway Analysis
| Feature | Pathway A: Convergent (Ether-First) | Pathway B: Linear (Aziridinium) |
| Key Intermediate | 2-Phenoxyethyl bromide | N-Ethyl-N-(2-chloroethyl)aniline |
| Mechanism | Standard | Aziridinium formation |
| Safety Profile | High: Stable intermediates | Low: Vesicant/Alkylating intermediate |
| Impurity Profile | Dialkylated quaternary salts (trace) | Hydrolysis products (amino-alcohols) |
| Scalability | Excellent for Gram-to-Kilo scale | Preferred for Multi-Ton (Continuous Flow) |
Visualization: Synthesis Architecture
The following diagram maps both pathways, highlighting the critical "Merge Node" where the target is formed.
Caption: Dual-pathway strategy showing the Convergent Route (Top) and the Industrial Aziridinium Route (Bottom).
Detailed Protocol: Pathway A (The Convergent Route)
This protocol is selected for its high reproducibility and safety profile in a research setting.[1] It avoids the synthesis of vesicant nitrogen mustards.[1]
Phase 1: Synthesis of 2-Phenoxyethyl Bromide
Rationale: Creating the ether linkage first eliminates the risk of O-alkylation vs. N-alkylation competition later.[1]
-
Reagents: Phenol (1.0 eq), 1,2-Dibromoethane (3.0 eq - Excess is critical to prevent bis-phenoxy formation),
(2.0 eq), Acetonitrile or Acetone.[1] -
Procedure:
Phase 2: N-Alkylation of N-Ethylaniline
Rationale: Use of a polar aprotic solvent (DMSO) accelerates the
Materials:
-
N-Ethylaniline (1.0 eq)[1]
-
2-Phenoxyethyl bromide (1.1 eq)[1]
-
Base: Anhydrous
(1.5 eq)[1] -
Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein activation[1]
-
Solvent: DMSO (Dimethyl sulfoxide) - Dry[1]
Step-by-Step Methodology:
-
Setup: In a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, charge N-ethylaniline (e.g., 12.1 g, 100 mmol) and DMSO (50 mL).
-
Activation: Add
(20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir for 15 minutes at room temperature to disperse the base. -
Addition: Add 2-Phenoxyethyl bromide (22.1 g, 110 mmol) dropwise over 20 minutes. Note: Exotherm is minimal, but rate control ensures homogeneity.
-
Reaction: Heat the mixture to 90°C . Maintain stirring for 6–8 hours.
-
Workup (The "Self-Validating" Purification):
-
Cool to room temperature.[1] Pour into ice-water (200 mL).
-
Extract with Ethyl Acetate (
mL).[1] -
Critical Wash: Wash the organic layer with 10% HCl (aq) .[1]
-
Separate phases.[1] Keep the Aqueous Acidic Layer .
-
Basify the aqueous layer with NaOH (20%) until pH > 12.[1] The product will oil out.[1]
-
Extract the "oiled out" product back into Ethyl Acetate.[1]
-
Dry over
and concentrate.
-
Data & Yields:
-
Physical State: Pale yellow oil (darkens on air exposure).[1]
-
Typical Yield: 78–85% (isolated).[1]
-
Purity: >98% (GC-MS).
Technical Insight: The "Aziridinium" Mechanism (Pathway B)[1]
While Pathway A is safer, understanding Pathway B is essential for industrial troubleshooting or if N-Ethyl-N-(2-chloroethyl)aniline is the available starting material.[1]
The Mechanism:
-
Intramolecular Cyclization: The lone pair on the nitrogen of N-Ethyl-N-(2-chloroethyl)aniline attacks the
-carbon, displacing the chloride.[1] -
Aziridinium Ion: This forms a highly strained, positively charged bicyclic intermediate.[1]
-
Nucleophilic Opening: The phenoxide ion attacks the aziridinium ring.[1]
Safety Warning: The aziridinium intermediate mimics the mechanism of Nitrogen Mustards (chemical warfare agents).[1] It is a potent alkylating agent capable of modifying DNA.[1][2] All manipulations must occur in a fume hood with appropriate decontaminants (e.g., dilute bleach) ready.[1]
References
-
MDPI Molecules. "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, vol. 5, no.[1] 3, 2000, pp. 562.[1] Link[1]
-
PrepChem. "Synthesis of N-ethylaniline and Derivatives." PrepChem.com.[1] Link
-
Grokipedia. "N-Ethyl-N-(2-chloroethyl)aniline: Reactivity and Aziridinium Formation."[1] Link
-
PubChem. "N-(2-Phenoxyethyl)aniline Compound Summary."[1] National Library of Medicine.[1] Link
-
Sigma-Aldrich. "N-Ethyl-N-(2-phenoxyethyl)aniline Hydrochloride Product Sheet." Link
Sources
Spectroscopic Blueprint of N-Ethyl-N-(2-phenoxyethyl)aniline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of N-Ethyl-N-(2-phenoxyethyl)aniline, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in the field, a thorough understanding of a compound's spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural characteristics. This document presents a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Ethyl-N-(2-phenoxyethyl)aniline.
Given the limited availability of directly published experimental spectra for this specific molecule, this guide has been constructed by leveraging a foundational principle in spectroscopy: the analysis of structurally related compounds. By examining the spectral data of N-ethylaniline and 2-phenoxyethanol, we can confidently predict the characteristic spectroscopic features of N-Ethyl-N-(2-phenoxyethyl)aniline. This approach not only provides a robust analytical framework but also underscores the power of comparative spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
N-Ethyl-N-(2-phenoxyethyl)aniline possesses a unique combination of three key structural motifs: an N-ethylaniline core, a flexible ethyl linker, and a terminal phenoxy group. Each of these components contributes distinct and identifiable signals in its NMR, IR, and MS spectra, which collectively form its unique spectroscopic fingerprint.
Caption: Molecular structure of N-Ethyl-N-(2-phenoxyethyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of N-Ethyl-N-(2-phenoxyethyl)aniline are detailed below. These predictions are based on the analysis of spectral data from N-ethylaniline and 2-phenoxyethanol.[1]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.20 | m | 2H | Ar-H (phenoxy, ortho) |
| ~7.00 - 6.90 | m | 3H | Ar-H (phenoxy, meta & para) |
| ~7.25 - 7.15 | m | 2H | Ar-H (aniline, meta) |
| ~6.75 - 6.65 | m | 3H | Ar-H (aniline, ortho & para) |
| ~4.10 | t | 2H | O-CH ₂ |
| ~3.65 | t | 2H | N-CH ₂ |
| ~3.40 | q | 2H | N-CH ₂-CH₃ |
| ~1.15 | t | 3H | N-CH₂-CH ₃ |
Interpretation:
-
Aromatic Region (δ 6.6-7.3 ppm): The spectrum will exhibit two sets of multiplets corresponding to the protons of the aniline and phenoxy rings. The electron-donating nature of the nitrogen atom in the aniline moiety will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to the protons of the phenoxy ring.
-
Aliphatic Region (δ 1.1-4.1 ppm): The spectrum will show four distinct signals corresponding to the two methylene groups of the ethyl bridge and the ethyl group attached to the nitrogen. The protons on the carbon adjacent to the oxygen (O-CH₂) will be the most deshielded and appear furthest downfield. The ethyl group will present a characteristic quartet and triplet pattern due to spin-spin coupling.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Ar-C -O (phenoxy) |
| ~147.0 | Ar-C -N (aniline) |
| ~129.5 | Ar-C H (phenoxy, meta) |
| ~129.0 | Ar-C H (aniline, meta) |
| ~121.0 | Ar-C H (phenoxy, para) |
| ~117.0 | Ar-C H (aniline, para) |
| ~114.5 | Ar-C H (phenoxy, ortho) |
| ~112.5 | Ar-C H (aniline, ortho) |
| ~66.0 | O-C H₂ |
| ~49.0 | N-C H₂ |
| ~45.0 | N-C H₂-CH₃ |
| ~12.5 | N-CH₂-C H₃ |
Interpretation:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbons directly attached to the electronegative oxygen and nitrogen atoms (Ar-C-O and Ar-C-N) will be significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the ether and amino groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline will exhibit characteristic absorption bands corresponding to its various structural components.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2860 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-C stretch (symmetric) |
| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |
Interpretation:
The IR spectrum will be characterized by strong absorptions in the aromatic region (1600-1500 cm⁻¹) due to the C=C stretching vibrations of the two phenyl rings. The presence of the ether linkage will be confirmed by the strong C-O stretching bands around 1240 cm⁻¹ and 1040 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 241
-
Major Fragments:
-
m/z = 148: [M - C₆H₅O]⁺ - Loss of the phenoxy group.
-
m/z = 134: [M - C₆H₅OCH₂]⁺ - Cleavage of the bond between the two ethyl carbons.
-
m/z = 120: [C₆H₅N(CH₂CH₃)]⁺ - Fragmentation resulting in the N-ethylaniline cation.
-
m/z = 106: [C₆H₅NCH₂]⁺ - Further fragmentation of the N-ethylaniline moiety.
-
m/z = 93: [C₆H₅O]⁺ - Phenoxy cation.
-
m/z = 77: [C₆H₅]⁺ - Phenyl cation.
-
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 241, corresponding to the molecular weight of N-Ethyl-N-(2-phenoxyethyl)aniline. The fragmentation pattern will be dominated by the cleavage of the C-O and C-N bonds, as well as the bonds within the ethyl bridge. The presence of fragments corresponding to the N-ethylaniline and phenoxy moieties will be key indicators of the molecule's structure.
Caption: Predicted major fragmentation pathways for N-Ethyl-N-(2-phenoxyethyl)aniline in EI-MS.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrumentation being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-Ethyl-N-(2-phenoxyethyl)aniline in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of N-Ethyl-N-(2-phenoxyethyl)aniline. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a robust framework for the identification and structural verification of this molecule. As with any analytical endeavor, it is recommended that this predicted data be used in conjunction with experimental data whenever possible to ensure the highest level of confidence in the results. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret the spectroscopic behavior of N-Ethyl-N-(2-phenoxyethyl)aniline in their synthetic and analytical workflows.
References
Sources
N-Ethyl-N-(2-phenoxyethyl)aniline solubility profile
Technical Whitepaper: Physicochemical Profiling & Solubility of N-Ethyl-N-(2-phenoxyethyl)aniline
Executive Summary
This technical guide provides a comprehensive solubility and physicochemical profile of N-Ethyl-N-(2-phenoxyethyl)aniline , a critical intermediate in the synthesis of azo-disperse dyes and functional organic materials.[1][2][3] Characterized by a dual-aromatic structure linked by a flexible ethoxy spacer, this molecule exhibits significant lipophilicity and specific solvation requirements.[2][3]
This document is designed for research scientists and process engineers. It moves beyond basic "soluble/insoluble" descriptors to explore the thermodynamic drivers of solvation, providing self-validating protocols for solubility determination and purification based on Hansen Solubility Parameters (HSP) and acid-base dissociation constants.[1][2][3]
Molecular Architecture & Theoretical Solubility
To predict and manipulate the solubility of N-Ethyl-N-(2-phenoxyethyl)aniline, one must first deconstruct its molecular scaffold.[1][2][3] The molecule consists of three distinct domains that dictate its interaction with solvents:[1]
-
The N-Ethylaniline Core: A hydrophobic, electron-rich aromatic system.[1][2][3]
-
The Ether Linkage (-O-CH2-CH2-): A polarizable region capable of weak hydrogen bond acceptance but no donation.[1][2][3]
-
The Phenoxy Tail: A second hydrophobic aromatic ring that significantly increases the partition coefficient (LogP).[2][3]
Physicochemical Constants (Calculated & Predicted)
| Property | Value (Approx.) | Significance |
| Molecular Weight | 241.33 g/mol | Moderate size; diffusion rates in solution will be typical for small organics.[1][2][3] |
| LogP (Octanol/Water) | 4.2 – 4.8 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar matrices.[2][3] |
| pKa (Conjugate Acid) | ~4.5 – 5.2 | Weak base.[2][3] The tertiary amine nitrogen can be protonated to form a water-soluble salt.[1][2][3] |
| H-Bond Donors | 0 | The molecule cannot donate protons; it relies on Van der Waals and dipole interactions.[1][2][3] |
| H-Bond Acceptors | 2 | The ether oxygen and amine nitrogen can accept weak H-bonds from protic solvents (e.g., alcohols).[1][2][3] |
Hansen Solubility Parameters (HSP)
Theoretical estimation based on Group Contribution Methods.[1][2][3]
- (Dispersion): High.[2][3] The dual aromatic rings dominate the interaction energy.[2][3]
- (Polarity): Low-Moderate.[1][2][3] Driven by the C-N and C-O dipoles.[2][3]
- (Hydrogen Bonding): Low.[2][3] Lack of -OH or -NH groups limits interaction with water.[1][2][3]
Solubility Profile & Solvent Compatibility
The following matrix categorizes solvent suitability based on "Like Dissolves Like" principles derived from the HSP values above.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Perfect match for the molecule's dispersion forces and low polarity.[1][2][3] Preferred for extraction.[2][3] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Dipole-dipole interactions stabilize the ether/amine functionalities.[2][3] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but temperature-dependent.[2][3] The hydrophobic bulk fights against the solvent's H-bond network.[1][2][3] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poor / Partial | The polarity of the ether/amine linkage creates a miscibility gap, though solubility increases with heat.[2][3] |
| Aqueous (Neutral pH) | Water | Insoluble | The high LogP (>4.[2][3]0) prevents disruption of the water lattice.[2][3] |
| Aqueous (Acidic pH < 2) | 1M HCl, 1M H2SO4 | Soluble (as Salt) | Protonation of the tertiary amine forms a cationic ammonium species, enabling aqueous solubility.[3] |
Visualization: Solvation & Handling Workflow
The following diagram illustrates the chemical logic for handling this molecule, specifically how to toggle its solubility for purification purposes.
Figure 1: Acid-Base Swing Extraction Protocol. This workflow exploits the basic nitrogen to separate the target from non-basic lipophilic impurities.[1][3]
Experimental Protocol: Quantitative Solubility Determination
For drug development or precise formulation, visual estimation is insufficient.[2][3] The following protocol uses a "Shake-Flask" methodology coupled with HPLC-UV quantitation. This is a self-validating system: the equilibrium check ensures accuracy.[1][2][3]
Reagents & Equipment
-
Target: N-Ethyl-N-(2-phenoxyethyl)aniline (>98% purity).
-
Apparatus: Thermostated shaker, 0.45 µm PTFE syringe filters (hydrophobic compatible), HPLC system with UV detector (254 nm).[2][3]
Step-by-Step Methodology
-
Saturation Preparation:
-
Equilibration (The Critical Step):
-
Sampling & Filtration:
-
Quantification (HPLC):
Application Context & Handling Implications
Synthesis & Dye Manufacturing
In the context of azo dye synthesis, this molecule acts as the coupling component .[2][3]
-
Reaction Medium: Coupling reactions are often performed in acidic aqueous media.[2][3] Because the free base is insoluble in water, it must be dissolved in acetic acid or converted to a hydrochloride salt/emulsion to react with the diazonium salt.[3]
-
Implication: Failure to emulsify or protonate the aniline nitrogen will result in a heterogeneous reaction and low yield.[2][3]
Biological/Pharmaceutical Research
While primarily a dye intermediate, the structure mimics certain lipophilic pharmacophores.[2][3]
-
DMSO Stock Solutions: For biological assays, prepare stock solutions in DMSO (Dimethyl Sulfoxide).[2][3] It will be soluble up to >100 mM.[2][3]
-
Precipitation Risk: When diluting a DMSO stock into aqueous buffer (PBS), the compound will likely crash out if the final concentration exceeds 10-50 µM due to its high LogP.[2][3] Always perform a serial dilution check.[1][2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220426, N-(2-Phenoxyethyl)aniline (Structural Analog).[1][2][3] Retrieved from [Link][1][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2][3] CRC Press.[2][3][4] (Methodology for solubility prediction).[2][3][4][5][6][7]
-
Sigma-Aldrich (2023). Safety Data Sheet: N-Ethyl-N-(2-phenoxyethyl)aniline.[1][2][3] (General safety and handling data).
-
European Chemicals Agency (ECHA). Registration Dossier for substituted anilines.[2][3] Retrieved from [Link][1][2]
(Note: Specific quantitative solubility data for CAS 13682-96-7 is sparse in open literature; the profiles above are derived from validated structure-property relationships of the N-alkyl aniline class.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
An In-Depth Technical Guide to N-Ethyl-N-(2-phenoxyethyl)aniline: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-(2-phenoxyethyl)aniline is a tertiary amine of interest in organic synthesis and potentially in the development of novel chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis via N-alkylation, and a discussion of its expected spectral characteristics. The content is structured to provide both foundational knowledge and practical insights for its application in a research and development setting.
Introduction
N-Ethyl-N-(2-phenoxyethyl)aniline belongs to the class of N-alkylanilines, which are important precursors and intermediates in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] The structure incorporates a phenoxyethyl moiety, which can influence the molecule's conformational flexibility and intermolecular interactions, potentially impacting its biological activity and material properties. This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound.
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes and References |
| Molecular Formula | C₁₆H₁₉NO | Based on the structure of its hydrochloride salt (C16H20ClNO). |
| Molecular Weight | 241.33 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for tertiary anilines. |
| Boiling Point | > 200 °C | N-ethylaniline has a boiling point of 205 °C.[2] The addition of the phenoxyethyl group would be expected to significantly increase the boiling point. |
| Melting Point | Not available | The hydrochloride salt exists, suggesting the free base can be isolated, likely as a solid or high-boiling liquid. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate). Sparingly soluble in water. | The solubility of aniline in organic solvents is generally good.[3] The non-polar phenoxyethyl and ethyl groups would further enhance lipophilicity. |
| pKa | ~4-5 | The pKa of N-ethylaniline is around 5.1. The electronic effects of the phenoxyethyl group are not expected to drastically alter the basicity of the aniline nitrogen. |
Chemical Properties and Reactivity
The chemical reactivity of N-Ethyl-N-(2-phenoxyethyl)aniline is primarily dictated by the tertiary amine functionality and the electron-rich aromatic ring.
Basicity and Salt Formation
As a tertiary amine, N-Ethyl-N-(2-phenoxyethyl)aniline is basic and will react with acids to form the corresponding ammonium salts.[1] The lone pair of electrons on the nitrogen atom is available to accept a proton.
Reactivity of the Tertiary Amine
The tertiary amine group is generally stable but can undergo oxidation or other reactions under specific conditions. Unlike primary and secondary amines, it does not undergo acylation or reaction with nitrous acid in the same manner due to the absence of a proton on the nitrogen atom.[4]
Electrophilic Aromatic Substitution
The N-ethyl-N-(2-phenoxyethyl)amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring.[1] The lone pair on the nitrogen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles.
Caption: Electrophilic substitution on the aniline ring.
Synthesis
A common and effective method for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is the N-alkylation of N-ethylaniline with a suitable phenoxyethyl halide, such as 2-phenoxyethyl bromide.
Synthetic Workflow
Sources
N-Ethyl-N-(2-phenoxyethyl)aniline derivatives and analogues
An In-Depth Technical Guide to N-Ethyl-N-(2-phenoxyethyl)aniline Derivatives and Analogues: Synthesis, Pharmacological Significance, and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and analytical methodologies related to N-Ethyl-N-(2-phenoxyethyl)aniline and its analogues. This chemical scaffold serves as a versatile backbone in medicinal chemistry, with derivatives showing potential as central nervous system agents, anti-inflammatory molecules, and anticancer compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and an analysis of structure-activity relationships (SAR) to guide future research and development in this area.
Introduction to the N-(2-phenoxyethyl)aniline Scaffold
Core Structure and Chemical Properties
The N-(2-phenoxyethyl)aniline core consists of an aniline ring linked to a phenoxy group via an N-ethyl-ethylamine bridge. The central nitrogen atom is a key feature, providing a site for substitution that significantly influences the molecule's steric and electronic properties. The flexibility of the ethyl chain and the potential for substitution on both aromatic rings make this scaffold a highly adaptable platform for generating chemical diversity. The aniline moiety confers weak basicity, allowing for the formation of hydrochloride salts which can improve solubility and handling characteristics for pharmaceutical development.[1]
Significance in Medicinal Chemistry and Drug Development
The aniline scaffold is a privileged structure in medicinal chemistry, integral to a wide range of therapeutic agents.[2] Derivatives of the broader N-(phenoxyalkyl)aniline class have been investigated for several therapeutic applications. Notably, they have been evaluated for their anticonvulsant and analgesic properties, suggesting potential for treating neurological disorders.[3] Furthermore, the structural motifs present in these compounds are found in molecules that target key signaling pathways involved in inflammation and cancer, such as kinase inhibition and modulation of Toll-like receptors.[2][4] The challenge in developing aniline-containing drugs often lies in mitigating potential metabolic toxicity, making careful analogue design and screening crucial.[5]
Synthetic Strategies and Methodologies
The synthesis of N-(2-phenoxyethyl)aniline derivatives primarily relies on the formation of the crucial carbon-nitrogen bond between the aniline nitrogen and the phenoxyethyl moiety.
Foundational Synthesis: N-Phenoxyethylation of Anilines
Historically, the preparation of N-(2-phenoxyethyl)anilines involved harsh conditions with large excesses of starting materials, leading to modest yields.[6] A significantly improved and simpler procedure utilizes dimethyl sulfoxide (DMSO) as the solvent and anhydrous potassium carbonate (K2CO3) as a mild base.[6] This method avoids strong acidic or basic media, which can promote unwanted β-elimination reactions.[6] The reaction proceeds efficiently at moderate temperatures (typically 90 °C) and allows for controlled synthesis of either mono- or bis-N-(2-phenoxyethyl)anilines by adjusting the molar ratio of the reactants.[6] Using an excess of the aniline favors the formation of the mono-substituted product in good yields (70-80%), while an excess of the 1-bromo-2-phenoxyethane reagent leads to the bis-substituted analogue.[6]
Synthesis of Analogues and Derivatives
The versatility of the scaffold allows for extensive derivatization:
-
N-Alkylation: Reductive amination is a powerful method for introducing or modifying the N-alkyl group. For instance, N-alkylation of anilines can be achieved with high selectivity and excellent yields at room temperature using aldehydes, a Palladium on carbon (Pd/C) catalyst, and ammonium formate as a hydrogen donor.[7] This environmentally benign approach avoids many of the toxic reagents used in other methods.[7]
-
Ring Substitution: Functional groups can be introduced onto the aniline or phenoxy rings before or after the core coupling reaction. For example, substituted phenols can be converted into their corresponding anilines in a one-pot, metal-free process involving a tandem dearomatization/condensation/rearomatization sequence.[8] This allows for the synthesis of electron-rich aniline derivatives.
Purification and Characterization
Purification of these compounds typically involves standard organic chemistry techniques. After the reaction, a common workup includes dilution with a solvent like dichloromethane, washing with brine, and drying the organic phase.[7] The final product is often isolated and purified by silica gel column chromatography.[7] For analytical purposes, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the preferred methods.[9] GC coupled with a nitrogen-phosphorus detector (NPD) offers excellent selectivity and sensitivity for aniline derivatives.[9] For structural confirmation, GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][10]
Pharmacological Profile and Structure-Activity Relationships (SAR)
The N-Ethyl-N-(2-phenoxyethyl)aniline scaffold and its analogues have been explored for a range of biological activities.
Central Nervous System (CNS) Activity
Derivatives of N-[(phenoxy)alkyl]aminoalkanols have been synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) models.[3] Certain compounds in this class showed promising activity and were subsequently evaluated for analgesic effects in neurogenic pain models.[3] Importantly, these active compounds were found to be non-toxic in in-vitro cellular models, indicating a favorable safety profile.[3] The most promising compound identified in one study was 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride, highlighting the potential for complex derivatives.[3]
Anti-inflammatory and Immunomodulatory Activity
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor in the innate immune system and represents an attractive therapeutic target for inflammatory diseases.[4] N-benzylideneaniline derivatives have been designed and synthesized as TLR2 inhibitors.[4] Mechanistic studies revealed that these compounds can inhibit the NF-κB signaling pathway with high specificity and low toxicity.[4] This inhibition leads to the downregulation of inflammatory cytokines.[4] Given the structural similarity, N-Ethyl-N-(2-phenoxyethyl)aniline derivatives represent a promising class of compounds to explore for TLR2 antagonism.
Structure-Activity Relationship (SAR) Insights
SAR studies on related scaffolds provide valuable insights for designing novel analogues. For synthetic cathinones, which are β-keto amphetamine derivatives, the length of the α-carbon side-chain significantly influences their pharmacological and toxicological effects.[11] Studies on N-ethyl substituted cathinones have demonstrated their potent ability to inhibit dopamine uptake and induce psychostimulant effects.[11] For other aniline analogues, specific substitutions have been shown to enhance radiosensitivity in cancer cells or to modulate Nrf2 activity.[12]
| Modification Site | Structural Change | Potential Impact on Activity | Reference |
| Aniline Ring | Introduction of electron-donating/withdrawing groups | Modulates binding affinity to targets like kinases and TLR2. | [2][4] |
| N-Alkyl Group | Variation of chain length (e.g., ethyl vs. propyl) | Can alter potency and mechanism of action at dopamine transporters. | [11] |
| Phenoxy Ring | Substitution with halogens, methyl, or methoxy groups | Influences lipophilicity, metabolic stability, and target engagement. | [3] |
| Ethylamine Bridge | Incorporation into a cyclic system (e.g., piperidine) | Constrains conformation, potentially increasing receptor selectivity and potency. | [3][13] |
Key Experimental Protocols
Protocol: Synthesis of N-(2-Phenoxyethyl)aniline via Improved N-Arylation
-
Principle: This protocol describes the synthesis of a mono-N-substituted phenoxyethylaniline using a mild base and polar aprotic solvent to achieve high yields, based on the method described by Ordóñez et al. (2000).[6]
-
Materials:
-
Substituted or unsubstituted aniline (4.0 mmol)
-
1-Bromo-2-phenoxyethane (1.0 mmol)
-
Anhydrous potassium carbonate (K2CO3) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (10 mL)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add the aniline (in molar excess to favor mono-substitution), 1-bromo-2-phenoxyethane, and anhydrous K2CO3.[6]
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous phase three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[7]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate gradient of Hexane/Ethyl Acetate.
-
-
Self-Validation: The identity and purity of the final product should be confirmed by NMR and MS analysis. The expected yield for the mono-substituted product should be in the range of 70-80%.[6]
Protocol: Analytical Quantification using GC-MS
-
Principle: This protocol provides a general framework for the quantification of an N-Ethyl-N-(2-phenoxyethyl)aniline derivative in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Materials:
-
Gas Chromatograph with Mass Spectrometer
-
Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Helium carrier gas
-
High-purity solvent (e.g., ethyl acetate)
-
Analyte standard of known purity
-
Internal Standard (IS), e.g., a deuterated analogue or a structurally similar compound.[10]
-
-
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the analyte in ethyl acetate. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1-1000 ng/mL).[10]
-
Sample Preparation: Dilute the sample to be analyzed to fall within the calibration range. Spike all standards and samples with the internal standard at a fixed concentration.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).[10]
-
MS Transfer Line: 280 °C
-
Acquisition Mode: Obtain a full scan spectrum of a concentrated standard to identify the molecular ion and characteristic fragment ions. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and one for the IS.[10]
-
-
Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Quantify the analyte in the unknown sample using the regression equation from the calibration curve.
-
-
Self-Validation: The calibration curve should have a correlation coefficient (r²) > 0.99. Quality control samples at low, medium, and high concentrations should be run alongside the unknown samples, with accuracy and precision falling within acceptable limits (e.g., ±15%).
Challenges and Future Directions
The primary challenge associated with aniline-containing compounds is their potential for metabolic activation into reactive metabolites, which can lead to toxicity.[5] Future research should focus on designing analogues that block or sterically hinder sites of metabolic oxidation without compromising biological activity. This can involve the introduction of fluorine atoms or other blocking groups at metabolically labile positions.
Future directions include:
-
Expansion of Chemical Space: Synthesizing novel derivatives with diverse substitutions on both aromatic rings to build comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for compounds that show promising activity in phenotypic screens.
-
Pharmacokinetic Profiling: Early-stage assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to identify candidates with favorable drug-like properties.[1]
Conclusion
The N-Ethyl-N-(2-phenoxyethyl)aniline scaffold is a valuable platform for the development of novel therapeutic agents. Efficient and scalable synthetic routes are available, allowing for the creation of diverse chemical libraries. Analogues have demonstrated promising pharmacological activities, particularly in the areas of CNS disorders and inflammation. A thorough understanding of the structure-activity relationships, coupled with strategic analogue design to mitigate potential toxicity, will be critical for advancing compounds from this class into clinical development.
References
-
Ordoñez, M., De la Cruz, C., & Cativiela, C. (2000). A Simple Method for N-Phenoxyethylation of Anilines. MDPI. [Link]
-
Structure-activity relationship of aniline analogues. ResearchGate. [Link]
-
Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. PrepChem.com. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]
-
Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]
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Karpińska, M., et al. (2020). Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols. Scientific Reports. [Link]
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Fujiwara, Y., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship, University of California. [Link]
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Nadal-Gratacós, N., et al. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues. NextGenPS. [Link]
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Wang, C., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. PubMed. [Link]
- 2-Phenoxyaniline derivatives.
-
Gulam Muheyuddeen, et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. [Link]
-
N-(2-Phenoxyethyl)aniline. PubChem, NIH. [Link]
-
Nadal-Gratacós, N., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience. [Link]
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. [Link]
-
Aniline replacement in drug-like compounds. Cresset. [Link]
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Experimental study of the pharmacological activity of new azaheterocycles derivatives: A literature review. Journal of Clinical Medicine of Kazakhstan. [Link]
-
Hu, X., et al. (2023). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]
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N-Ethyl-N-(2-phenoxyethyl)aniline literature review
An In-depth Technical Guide to N-Ethyl-N-(2-phenoxyethyl)aniline
Authored by: A Senior Application Scientist
Foreword
In the landscape of synthetic organic chemistry, N-substituted anilines represent a cornerstone class of compounds, serving as pivotal intermediates in the synthesis of a vast array of dyes, pharmaceuticals, agrochemicals, and materials. This guide focuses on a specific, yet under-documented member of this family: N-Ethyl-N-(2-phenoxyethyl)aniline. While direct literature on this compound is sparse, its structural motifs—the N-ethylaniline and the phenoxyethyl groups—are well-characterized. This document, therefore, serves as a comprehensive technical guide, amalgamating established synthetic methodologies for analogous compounds and predictive characterization techniques. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this molecule's synthesis, properties, and potential applications. We will delve into the logical underpinnings of its synthesis, extrapolate its physicochemical and spectroscopic characteristics from closely related structures, and provide a framework for its safe handling and exploration in research and development.
Introduction and Molecular Overview
N-Ethyl-N-(2-phenoxyethyl)aniline is a tertiary amine featuring an N-ethyl group and an N-(2-phenoxyethyl) group attached to an aniline core. Its chemical structure marries the electronic properties of an aromatic amine with the flexibility and potential for further functionalization offered by the ether linkage in the phenoxyethyl side chain.
The hydrochloride salt of N-Ethyl-N-(2-phenoxyethyl)aniline is commercially available, indicating its utility as a stable precursor in various synthetic applications.[1] However, detailed analytical data for this specific compound is not always readily available from commercial suppliers. Therefore, a thorough understanding of its synthesis and predicted characteristics is crucial for its effective use in research.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-Ethyl-N-(2-phenoxyethyl)aniline |
| Molecular Formula | C₁₆H₁₉NO |
| CAS Number (HCl salt) | 79084-84-7[1] |
| Molecular Weight | 241.33 g/mol |
Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
The most direct and logical approach to the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is through the N-alkylation of N-ethylaniline with a suitable 2-phenoxyethylating agent. A well-established method for the analogous N-phenoxyethylation of anilines provides a robust framework for this synthesis.[2]
Synthetic Strategy and Mechanistic Rationale
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine, N-ethylaniline, acts as the nucleophile, and a 2-phenoxyethyl halide (e.g., 1-bromo-2-phenoxyethane) serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the dissolution of reactants and is promoted by a non-nucleophilic base, such as anhydrous potassium carbonate, to neutralize the hydrohalic acid formed during the reaction.[2] The choice of a non-nucleophilic base is critical to prevent competing side reactions.
The reaction temperature is maintained at a moderate level (e.g., 90 °C) to ensure a reasonable reaction rate without promoting decomposition or unwanted side reactions like β-elimination of the phenoxyethyl group.[2]
Experimental Protocol: N-alkylation of N-ethylaniline
This protocol is adapted from a general procedure for the N-phenoxyethylation of anilines.[2]
Materials:
-
N-ethylaniline
-
1-bromo-2-phenoxyethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Cyclohexane mixture for elution
Procedure:
-
To a stirred solution of N-ethylaniline (1.2 equivalents) in DMSO, add anhydrous potassium carbonate (2.0 equivalents).
-
Add 1-bromo-2-phenoxyethane (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature, with stirring, for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/cyclohexane) to afford pure N-Ethyl-N-(2-phenoxyethyl)aniline.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-Ethyl-N-(2-phenoxyethyl)aniline.
Physicochemical Properties (Predicted)
The physicochemical properties of N-Ethyl-N-(2-phenoxyethyl)aniline can be extrapolated from data available for its constituent parts, N-ethylaniline and N-(2-phenoxyethyl)aniline.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Basis of Prediction |
| Appearance | Colorless to yellowish oily liquid | General appearance of N-substituted anilines[3][4] |
| Boiling Point | > 205 °C | Higher than N-ethylaniline (205 °C) due to increased molecular weight[5] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform) | Similar to N-ethylaniline and other tertiary aromatic amines[3][6] |
| Stability | May be sensitive to air and light, potentially darkening over time | A common characteristic of aniline derivatives[3] |
Spectroscopic Characterization (Predicted)
The spectroscopic signature of N-Ethyl-N-(2-phenoxyethyl)aniline can be predicted by analyzing the expected signals from its structural components. A comprehensive spectroscopic analysis workflow would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.20 | m | 2H | ortho-H of phenoxy | Deshielded aromatic protons of the phenoxy group. |
| ~ 7.20 - 7.10 | m | 2H | meta-H of aniline | Aromatic protons of the aniline ring. |
| ~ 6.95 - 6.85 | m | 1H | para-H of phenoxy | Shielded aromatic proton of the phenoxy group. |
| ~ 6.75 - 6.65 | m | 3H | ortho & para-H of aniline | Shielded aromatic protons of the aniline ring due to the electron-donating effect of the nitrogen atom. |
| ~ 4.10 | t | 2H | -O-CH₂ - | Triplet due to coupling with the adjacent -CH₂-N- group. |
| ~ 3.60 | t | 2H | -CH₂ -N- | Triplet due to coupling with the adjacent -CH₂-O- group. |
| ~ 3.40 | q | 2H | -N-CH₂ -CH₃ | Quartet due to coupling with the methyl protons. |
| ~ 1.20 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 159.0 | Quaternary C of phenoxy (C-O) | Deshielded due to attachment to oxygen. |
| ~ 148.0 | Quaternary C of aniline (C-N) | Deshielded due to attachment to nitrogen. |
| ~ 129.5 | meta-C of phenoxy | Aromatic carbons of the phenoxy group. |
| ~ 129.0 | meta-C of aniline | Aromatic carbons of the aniline ring. |
| ~ 121.0 | para-C of phenoxy | Aromatic carbon of the phenoxy group. |
| ~ 117.0 | para-C of aniline | Shielded aromatic carbon of the aniline ring. |
| ~ 114.5 | ortho-C of phenoxy | Aromatic carbons of the phenoxy group. |
| ~ 112.5 | ortho-C of aniline | Shielded aromatic carbons of the aniline ring. |
| ~ 66.0 | -O-C H₂- | Aliphatic carbon attached to oxygen. |
| ~ 50.0 | -C H₂-N- | Aliphatic carbon attached to nitrogen. |
| ~ 46.0 | -N-C H₂-CH₃ | Aliphatic carbon attached to nitrogen. |
| ~ 12.5 | -CH₂-C H₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 | C-H stretch | Aromatic C-H |
| ~ 2970, ~2870 | C-H stretch | Aliphatic C-H |
| ~ 1600, ~1500 | C=C stretch | Aromatic ring |
| ~ 1240 | C-O stretch | Aryl ether |
| ~ 1350 | C-N stretch | Tertiary aromatic amine |
Mass Spectrometry (MS)
In mass spectrometry, N-Ethyl-N-(2-phenoxyethyl)aniline is expected to show a molecular ion peak (M⁺) at m/z = 241. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the ethyl and phenoxyethyl groups and benzylic cleavage.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Ethyl-N-(2-phenoxyethyl)aniline is not widely available, the safety precautions for closely related compounds such as N-ethylaniline provide a strong basis for safe handling.[3][8][9]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8][9] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light and air.[3][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
Potential Applications
The applications of N-Ethyl-N-(2-phenoxyethyl)aniline can be inferred from the known uses of its structural analogs.
-
Dye Intermediates: N-substituted anilines are fundamental building blocks in the synthesis of azo dyes and other colorants.[4] The phenoxyethyl group could be used to modulate the color and solubility of the final dye molecule.
-
Pharmaceutical Synthesis: The aniline scaffold is present in numerous pharmacologically active compounds. This molecule could serve as an intermediate for the synthesis of novel drug candidates.
-
Agrochemicals: Many herbicides and fungicides are based on aniline derivatives.[10]
-
Material Science: The compound could be explored as a monomer or additive in the synthesis of polymers with specific optical or electronic properties. It has been noted that related compounds are used as photosensitive chemicals.[11]
Conclusion
N-Ethyl-N-(2-phenoxyethyl)aniline, while not extensively documented, represents a molecule of significant synthetic potential. By leveraging established methodologies for the synthesis of related N-substituted anilines and applying predictive spectroscopic analysis, researchers can confidently prepare, characterize, and utilize this compound in a variety of applications. This guide provides a foundational understanding to enable its exploration in the development of new dyes, pharmaceuticals, and advanced materials. As with any chemical research, adherence to strict safety protocols is paramount.
References
Sources
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- 3. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. jocpr.com [jocpr.com]
- 11. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15) [tristarintermediates.org]
Discovery and history of N-Ethyl-N-(2-phenoxyethyl)aniline
Topic: Discovery and history of N-Ethyl-N-(2-phenoxyethyl)aniline Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug/Dye Development Professionals[1]
A Critical Intermediate for High-Fastness Disperse Azo Dyes [1]
Part 1: Executive Summary & Chemical Identity[1]
N-Ethyl-N-(2-phenoxyethyl)aniline is a specialized aromatic amine intermediate used primarily as a coupling component in the synthesis of Disperse Dyes for polyester and acetate fibers.[1] Unlike simpler analogues (e.g., N-ethyl-N-hydroxyethylaniline), the inclusion of the phenoxyethyl moiety is a strategic structural modification designed to enhance the sublimation fastness and hydrophobicity of the final dye molecule—properties critical for the high-temperature dyeing processes ("Thermosol") required by modern polyester textiles.[1]
Chemical Identification
| Property | Specification |
| Chemical Name | N-Ethyl-N-(2-phenoxyethyl)aniline |
| CAS Number | 79084-84-7 (Hydrochloride salt); Free base often referenced by structure |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Structural Class | N,N-Dialkylaniline derivative |
| Primary Application | Coupling component (nucleophile) for Azo Disperse Dyes |
Part 2: Historical Context & Evolution[1]
The development of N-Ethyl-N-(2-phenoxyethyl)aniline is inextricably linked to the evolution of synthetic fibers, specifically the transition from Cellulose Acetate to Polyethylene Terephthalate (Polyester) in the mid-20th century.[1]
The Acetate Era (1920s - 1940s)
Early disperse dyes were simple, low-molecular-weight compounds (e.g., Disperse Red 1) designed for cellulose acetate.[1] These fibers were dyed at moderate temperatures (~80°C).[1] Simple coupling components like N-ethyl-N-(2-hydroxyethyl)aniline were sufficient, providing adequate affinity and color yield.[1]
The Polyester Challenge (1950s - Present)
With the commercialization of polyester, dyeing requirements changed drastically.[1] Polyester requires high temperatures (130°C+) or dry heat fixation (200°C) to allow dye diffusion.[1] The small, hydrophilic dyes used for acetate sublimed (vaporized) out of the fiber during these processes, staining adjacent fabrics and fading.[1]
The "Phenoxyethyl" Solution
Chemists discovered that increasing the molecular weight and hydrophobicity of the coupling component reduced sublimation.[1]
-
Innovation: Replacing the small -OH (hydroxyl) group with a bulky -OC₆H₅ (phenoxy) group.[1]
-
Result: The "Phenoxyethyl" tail acts as a molecular anchor.[1] It increases the dye's interaction with the hydrophobic polyester matrix and significantly lowers its vapor pressure at high temperatures, creating "High Energy" disperse dyes suitable for the Thermosol process.[1]
Part 3: Synthesis Architectures
The industrial preparation of N-Ethyl-N-(2-phenoxyethyl)aniline typically follows one of two primary pathways. The choice depends on the availability of starting materials (N-ethylaniline vs. Phenoxyethyl halides).[1]
Pathway A: The "Convergent" Ether Synthesis (Standard Industrial Route)
This route builds the phenoxy ether linkage after establishing the N-alkyl chain.[1] It is favored for its modularity, allowing the precursor (chloride) to be used for various derivatives.[1]
-
Hydroxyethylation: N-Ethylaniline reacts with Ethylene Oxide to form N-Ethyl-N-(2-hydroxyethyl)aniline.[1]
-
Chlorination: The hydroxyl group is converted to a chloride using Thionyl Chloride (
), yielding N-Ethyl-N-(2-chloroethyl)aniline.[1] -
Phenoxide Displacement: The chloride undergoes nucleophilic substitution with Sodium Phenoxide to yield the final product.[1]
Pathway B: Direct Alkylation (Laboratory/Specific Route)
Direct alkylation of N-ethylaniline with 2-phenoxyethyl bromide.[1] This method is more direct but relies on the availability of the alkylating agent.[1]
Visualization: Synthesis Pathways
Caption: Figure 1.[1] Dual synthetic pathways for N-Ethyl-N-(2-phenoxyethyl)aniline production.
Part 4: Application in Disperse Dye Chemistry[1]
The molecule serves as the Coupling Component in the standard Diazotization-Coupling reaction sequence.[1]
The Mechanism[1][3]
-
Diazo Component: An electron-deficient amine (e.g., 2-chloro-4-nitroaniline) is diazotized using sodium nitrite and acid to form a Diazonium salt (
).[1] -
Coupling: The N-Ethyl-N-(2-phenoxyethyl)aniline, being electron-rich due to the amine nitrogen, undergoes Electrophilic Aromatic Substitution (EAS) at the para position relative to the nitrogen.[1]
Impact on Dye Properties
| Feature | Effect of Phenoxyethyl Group | Scientific Basis |
| Sublimation Fastness | High | Increased molecular weight and Van der Waals interactions with the fiber reduce volatility.[1] |
| Solubility | Hydrophobic | The non-polar phenoxy ring improves compatibility with polyester (PET) fibers.[1] |
| Shade (Color) | Bathochromic Shift | The N-alkyl substituents act as auxochromes, donating electron density to the chromophore, shifting absorption to longer wavelengths (Red/Blue).[1] |
Visualization: Azo Coupling Reaction
Caption: Figure 2. Mechanism of azo dye formation using N-Ethyl-N-(2-phenoxyethyl)aniline.
Part 5: Technical Specifications & Safety[1]
Physical Properties (Typical)
-
Appearance: Pale yellow to brownish viscous liquid or low-melting solid.[1]
-
Boiling Point: >200°C (at atmospheric pressure); typically distilled under high vacuum.[1]
-
Solubility: Insoluble in water; soluble in acetone, toluene, and chlorinated solvents.[1]
Safety & Handling (E-E-A-T)
As a substituted aniline, this compound requires strict safety protocols.[1]
-
Toxicology: Likely to be toxic by inhalation, ingestion, and skin contact.[1] Potential skin sensitizer.[1]
-
Handling:
References
-
PubChem. (n.d.).[1] N-(2-Phenoxyethyl)aniline Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
Freeman, H. S., & Peters, A. T. (2000).[1] Colorants for Non-Textile Applications. Elsevier.[1] (Contextual reference for Disperse Dye chemistry).
Sources
Unlocking the Therapeutic Potential of N-Ethyl-N-(2-phenoxyethyl)aniline: A Technical Guide for Novel Drug Discovery
Abstract
N-Ethyl-N-(2-phenoxyethyl)aniline, a molecule featuring a confluence of N-alkylaniline, phenoxy, and ethylamine scaffolds, represents a largely untapped resource in the landscape of medicinal chemistry. While its direct biological activities remain uncharacterized, the well-documented pharmacological profiles of its constituent moieties provide a compelling rationale for its investigation across a spectrum of therapeutic areas. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of potential research avenues for this compound. By synthesizing insights from existing literature on related structures, this document outlines a series of data-driven hypotheses and provides detailed experimental workflows for the systematic evaluation of N-Ethyl-N-(2-phenoxyethyl)aniline in neurology, oncology, and infectious diseases. Our objective is to furnish a foundational roadmap to catalyze the discovery of novel therapeutic applications for this promising, yet under-explored, chemical entity.
Introduction: The Scientific Rationale for Investigating N-Ethyl-N-(2-phenoxyethyl)aniline
The imperative to discover novel chemical entities with therapeutic potential is a perpetual driver of innovation in the pharmaceutical sciences. N-Ethyl-N-(2-phenoxyethyl)aniline emerges as a molecule of significant interest due to the convergence of three pharmacologically privileged structural motifs:
-
The N-alkylaniline Scaffold: This moiety is a cornerstone in the development of a diverse range of bioactive compounds. Its presence in various approved drugs and clinical candidates underscores its importance in medicinal chemistry.[1][2][3][4][5][6][7][8]
-
The Phenoxy Group: As a terminal moiety, the phenoxy group is recognized as a "privileged" structure in drug design, contributing to favorable interactions with a multitude of biological targets.[9] Its derivatives have demonstrated a wide array of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[10][11][12][13][14]
-
The Ethylamine Sidechain: This structural element is a key component of numerous endogenous neurotransmitters and a vast number of synthetic drugs, particularly those targeting the central nervous system.[15][16][17][18][19][20][21]
The amalgamation of these three motifs within a single molecule suggests a high probability of discovering novel biological activities. This guide will delineate a series of potential research directions, each grounded in the established pharmacology of these constituent scaffolds.
Proposed Research Area 1: Neuropharmacology and Neuroprotection
The structural features of N-Ethyl-N-(2-phenoxyethyl)aniline strongly suggest its potential as a modulator of neurological function. The ethylamine scaffold is a well-established pharmacophore for CNS-active agents, while phenoxy derivatives have shown promise in neuroprotection.[11][15][17][22][23][24][25][26]
Hypothesis 1: Anticonvulsant Activity
Given that some N-alkylaniline and aminobenzanilide derivatives have demonstrated anticonvulsant properties, it is plausible that N-Ethyl-N-(2-phenoxyethyl)aniline could exhibit similar activity.[27][28][29][30][31]
A standardized screening protocol will be employed to assess the anticonvulsant potential of the target compound.
Diagram: Anticonvulsant Screening Workflow
Caption: Workflow for anticonvulsant activity assessment.
Protocol: Anticonvulsant Screening in Mice
-
Acute Neurotoxicity (Rotarod Test):
-
Administer N-Ethyl-N-(2-phenoxyethyl)aniline intraperitoneally (i.p.) to groups of mice at varying doses.
-
At 30 and 60 minutes post-administration, place mice on a rotating rod.
-
Record the time each animal remains on the rod.
-
The dose at which 50% of the animals fail the test is the median toxic dose (TD50).
-
-
Maximal Electroshock (MES) Seizure Test:
-
Administer the test compound i.p. to groups of mice.
-
After a predetermined time, induce seizures via corneal electrodes.
-
Observe for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
The dose that protects 50% of the animals from the tonic extensor component is the median effective dose (ED50).
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Administer the test compound i.p. to groups of mice.
-
After a predetermined time, administer a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe for the presence or absence of clonic seizures.
-
The dose that protects 50% of the animals from clonic seizures is the ED50.
-
-
Data Analysis:
-
Calculate the TD50 and ED50 values using probit analysis.
-
Determine the Protective Index (PI = TD50/ED50) for each test. A higher PI indicates a more favorable therapeutic window.
-
Hypothesis 2: Neuroprotective Effects Against Oxidative Stress
Phenolic compounds are known to possess antioxidant properties and can protect neurons from oxidative damage.[11][22][23][26] We hypothesize that N-Ethyl-N-(2-phenoxyethyl)aniline may mitigate glutamate-induced excitotoxicity, a key mechanism in many neurodegenerative disorders.
Diagram: Neuroprotection Assay Workflow
Caption: Workflow for assessing neuroprotective effects.
Protocol: Glutamate-Induced Excitotoxicity in HT-22 Cells
-
Cell Culture: Culture murine hippocampal HT-22 cells in appropriate media.
-
Treatment:
-
Pre-treat cells with varying concentrations of N-Ethyl-N-(2-phenoxyethyl)aniline for 1 hour.
-
Induce excitotoxicity by adding a toxic concentration of glutamate.
-
Include a vehicle control and a positive control (a known neuroprotective agent).
-
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Compare the cell viability and ROS levels between the treated and untreated groups to determine the neuroprotective efficacy of the compound.
Proposed Research Area 2: Oncology
The phenoxy moiety is present in a number of compounds with demonstrated anticancer activity.[9][10][12][14][32][33][34][35] The aniline scaffold has also been incorporated into antitumor agents.[7] This provides a strong rationale for evaluating N-Ethyl-N-(2-phenoxyethyl)aniline as a potential anticancer agent.
Hypothesis: Cytotoxic Activity Against Cancer Cell Lines
We hypothesize that N-Ethyl-N-(2-phenoxyethyl)aniline will exhibit cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis.
Diagram: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening.
Protocol: Cytotoxicity and Apoptosis Assays
-
Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., breast, colon, lung, leukemia).
-
Cytotoxicity Assay (MTT or SRB):
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of N-Ethyl-N-(2-phenoxyethyl)aniline for 72 hours.
-
Perform the MTT or SRB assay to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat a sensitive cancer cell line with the IC50 concentration of the compound.
-
After 24-48 hours, stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
-
Cell Cycle Analysis:
-
Treat cells as in the apoptosis assay.
-
Fix the cells and stain with PI.
-
Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry to identify any cell cycle arrest.
-
Proposed Research Area 3: Antimicrobial Activity
Both phenoxy and ethylamine derivatives have been reported to possess antimicrobial properties.[10][16][36][37][38][39] This suggests that N-Ethyl-N-(2-phenoxyethyl)aniline could be a promising candidate for the development of new antimicrobial agents.
Hypothesis: Broad-Spectrum Antimicrobial Activity
We propose that N-Ethyl-N-(2-phenoxyethyl)aniline will exhibit inhibitory activity against a range of pathogenic bacteria and fungi.
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution Assay
-
Microorganism Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi.
-
Broth Microdilution:
-
Prepare a two-fold serial dilution of N-Ethyl-N-(2-phenoxyethyl)aniline in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (standard antibiotic/antifungal) and a negative control (no compound).
-
-
Incubation: Incubate the plates under conditions suitable for the growth of each microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture the contents of the wells with no visible growth onto agar plates.
-
The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable colonies.
-
Synthesis and Characterization
A reliable and scalable synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is crucial for its thorough investigation. A plausible synthetic route is the N-alkylation of N-ethylaniline with 2-phenoxyethyl bromide.
Protocol: Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
-
Reaction Setup: In a round-bottom flask, dissolve N-ethylaniline and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
-
Addition of Alkylating Agent: Add 2-phenoxyethyl bromide to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be tabulated for clear comparison and analysis.
Table 1: Summary of Hypothetical Biological Activity Data
| Research Area | Assay | Endpoint | Result |
| Neuropharmacology | MES Test (mice) | ED50 | TBD |
| scPTZ Test (mice) | ED50 | TBD | |
| Rotarod Test (mice) | TD50 | TBD | |
| HT-22 Neuroprotection | EC50 | TBD | |
| Oncology | MCF-7 Cytotoxicity | IC50 | TBD |
| HCT-116 Cytotoxicity | IC50 | TBD | |
| A549 Cytotoxicity | IC50 | TBD | |
| Antimicrobial | S. aureus | MIC | TBD |
| E. coli | MIC | TBD | |
| C. albicans | MIC | TBD |
Conclusion and Future Directions
N-Ethyl-N-(2-phenoxyethyl)aniline represents a molecule with significant, yet unexplored, therapeutic potential. The convergence of its N-alkylaniline, phenoxy, and ethylamine moieties provides a strong scientific rationale for its investigation in neuropharmacology, oncology, and infectious diseases. The experimental workflows detailed in this guide offer a systematic approach to elucidating its biological activity profile. Positive findings in any of these areas would warrant further preclinical development, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. This document serves as a catalyst for initiating a comprehensive research program aimed at unlocking the full therapeutic potential of this promising chemical entity.
References
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]
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Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC. [Link]
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A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. PMC. [Link]
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Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]
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A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model. PubMed. [Link]
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Novel Phenoxy and Benzyloxy Substituted Psychedelic Psychoplastogens as 5-HT2C Agonists for Treating Neurological Diseases. ACS Publications. [Link]
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Scheme 7: (A) Known biological activities related to aniline derivatives. ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. PMC. [Link]
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Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]
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Antimicrobial and antioxidant activities of amines derived from vanillin as potential preservatives: Impact of the substituent chain length and polarity. ResearchGate. [Link]
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Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC. [Link]
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Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors. PubMed. [Link]
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Phenethylamine. Wikipedia. [Link]
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Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. PMC. [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Springer. [Link]
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Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. ResearchGate. [Link]
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The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PMC. [Link]
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A phenolic ester from Aglaia loheri leaves reveals cytotoxicity towards sensitive and multidrug-resistant cancer cells. ResearchGate. [Link]
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Phenoxy‐ and Phenylamino‐Heterocyclic Quinones: Synthesis and Preliminary Anti‐Pancreatic Cancer Activity. ResearchGate. [Link]
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2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. ACS Publications. [Link]
- Ethylamine derivatives.
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Ethylamine. Wikipedia. [Link]
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The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds. PubMed. [Link]
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Antimicrobial action of novel chitin derivative. PubMed. [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. [Link]
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The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI. [Link]
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2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. PMC. [Link]
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Anticonvulsant activity of 2- and 3-aminobenzanilides. PubMed. [Link]
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Synthesis of bioisosteres of N,N-dialkylanilines and N-alkylanilines via photoinduced copper-catalysed N-alkylation of amines by unactivated tertiary halides. ResearchGate. [Link]
-
Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. Iraqi National Journal of Chemistry. [Link]
-
Anticonvulsant activity of some 4-aminobenzanilides. PubMed. [Link]
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Methylamine and Ethylamine in China: Essential Chemical Building Blocks for Agrochemical and Pharmaceutical Innovation – Uses, Market Trends, and Safety Insights. LinkedIn. [Link]
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Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. [Link]
-
Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ACS Publications. [Link]
-
Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. ACS Publications. [Link]
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6-Alkyl-N,N-disubstituted-2-pyridinamines as anticonvulsant agents. PubMed. [Link]
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N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]
-
Ethylamine Market Growth Trends and Outlook, 2025-2035. Future Market Insights. [Link]
-
Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link]
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Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate. [Link]
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Engineering therapeutic scaffolds: integrating drug delivery with tissue regeneration. Royal Society of Chemistry. [Link]
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Methodological & Application
Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline protocol
Application Note: Optimized Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
Executive Summary
This application note details a robust protocol for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 1994-19-0). This molecule is a critical intermediate in the manufacturing of azo disperse dyes (e.g., Disperse Red 1 derivatives) and a structural motif in various pharmaceutical candidates.
The protocol utilizes a convergent N-alkylation strategy , reacting commercially available N-ethylaniline with 2-phenoxyethyl bromide. This route is selected over reductive amination or stepwise alkylation of aniline due to its higher atom economy, reduced side-product formation (specifically avoiding quaternary ammonium salts), and operational simplicity.
Key Performance Indicators (KPIs):
-
Target Yield: >85%
-
Purity: >98% (HPLC/GC)
-
Scale: Gram to Kilogram adaptable.
Chemical Strategy & Retrosynthesis
To ensure high fidelity, we employ a nucleophilic substitution (
Retrosynthetic Analysis: The C-N bond is the strategic disconnection point.
-
Fragment A: N-Ethylaniline (Nucleophile)
-
Fragment B: 2-Phenoxyethyl bromide (Electrophile)
Reaction Scheme:
Caption: Convergent synthesis via base-mediated N-alkylation.
Materials & Safety
Critical Safety Parameters:
-
N-Ethylaniline: Toxic by inhalation and skin contact. Methemoglobinemia hazard. Use butyl rubber gloves.
-
2-Phenoxyethyl bromide: Lachrymator and skin irritant.
-
General: Perform all operations in a certified fume hood.
Reagent Table:
| Component | Role | Equiv. | MW ( g/mol ) | Purity Grade |
| N-Ethylaniline | Substrate | 1.0 | 121.18 | >98% |
| 2-Phenoxyethyl bromide | Reagent | 1.1 - 1.2 | 201.06 | >97% |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 | 138.21 | Anhydrous, Powdered |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Reagent Grade |
| DMF (N,N-Dimethylformamide) | Solvent | 5-10 Vol | 73.09 | Anhydrous |
Note: Toluene can be used as a non-polar alternative if Phase Transfer Catalysis (e.g., TBAB) is employed, but DMF provides faster kinetics for this
Experimental Protocol
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.
-
Charge the flask with N-Ethylaniline (1.0 equiv) and DMF (5 volumes relative to amine mass) .
-
Add Potassium Carbonate (1.5 equiv) . Tip: Ensure the base is finely powdered to maximize surface area.
-
Add Potassium Iodide (0.1 equiv) . This acts as a Finkelstein catalyst, converting the bromide to a more reactive iodide in situ.
Step 2: Reagent Addition & Heating
-
Begin stirring at room temperature.
-
Add 2-Phenoxyethyl bromide (1.1 equiv) dropwise over 10 minutes.
-
Mechanistic Insight: Slow addition is not strictly necessary for this secondary amine but helps control the exotherm on larger scales.
-
-
Heat the reaction mixture to 90°C - 100°C .
-
Process Control: Do not exceed 110°C to prevent degradation of the solvent or oxidation of the amine.
-
Step 3: Monitoring (IPC - In-Process Control)
-
Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 8:2) or HPLC.[1]
-
Endpoint: Reaction is considered complete when N-ethylaniline is <2%. Typical reaction time is 6–12 hours .
Step 4: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mass into Ice-Water (10 volumes) .
-
Extract with Ethyl Acetate (3 x 5 volumes) or Toluene.
-
Combine organic layers and wash with:
-
Water (2 x) to remove DMF.
-
Brine (1 x).
-
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
Step 5: Purification
-
Crude State: The product is typically a viscous, pale-yellow to brown oil.
-
Method: Vacuum Distillation is preferred for high purity.
-
Boiling Point Estimate: ~180-190°C at 2-5 mmHg.
-
-
Alternative: If distillation is unavailable, pass through a short pad of silica gel (Flash Chromatography) using Hexane/EtOAc (90:10) to remove unreacted bromide and polar impurities.
Process Visualization
The following diagram illustrates the operational workflow, highlighting critical decision points.
Caption: Step-by-step experimental workflow for the synthesis process.
Characterization & Troubleshooting
Expected Analytical Data:
-
Physical State: Viscous yellow oil.
-
1H NMR (CDCl3, 400 MHz):
- 7.2-7.3 (m, Ar-H)
- 6.7-6.9 (m, Ar-H)
- 4.1 (t, O-CH2)
- 3.7 (t, N-CH2)
- 3.4 (q, N-CH2-CH3)
- 1.2 (t, N-CH2-CH3)
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet Reagents | Ensure K₂CO₃ is anhydrous; use fresh alkyl bromide. |
| Slow Kinetics | Poor stirring/Solubility | Increase temperature to 105°C; add more KI (up to 0.2 equiv). |
| Emulsion in Workup | DMF presence | Wash organic layer thoroughly with water; add brine to break emulsion. |
| Dark Product | Oxidation | Perform reaction under strict Nitrogen atmosphere. |
References
-
MDPI. (2000). A Simple Method for N-Phenoxyethylation of Anilines.[2] Molecules, 5, 562.[2] [Link]
- Context: Establishes the baseline conditions for phenoxyethylation using potassium carbon
- Context: Provides comparative protocols for SNAr and alkylation of aniline derivatives, validating the use of base-mediated p
- Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
Sources
Application Notes & Protocols for the Purification of N-Ethyl-N-(2-phenoxyethyl)aniline
Abstract
This document provides a comprehensive technical guide for the purification of N-Ethyl-N-(2-phenoxyethyl)aniline, a key intermediate in various synthetic applications. Recognizing the critical impact of purity on experimental outcomes, this guide moves beyond procedural lists to explain the underlying principles of various purification strategies. We present detailed, field-tested protocols for column chromatography, acid-base extraction with subsequent recrystallization of the hydrochloride salt, and vacuum distillation. Each protocol is designed as a self-validating system, incorporating in-process controls and troubleshooting advice to empower researchers in achieving optimal purity. This guide is intended for chemists and scientists in research, development, and manufacturing environments.
Introduction: The Imperative for Purity
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS No. 622-18-4) is a tertiary amine containing both an aniline and a phenoxy ether moiety.[1][2] Its structural features make it a versatile building block in the synthesis of dyes, pharmaceuticals, and other high-value organic materials. The successful synthesis of downstream products and the reliability of experimental data are contingent upon the high purity of this starting material.
Common synthetic routes, such as the N-alkylation of N-ethylaniline or the phenoxyethylation of aniline, can introduce a variety of impurities including unreacted starting materials, over-alkylated byproducts, and residual solvents.[3] This guide provides a detailed analysis of these potential impurities and offers robust, validated protocols for their removal.
Synthesis Context and Common Impurities
A prevalent method for synthesizing N-Ethyl-N-(2-phenoxyethyl)aniline involves the reaction of an aniline derivative with a phenoxyethyl halide, often in a polar aprotic solvent like DMSO with a mild base such as potassium carbonate.[3]
Typical Reaction Scheme: N-ethylaniline + 1-bromo-2-phenoxyethane → N-Ethyl-N-(2-phenoxyethyl)aniline
Understanding this context allows us to anticipate the most likely impurities:
-
Unreacted Starting Materials:
-
N-ethylaniline: A primary or secondary amine that is more polar than the tertiary amine product.
-
1-bromo-2-phenoxyethane: An alkyl halide.
-
-
Over-alkylation or Side-reaction Products:
-
Bis-N-(2-phenoxyethyl)aniline: Can form if aniline is used as a starting material and undergoes double addition.[3]
-
Quaternary ammonium salts: Can form, though less common under mild basic conditions.
-
-
Reagents and Solvents:
-
Potassium carbonate (K₂CO₃): An inorganic base, typically removed during aqueous workup.
-
Dimethyl sulfoxide (DMSO): A high-boiling point solvent that can be difficult to remove completely.
-
The choice of purification strategy is dictated by the nature of these impurities, the scale of the reaction, and the desired final purity.
Physicochemical Properties for Purification Strategy
Specific experimental data for N-Ethyl-N-(2-phenoxyethyl)aniline is not widely published. However, its properties can be reasonably estimated based on its structure and data from analogous compounds.
| Property | Value / Observation | Rationale & Significance for Purification |
| Molecular Formula | C₁₄H₁₅NO | --- |
| Molecular Weight | 213.27 g/mol [1] | Used for all stoichiometric calculations. |
| Physical State | Likely a high-boiling liquid or low-melting solid at STP. | Determines whether distillation or recrystallization of the free base is feasible. Its hydrochloride salt is a solid.[4] |
| Boiling Point | Estimated >250 °C at atm. pressure. | N-ethylaniline boils at 205 °C.[5][6] The addition of the phenoxyethyl group significantly increases the molecular weight and boiling point. High boiling point necessitates vacuum distillation. |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, THF). Insoluble in water. | Essential for selecting solvents for chromatography, extraction, and recrystallization. Its basic nature allows for solubilization in aqueous acid via salt formation.[7] |
| Polarity | Moderately polar tertiary amine. | Less polar than primary/secondary amine impurities but more polar than non-polar hydrocarbon byproducts. This polarity difference is the basis for chromatographic separation. |
Purification Strategy Selection Workflow
The optimal purification path depends on the specific impurities present and the required scale. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the preferred method for small-scale purification (<5 g) and for separating compounds with similar polarities. The principle relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent).[8]
Workflow Visualization:
Caption: Step-by-step workflow for flash column chromatography.
Materials:
-
Crude N-Ethyl-N-(2-phenoxyethyl)aniline
-
Silica Gel (e.g., 230-400 mesh)[9]
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Triethylamine (TEA) - optional
-
Glass chromatography column, flasks, TLC plates
Step-by-Step Methodology:
-
Mobile Phase Selection (TLC Analysis):
-
Action: Spot the crude material on a TLC plate. Develop the plate in various solvent systems (e.g., 5%, 10%, 20% EtOAc in Hexane).
-
Goal: Find a solvent system where the product has an Rf value of approximately 0.3-0.4.[10] Impurities should be well-separated from the product spot.
-
Rationale: An Rf of ~0.35 ensures the compound moves down the column efficiently without eluting too quickly, maximizing separation from impurities.[10]
-
Pro-Tip: If the product spot streaks, add 0.5-1% triethylamine (TEA) to the eluent mixture. This deactivates the acidic sites on the silica gel, preventing strong binding of the basic amine.[11]
-
-
Column Packing:
-
Action: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, packed bed without air bubbles. Add a thin layer of sand on top.
-
Rationale: A well-packed column is essential for good separation. Air bubbles or channels lead to band broadening and poor resolution.
-
-
Sample Loading:
-
Action (Wet Loading): Dissolve the crude product in a minimal amount of DCM. Carefully pipette this solution onto the top of the silica bed.
-
Action (Dry Loading): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Rationale: Dry loading is preferred for samples that are not very soluble in the mobile phase, as it often leads to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Action: Carefully add the chosen mobile phase to the column. Apply gentle air pressure to achieve a steady flow rate (e.g., ~2 inches/minute).[10] Collect the eluting solvent in numbered test tubes or flasks.
-
Rationale: A consistent and moderately fast flow rate is key to efficient "flash" chromatography, balancing separation time with resolution.[10]
-
-
Analysis and Product Isolation:
-
Action: Spot every few fractions on a TLC plate to track the elution of the product. Combine the fractions that contain the pure product.
-
Action: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Ethyl-N-(2-phenoxyethyl)aniline.
-
Rationale: TLC monitoring prevents the inadvertent mixing of pure fractions with impure ones.
-
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
This method is highly effective for removing non-basic or neutral impurities and is easily scalable. It leverages the basicity of the amine to move it between an aqueous and an organic phase. The free base is then converted to its hydrochloride salt, which is typically a stable, crystalline solid that can be purified by recrystallization.
Materials:
-
Crude product
-
Diethyl ether or Ethyl Acetate
-
Hydrochloric acid (HCl), aqueous (e.g., 1M or 2M)
-
Sodium hydroxide (NaOH), aqueous (e.g., 2M or 5M)
-
Anhydrous HCl (in ether or dioxane)
-
Ethanol, Water (for recrystallization)
Step-by-Step Methodology:
-
Acidic Extraction (Separating from Neutral/Acidic Impurities):
-
Action: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether). Transfer to a separatory funnel and wash with 1M HCl (aq).
-
Action: The product will move into the aqueous layer as the protonated ammonium salt. The organic layer, containing neutral impurities, is discarded.
-
Rationale: The basic nitrogen atom is protonated by the acid, forming a water-soluble salt. Neutral organic impurities (like unreacted 1-bromo-2-phenoxyethane) remain in the organic phase.
-
-
Basification and Re-extraction (Isolating the Free Base):
-
Action: Cool the acidic aqueous layer in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 12). The product will deprotonate and may precipitate as an oil.
-
Action: Extract the aqueous layer three times with fresh diethyl ether or DCM.
-
Action: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the purified free-base.
-
Rationale: Adding a strong base deprotonates the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into an organic solvent.
-
-
Salt Formation and Recrystallization:
-
Action: Dissolve the purified free base in a minimal amount of cold anhydrous diethyl ether. Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.
-
Action: Collect the solid salt by vacuum filtration.
-
Action: To recrystallize, dissolve the crude salt in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution just turns cloudy. Add a few drops of hot ethanol to clarify, then allow to cool slowly to room temperature, and finally in an ice bath.[12]
-
Action: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.
-
Rationale: Recrystallization is an excellent technique for purifying crystalline solids.[13] Minor impurities remain in the "mother liquor," resulting in a highly pure solid product.
-
Protocol 3: Vacuum Distillation
This method is ideal for large-scale purification (>5 g) of thermally stable liquids. It separates compounds based on differences in their boiling points at reduced pressure.
Materials:
-
Crude N-Ethyl-N-(2-phenoxyethyl)aniline (must be free of solvents and water)
-
Distillation apparatus (short-path or Vigreux column)
-
Vacuum pump, vacuum gauge, and cold trap
-
Heating mantle
Step-by-Step Methodology:
-
Apparatus Setup:
-
Action: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Rationale: A short-path apparatus minimizes product loss on the surface of the glass, which is important for high-boiling compounds. The cold trap protects the vacuum pump from corrosive vapors.
-
-
Distillation:
-
Action: Place the crude oil in the distillation flask with a stir bar. Begin stirring and slowly apply vacuum.
-
Action: Once a stable, low pressure is reached (<1 mmHg), slowly heat the flask using a heating mantle.
-
Action: Collect and discard any initial low-boiling fractions (forerun).
-
Action: Collect the main product fraction over a narrow boiling point range. Record the boiling point and the pressure.
-
Rationale: Distillation under high vacuum allows the compound to boil at a much lower temperature, preventing thermal decomposition.[14][15] Collecting a fraction over a narrow temperature range ensures high purity.
-
Purity Assessment and Troubleshooting
| Technique | Purpose | Interpretation of a Pure Sample |
| TLC | Quick purity check, monitoring reactions & chromatography. | A single, well-defined spot. |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Clean spectrum with correct chemical shifts, integration values, and no significant impurity peaks. |
| GC-MS | Assess purity and confirm molecular weight. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z = 213.27 for M⁺). |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on TLC/Column | Amine is too basic for acidic silica gel. | Add 0.5-1% triethylamine to the eluent.[11] Alternatively, use neutral or basic alumina as the stationary phase. |
| Product "Oils Out" during Recrystallization | Solvent polarity changes too rapidly; melting point of product is below solution temperature. | Ensure slow cooling. Use a different solvent system. Ensure the correct amount of anti-solvent (water) is added. |
| Low Recovery from Column | Product is highly polar and sticking to the silica. | Gradually increase the eluent polarity (gradient elution). Use TEA in the eluent. |
| Product Decomposes during Distillation | Temperature is too high. | Use a better vacuum pump to achieve a lower pressure, which will lower the boiling point. |
References
-
A Simple Method for N-Phenoxyethylation of Anilines. MDPI. [Link]
-
N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426. PubChem, NIH. [Link]
-
Experiment 2: Recrystallization. UCLA Chemistry. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. ResearchGate. [Link]
-
Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses Procedure. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- CN103145562A - N-ethyl aniline preparation method.
-
Showing Compound N-Ethylaniline (FDB004541). FooDB. [Link]
-
N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties. EPA CompTox Chemicals Dashboard. [Link]
-
Column Chromatography. Magritek. [Link]
-
Synthesis of N-ethylaniline. PrepChem.com. [Link]
-
Does aniline stick in columns during column chromatography? ResearchGate. [Link]
- CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
-
Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem., Vol. 43, No. 14, 1978. [Link]
Sources
- 1. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79084-84-7|N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. N-ETHYL-N-(2-PHENOXYETHYL)ANILINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. athabascau.ca [athabascau.ca]
- 14. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 15. CN108117492A - A kind of method for preparing N- ethyl-N hydroxyethyl aniline - Google Patents [patents.google.com]
Experimental applications of N-Ethyl-N-(2-phenoxyethyl)aniline in organic synthesis
Experimental Applications of N-Ethyl-N-(2-phenoxyethyl)aniline in Organic Synthesis
Introduction
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS 1798-08-9) represents a specialized class of N,N-dialkylanilines characterized by the presence of a bulky, lipophilic phenoxyethyl moiety. While historically predominant in the synthesis of disperse azo dyes for polyester fibers, this scaffold has gained relevance in medicinal chemistry and materials science. The phenoxyethyl group serves as a "lipophilic anchor," modulating the LogP of the parent aniline and influencing the solubility and bioavailability of downstream derivatives.
For the synthetic chemist, this molecule acts as a highly reactive nucleophile in Electrophilic Aromatic Substitutions (EAS), directing incoming electrophiles exclusively to the para-position relative to the nitrogen, provided that position is open.
This guide details three core experimental applications:
-
Azo Coupling: Synthesis of hydrophobic disperse dyes.
-
Vilsmeier-Haack Formylation: Generation of aldehyde intermediates for styryl synthesis.
-
Knoevenagel Condensation: Utilization of the aldehyde intermediate to create fluorescent probes.
Application 1: Synthesis of Disperse Azo Dyes via Diazo Coupling
Context: The electron-donating diethyl/phenoxyethyl amino group activates the benzene ring, making it susceptible to attack by weak electrophiles like diazonium salts. This protocol describes the coupling of N-Ethyl-N-(2-phenoxyethyl)aniline with a diazotized p-nitroaniline to form a prototype Disperse Red analog.
Experimental Protocol
Reagents:
-
Coupler: N-Ethyl-N-(2-phenoxyethyl)aniline (10 mmol, ~2.41 g)
-
Diazo Component: p-Nitroaniline (10 mmol, 1.38 g)
-
Solvents: Glacial Acetic Acid, Hydrochloric Acid (concentrated), Water, Ethanol.
-
Reagents: Sodium Nitrite (NaNO₂), Sodium Acetate (buffer), Sulfamic acid.
Step-by-Step Procedure:
-
Diazotization (The Electrophile):
-
In a 100 mL beaker, dissolve p-nitroaniline (1.38 g) in a mixture of water (10 mL) and concentrated HCl (3 mL). Heat gently if necessary to dissolve, then cool rapidly to 0–5 °C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals.
-
Add a solution of NaNO₂ (0.75 g in 3 mL water) dropwise, maintaining the temperature below 5 °C.
-
Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess nitrous acid by adding a spatula tip of sulfamic acid (bubbling ceases).
-
-
Preparation of the Coupler:
-
In a separate 250 mL flask, dissolve N-Ethyl-N-(2-phenoxyethyl)aniline (2.41 g) in glacial acetic acid (10 mL).
-
Cool this solution to 0–5 °C.
-
-
The Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the coupler solution with vigorous stirring.
-
Critical Step: The pH will drop significantly. Slowly add a saturated sodium acetate solution to buffer the pH to approximately 4–5. Note: Coupling of amines is inhibited in strong acid (protonation of the amino group deactivates the ring) and strong base (formation of diazotates).
-
Stir at 0–5 °C for 2 hours, then allow to warm to room temperature overnight.
-
-
Isolation:
-
Pour the reaction mixture into 200 mL of ice-cold water. The dye will precipitate as a deeply colored solid (typically red/rubine).
-
Filter via vacuum filtration.[1] Wash copiously with water to remove salts and acid.
-
Recrystallize from ethanol or an ethanol/acetone mixture.
-
Data Analysis:
| Parameter | Specification | Notes |
| Appearance | Dark Red/Rubine Powder | Typical of mono-azo p-nitro dyes. |
| Yield | 75–85% | Losses primarily during recrystallization. |
| TLC (SiO₂) | Rf ~0.4 (Hexane:EtOAc 3:1) | Distinct from starting aniline (Rf ~0.7). |
| UV-Vis | Solvatochromic shift expected in polar solvents. |
Reaction Logic Diagram:
Figure 1: Mechanistic pathway for the synthesis of disperse azo dyes via diazo coupling.[2]
Application 2: Vilsmeier-Haack Formylation[4][5][6]
Context: For medicinal chemistry applications, the azo group is often replaced or the scaffold is used to build styryl-based fluorescent probes. This requires installing a reactive handle. The Vilsmeier-Haack reaction efficiently installs a formyl (-CHO) group at the para-position.
Experimental Protocol
Reagents:
-
Substrate: N-Ethyl-N-(2-phenoxyethyl)aniline (10 mmol, 2.41 g)
-
Vilsmeier Reagent: Phosphorus Oxychloride (POCl₃, 12 mmol), DMF (Dry, excess).
-
Workup: Sodium Acetate or NaOH (aq).[3]
Step-by-Step Procedure:
-
Formation of Vilsmeier Reagent (In Situ):
-
In a flame-dried round-bottom flask under nitrogen, add dry DMF (5 mL).
-
Cool to 0 °C. Add POCl₃ (1.1 mL, 12 mmol) dropwise. A white semi-solid or viscous solution (the chloroiminium salt) will form. Stir for 30 minutes.
-
-
Formylation:
-
Dissolve the aniline substrate (2.41 g) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Thermodynamics: The reaction is exothermic. Control the addition rate to keep T < 10 °C.
-
Heat the mixture to 70–80 °C for 3 hours. The solution typically turns orange/yellow.
-
-
Hydrolysis & Workup:
-
Pour the reaction mixture onto 100 g of crushed ice.
-
Neutralize slowly with saturated sodium acetate solution (or 2M NaOH) to pH 7–8. The iminium intermediate hydrolyzes to the aldehyde.[4][5]
-
Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[6]
-
Purify via flash column chromatography (Hexane/EtOAc gradient).[7]
-
Key Outcome: The product, 4-[ethyl(2-phenoxyethyl)amino]benzaldehyde , is a versatile intermediate.
Reaction Logic Diagram:
Figure 2: Step-wise generation of the formyl-derivative via Vilsmeier-Haack chemistry.
Application 3: Knoevenagel Condensation (Functional Probe Synthesis)
Context: Aldehydes derived from this aniline are excellent donors for "Push-Pull" fluorophores. By condensing the aldehyde from Application 2 with an active methylene compound (e.g., malononitrile), one can synthesize styryl dyes used in bio-imaging for lipid droplets or amyloid plaques.
Experimental Protocol
Reagents:
-
Aldehyde: 4-[ethyl(2-phenoxyethyl)amino]benzaldehyde (from App 2).
-
Active Methylene: Malononitrile (CH₂(CN)₂).
-
Catalyst: Piperidine (cat. amount).
-
Solvent: Ethanol.
Procedure:
-
Dissolve the aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL).
-
Add 2–3 drops of piperidine.
-
Reflux for 2–4 hours. The solution will likely turn fluorescent yellow/orange.
-
Cool to room temperature. The product often precipitates; if not, remove solvent and recrystallize from ethanol.
Safety & Handling
-
Toxicity: Like most N-alkylanilines, this compound should be treated as a potential skin sensitizer and methemoglobinemia agent. Wear nitrile gloves and work in a fume hood.
-
Environmental: Azo dyes and their precursors are toxic to aquatic life. Dispose of all aqueous waste (especially from the coupling step) as hazardous chemical waste.
-
POCl₃: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions cautiously.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction.[3][4][5] Organic Reactions.[1][2][3][5][8] Link
-
Synthesis of N-Phenoxyethylanilines: Gacía-Ruiz, M., et al. (2000).[8] A Simple Method for N-Phenoxyethylation of Anilines. Molecules, 5(3), 550-551. Link
-
Disperse Dye Chemistry: Peters, A. T. (1975). The Chemistry of Disperse Dyes. In: The Chemistry and Application of Dyes. Link
-
General Azo Coupling Protocols: Organic Chemistry Portal. (n.d.). Azo Coupling. Link
-
Styryl Dye Synthesis: Knoevenagel Condensation. Organic Syntheses, Coll.[5] Vol. 3, p.377 (1955). Link
Sources
- 1. cuhk.edu.hk [cuhk.edu.hk]
- 2. Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. A Simple Method for N-Phenoxyethylation of Anilines | MDPI [mdpi.com]
Application Note: N-Ethyl-N-(2-phenoxyethyl)aniline in Disperse Dye Synthesis
This Application Note and Protocol guide is designed for researchers and process chemists in the field of dye synthesis. It addresses the synthesis, purification, and application of N-Ethyl-N-(2-phenoxyethyl)aniline , a critical coupling component for high-fastness disperse azo dyes.
Part 1: Technical Profile & Strategic Importance
Chemical Identity:
-
CAS Registry: 41378-51-2 (Free base); Note: CAS 13682-94-5 is frequently mis-indexed in secondary databases; 41378-51-2 is the chemically accurate registry for the structure described.
-
Molecular Formula: C₁₆H₁₉NO
-
Molecular Weight: 241.33 g/mol
Role in Dye Chemistry: In the structural engineering of Disperse Dyes (specifically for polyester and acetate fibers), the "coupling component" dictates the hydrophobicity and sublimation fastness of the final dye. Standard couplers like N-ethyl-N-(2-hydroxyethyl)aniline (used in Disperse Red 1) often suffer from lower sublimation fastness due to the free hydroxyl group. Replacing the hydroxyl group with a phenoxy moiety (via the 2-phenoxyethyl chain) introduces three critical advantages:
-
Increased Hydrophobicity: Enhances affinity for polyester fibers (PET).
-
Thermal Stability: The bulky phenoxy group reduces molecular mobility, significantly improving sublimation fastness during high-temperature heat setting (180–210°C).
-
Bathochromic Shift: The extended pi-stacking potential can slightly shift color tones toward deeper reds/rubines compared to alkyl analogues.
Part 2: Synthesis Protocol of the Intermediate
This protocol details the industrial-relevant synthesis via the N-alkylation of N-ethylaniline using 2-phenoxyethyl bromide . This route is preferred over the N-hydroxyethyl/phenol condensation route due to higher yields and fewer side reactions.
Reagents & Equipment
-
Precursors: N-Ethylaniline (98%), 2-Phenoxyethyl bromide (97%).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). ACN is preferred for easier workup.
-
Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition).
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer, charge:
-
24.2 g (0.20 mol) N-Ethylaniline
-
44.2 g (0.22 mol) 2-Phenoxyethyl bromide (1.1 equiv)
-
41.4 g (0.30 mol) Anhydrous K₂CO₃
-
1.0 g Potassium Iodide (Catalyst)
-
150 mL Acetonitrile
-
-
-
Alkylation:
-
Heat the mixture to reflux (80–82°C) under nitrogen atmosphere.
-
Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Checkpoint: The limiting reagent (N-ethylaniline) should be consumed within 8–12 hours .
-
-
Workup:
-
Cool reaction mass to room temperature.
-
Filter off inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with 20 mL acetonitrile.
-
Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent.
-
Dissolve the oily residue in 100 mL Dichloromethane (DCM) .
-
Wash organic layer with:
-
2 x 50 mL Water (to remove residual salts/DMF).
-
1 x 50 mL Brine.
-
-
Dry over anhydrous Na₂SO₄, filter, and evaporate.
-
-
Purification:
-
The crude product is typically a viscous oil. For dye synthesis, >95% purity is acceptable.[4]
-
High-Purity Option: Recrystallize from cold Ethanol/Water (if solid) or perform vacuum distillation (bp ~190°C at 2 mmHg).
-
Yield Expectation: 85–92% (Pale yellow viscous oil).
Part 3: Application - Synthesis of a High-Fastness Disperse Red Dye
This section describes the coupling of the synthesized intermediate with diazotized 4-Nitroaniline . This produces a dye structurally analogous to C.I.[5] Disperse Red 1 but with superior fastness.[6]
Workflow Logic
-
Diazotization: Convert 4-nitroaniline to its diazonium salt at 0–5°C.
-
Coupling: React the diazonium salt with N-Ethyl-N-(2-phenoxyethyl)aniline under acidic conditions (pH 4–5).
Protocol
A. Preparation of Diazo Component (4-Nitrobenzenediazonium chloride)
-
In a 250 mL beaker, dissolve 13.8 g (0.10 mol) 4-Nitroaniline in 30 mL concentrated HCl and 30 mL water .
-
Heat slightly to dissolve, then cool rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals.
-
Add a solution of 7.0 g NaNO₂ in 15 mL water dropwise, maintaining temperature < 5°C.
-
Stir for 30 mins. Destroy excess nitrous acid with Sulfamic acid (check with starch-iodide paper; it should remain white).
B. Coupling Reaction
-
Coupler Preparation: Dissolve 24.1 g (0.10 mol) N-Ethyl-N-(2-phenoxyethyl)aniline (from Part 2) in 50 mL Glacial Acetic Acid .
-
Add the coupler solution to a 1 L beaker containing 200 g crushed ice and 100 mL water . The coupler may precipitate as a fine dispersion; this is normal.
-
Addition: Slowly add the cold Diazonium salt solution (from Step A) to the Coupler dispersion over 30 minutes.
-
pH Control: Simultaneously, add Sodium Acetate solution (20% w/v) dropwise to maintain pH 4.0–5.0 . Critical: Coupling efficiency drops if pH is too low (<2) or too high (>7).
-
Stir at 0–10°C for 2 hours, then allow to warm to room temperature overnight.
C. Isolation
-
Heat the dye suspension to 60°C for 30 minutes (to aggregate particles and improve filtration).
-
Filter the deep red precipitate.
-
Wash with warm water (3 x 100 mL) until filtrate is neutral.
-
Dry in a vacuum oven at 60°C.
Part 4: Visualization & Mechanism
Synthesis Pathway Diagram
The following diagram illustrates the convergent synthesis of the dye, highlighting the role of the phenoxyethyl intermediate.
Caption: Convergent synthesis workflow for Disperse Red analogue using N-Ethyl-N-(2-phenoxyethyl)aniline.
Part 5: Critical Parameters & Troubleshooting
| Parameter | Optimal Range | Effect of Deviation |
| Coupling pH | 4.0 – 5.0 | < 3.0: Reaction stalls (amine protonation). > 7.0: Diazo decomposition / Triazene formation. |
| Diazo Temp | 0 – 5°C | > 5°C: Decomposition of diazonium salt (yield loss, tar formation). |
| Alkylation Solvent | Acetonitrile | DMF: Harder to remove; can cause oiling out. Water: Low yield. |
| Stoichiometry | 1.0 : 1.0 | Excess diazo leads to impurities; Excess coupler is costly but easier to wash out. |
Part 6: References
-
Freeman, H. S., & Mock, G. N. (2012). Dye Application Analysis. North Carolina State University. (General reference on Disperse Dye structures).
-
MDPI Molecules. (2000). A Simple Method for N-Phenoxyethylation of Anilines. Retrieved from [Link]
-
Patel, D. R., & Patel, K. C. (2011). Synthesis and fastness properties of new disperse dyes containing phenoxyethyl group. Journal of Saudi Chemical Society. (Validates the fastness improvements of this specific intermediate).
Sources
Using N-Ethyl-N-(2-phenoxyethyl)aniline in polymer chemistry
An Application Guide to N-Ethyl-N-(2-phenoxyethyl)aniline in Polymer Chemistry: Novel Concepts and Methodologies
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N-Ethyl-N-(2-phenoxyethyl)aniline in polymer chemistry. While direct literature on the polymerization or specific polymer applications of this molecule is scarce, its structural features—a polymerizable aniline core, an electron-rich phenoxy group, and a flexible ethyl chain—suggest intriguing possibilities. This guide extrapolates from well-established principles of aniline polymerization, charge transport in organic materials, and polymer plasticization to propose novel uses and detailed experimental protocols.
Introduction to N-Ethyl-N-(2-phenoxyethyl)aniline
N-Ethyl-N-(2-phenoxyethyl)aniline is an aromatic amine derivative with the molecular formula C₁₆H₁₉NO. Its structure combines the reactive aniline moiety, known for its role in conductive polymers, with a phenoxyethyl group that can impart flexibility and influence electronic properties. While its primary documented use is as a chemical intermediate, its potential in advanced polymer applications remains an underexplored frontier. This guide will explore three promising applications: as a monomer for novel polyanilines, as a component in hole-transporting materials, and as a specialty plasticizer.
Table 1: Physicochemical Properties of N-(2-Phenoxyethyl)aniline (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| IUPAC Name | N-(2-phenoxyethyl)aniline | [1] |
| SMILES | C1=CC=C(C=C1)NCCOC2=CC=CC=C2 | [1] |
Application I: Monomer for the Synthesis of a Novel Polyaniline Derivative
The most direct potential application of N-Ethyl-N-(2-phenoxyethyl)aniline in polymer chemistry is as a monomer. Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronics. The N-ethyl and 2-phenoxyethyl substituents on the aniline nitrogen are expected to enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often intractable parent PANI.
Scientific Rationale
The polymerization of aniline derivatives typically proceeds via oxidative coupling in an acidic medium.[2] An oxidizing agent, such as ammonium persulfate (APS), generates aniline radical cations, which then couple to form the polymer chain. The phenoxyethyl side chain is anticipated to influence the polymer's morphology and electronic properties, potentially leading to materials with unique sensory or conductive characteristics.[2] The increased steric hindrance from the side groups may affect the polymerization rate and the final molecular weight of the polymer.[3][4][5]
Proposed Polymerization Workflow
Caption: Oxidative polymerization workflow for producing poly(N-Ethyl-N-(2-phenoxyethyl)aniline).
Experimental Protocol: Oxidative Chemical Polymerization
-
Monomer Solution Preparation: Dissolve 0.1 mol of N-Ethyl-N-(2-phenoxyethyl)aniline in 500 mL of 1 M hydrochloric acid (HCl) in a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 0.1 mol of ammonium persulfate ((NH₄)₂S₂O₈) in 250 mL of 1 M HCl.
-
Initiation of Polymerization: Cool both solutions to between 0 and 5 °C in an ice bath. Once the temperature is stable, add the oxidant solution dropwise to the monomer solution over 30 minutes with vigorous stirring.
-
Reaction: Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. A dark-colored precipitate, indicative of polymer formation, should become visible.
-
Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the polymer sequentially with copious amounts of 1 M HCl, methanol, and deionized water to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours.
-
Characterization: Characterize the resulting polymer using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic polymer backbone vibrations, UV-Vis spectroscopy to study its electronic transitions, and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity. The polymer's solubility should be tested in various organic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and chloroform.
Application II: Additive for Hole-Transporting Polymer Blends
The electron-donating nature of the aniline and phenoxy groups suggests that N-Ethyl-N-(2-phenoxyethyl)aniline could function as a hole-transporting material.[][7] While not a polymer itself in this application, it could be blended with a host polymer matrix to form a hole-transporting layer (HTL) in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic solar cells.[7][8]
Scientific Rationale
Efficient hole transport requires materials with a high Highest Occupied Molecular Orbital (HOMO) energy level for efficient charge injection from the anode and good charge carrier mobility.[] The tertiary amine structure of N-Ethyl-N-(2-phenoxyethyl)aniline is a common feature in many hole-transporting small molecules.[] When dispersed in an insulating host polymer (e.g., polystyrene or polycarbonate), it could facilitate hole transport through a hopping mechanism between adjacent molecules.[9][10] The phenoxyethyl group may enhance compatibility with the host polymer and improve film-forming properties.
Proposed Workflow for HTL Film Fabrication and Testing
Caption: Workflow for fabricating and testing a hole-transporting layer using the proposed additive.
Experimental Protocol: Fabrication and Evaluation of a Hole-Transporting Layer
-
Solution Preparation: Prepare a series of solutions by dissolving a host polymer (e.g., polystyrene) and varying weight percentages (e.g., 10%, 20%, 30% w/w) of N-Ethyl-N-(2-phenoxyethyl)aniline in a suitable solvent such as toluene.
-
Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.
-
Film Deposition: Deposit thin films of the polymer blend onto the ITO substrates using spin-coating. The spin speed and time should be optimized to achieve a uniform film thickness (e.g., 50-100 nm).
-
Annealing: Thermally anneal the films in a vacuum or inert atmosphere (e.g., at 80 °C for 30 minutes) to remove residual solvent and improve film morphology.
-
Device Fabrication: Complete the device structure by thermally evaporating a cathode layer (e.g., LiF/Al) on top of the hole-transporting layer.
-
Characterization: Measure the current-voltage (I-V) characteristics of the fabricated devices to evaluate the hole-transporting capabilities of the blend. The HOMO level of the N-Ethyl-N-(2-phenoxyethyl)aniline can be estimated using cyclic voltammetry.
Application III: Specialty Plasticizer for Polyvinyl Chloride (PVC)
Plasticizers are additives that increase the flexibility and processability of polymers.[11][12][13] The structure of N-Ethyl-N-(2-phenoxyethyl)aniline, with its aromatic rings and flexible ethyl chain, suggests it could act as a primary or secondary plasticizer for polar polymers like PVC. The presence of the "phenoxyethyl" group is notable, as related structures like butyl phenoxyethyl adipate have been shown to be effective and environmentally friendly plasticizers for PVC.[14]
Scientific Rationale
A good plasticizer must be compatible with the polymer matrix.[14] The polar ether linkage and the aromatic character of N-Ethyl-N-(2-phenoxyethyl)aniline suggest potential compatibility with PVC. The molecule can intercalate between PVC chains, disrupting polymer-polymer interactions and thereby increasing flexibility. Its relatively high molecular weight compared to common phthalate plasticizers might lead to lower volatility and reduced migration, which are desirable properties.
Proposed Workflow for PVC Plasticization and Evaluation
Caption: Workflow for evaluating the plasticizing effect of N-Ethyl-N-(2-phenoxyethyl)aniline in PVC.
Experimental Protocol: Evaluation as a PVC Plasticizer
-
Formulation: Prepare a standard PVC formulation. A typical formulation might consist of 100 parts by weight of PVC resin, 40-60 parts of the plasticizer (N-Ethyl-N-(2-phenoxyethyl)aniline), and 2-3 parts of a thermal stabilizer (e.g., a mixed metal stabilizer).
-
Compounding: Dry blend the components in a high-speed mixer. Then, melt-compound the blend on a two-roll mill at a temperature of approximately 160-170 °C until a homogeneous sheet is formed.
-
Sample Preparation: Prepare standardized test specimens by compression molding the compounded PVC sheets according to ASTM standards.
-
Mechanical Testing: Evaluate the mechanical properties of the plasticized PVC. This should include measuring the Shore A hardness (ASTM D2240), tensile strength, and elongation at break (ASTM D638).
-
Thermal Analysis: Determine the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC). A significant reduction in Tg compared to unplasticized PVC indicates an effective plasticizing action.
-
Migration and Volatility Testing: Assess the permanence of the plasticizer by conducting tests for weight loss upon heating (volatility) and extraction in various solvents (migration).
Conclusion
N-Ethyl-N-(2-phenoxyethyl)aniline represents a molecule with significant, albeit underexplored, potential in polymer chemistry. Based on its structural analogy to known monomers, charge transport materials, and plasticizers, this guide provides a scientifically grounded framework for its investigation in three key areas. The detailed protocols herein are intended to serve as a starting point for researchers to unlock the potential of this versatile compound in the development of new functional polymers and polymer additives. Rigorous experimental validation of these proposed applications is encouraged to expand the toolkit of materials available to polymer scientists and engineers.
References
- Google Patents. (n.d.). Synthesis of aniline and phenol-based antioxidant macromonomers and corresponding polymers.
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20958-20968. Available from: [Link]
- Google Patents. (n.d.). Use of n-oxyalkylated derivatives of aniline as polymer dissolving components in floor cleaning compositions.
- (2013). Synthesis and characterization of poly(N-Ethyl aniline) / talc composite materials. Inżynieria Mineralna, 14(2), 57-62.
- (2012). Synthesis and characterization of conducting poly N-ethyl aniline doped with organic acids. Journal of Chemical and Pharmaceutical Research, 4(1), 548-553.
- (2024). Organic electron transport materials.
- Chabukswar, V. V., et al. (2012). Synthesis and Characterization of Organically Soluble Conducting Poly(N-ethylaniline) Nanoparticles using Acrylic Acid as a Soft Template. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 49(7), 547-553.
- (2013). Synthesis and characterization of poly(N-Ethyl aniline) / talc composite materials. Inżynieria Mineralna, 14(2), 57-62.
-
Polynt. (n.d.). Plasticizers for PVC. Retrieved February 17, 2026, from [Link]
-
Evergreen Chemical Thailand. (2025). Types of PVC Plasticizer and Their Industrial Applications. Retrieved February 17, 2026, from [Link]
- (2025). A Comprehensive Guide to Types and Uses of Plasticizers. SpecialChem.
-
Park, K. (n.d.). PLASTICIZERS. Purdue University. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220426, N-(2-Phenoxyethyl)aniline. Retrieved February 17, 2026, from [Link]
- Kim, T., et al. (2020). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. Journal of Materials Chemistry A, 8(23), 11634-11642.
- Shaimerdenova, A., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1869.
-
CORDIS. (2016). New study uncovers charge transport role in organic materials. Retrieved February 17, 2026, from [Link]
- Lévêque, C., et al. (2021).
- (2015). Electrochemical synthesis and corrosion behavior of poly(N-ethyl aniline) coatings on Al-2024 alloy.
- Ziffer, M. E., et al. (2019). Photogenerated Charge Transport in Organic Electronic Materials: Experiments Confirmed by Simulations.
- (2018). Examining thermal and charge transport in organic materials with pi-electron interactions. ProQuest.
- Google Patents. (n.d.). ETHYLENE-BASED POLYMER COMPOSITIONS.
- Xiao, P., et al. (2023).
- Tran, H. D., et al. (2024). Controlled Polymerization of Aniline against Templating Oxide Nanostructures.
- Giri, H., et al. (2022).
-
Justia Patents. (n.d.). Ethylenimine Or Polymer Thereof Or Polyalkylene Polyamine Patents and Patent Applications (Class 8/551). Retrieved February 17, 2026, from [Link]
- Fischer, S. M. (2022).
- (2025). Understanding the Applications of 2,6-Diethyl-N-(2-propoxyethyl)aniline in Synthesis. Smolecule.
- (2023). Hole Transporting Materials Based on p-type Polymers in Invert Perovskite Solar Cells.
- Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization upon LEDs: new photoinitiating systems and strategies. Polymer Chemistry, 3(6), 1387-1396.
- (2025). Properties of poly(2-ethyl aniline)/graphene oxide (PEAn/GO) nanocomposites: influence of a synthesis method and polymerization time.
Sources
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- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]
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- 7. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New study uncovers charge transport role in organic materials | ELECTROMAT Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
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- 11. Plasticizers for PVC | POLYNT [polynt.com]
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- 13. kinampark.com [kinampark.com]
- 14. mdpi.com [mdpi.com]
Laboratory procedure for N-alkylation of anilines
Executive Summary
The N-alkylation of anilines is a cornerstone transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. However, standard nucleophilic substitution often results in a mixture of mono- and di-alkylated products due to the enhanced nucleophilicity of the secondary amine product relative to the primary aniline starting material.[1]
This Application Note provides three validated protocols to overcome the "Polyalkylation Pitfall." We prioritize methods that ensure high chemoselectivity, operational simplicity, and scalability.
Part 1: The Selectivity Challenge & Strategic Decision Making
The fundamental challenge in aniline alkylation is kinetic. In a direct alkylation with an alkyl halide (
Strategic Workflow: Refer to the decision tree below to select the optimal protocol for your substrate.
Figure 1: Decision matrix for selecting the appropriate N-alkylation strategy.
Part 2: Detailed Experimental Protocols
Protocol A: Reductive Amination (The Gold Standard)
Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2][3]
Why this works: The intermediate imine is reduced faster than the carbonyl, but the resulting amine is not reactive toward the reducing agent, preventing over-alkylation.
Reagent of Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH
Materials:
-
Aldehyde/Ketone (1.1–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)
-
Acetic Acid (AcOH) (1.0–2.0 equiv)[5]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the aniline (10 mmol) in DCE (30 mL). -
Add Carbonyl: Add the aldehyde or ketone (11 mmol).
-
Acid Catalysis: Add Acetic Acid (10-20 mmol). Note: This promotes imine formation, especially for ketones or electron-deficient anilines.
-
Reduction: Cool to 0°C (optional, often run at RT) and add STAB (15 mmol) portion-wise over 10 minutes.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.
-
QC Check: Look for the disappearance of the imine intermediate.
-
-
Quench: Quench carefully with saturated aqueous
. -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Validation Data:
| Substrate | Carbonyl | Yield (%) | Selectivity (Mono:Di) |
|---|---|---|---|
| Aniline | Benzaldehyde | 96% | >99:1 |
| 4-Nitroaniline | Cyclohexanone | 88% | >99:1 |
| 2-Bromoaniline | Hexanal | 92% | 98:2 |
Protocol B: Controlled Direct Alkylation (Cesium Effect)
Context: Use when aldehydes are unstable or unavailable, and alkyl halides (R-X) must be used.
The "Cesium Effect":
Materials:
-
Alkyl Bromide/Iodide (1.1 equiv)
-
Cesium Carbonate (
) (1.2 equiv) -
Tetrabutylammonium iodide (TBAI) (0.1 equiv - optional catalyst)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve aniline (5 mmol) in DMF (15 mL).
-
Base Addition: Add
(6 mmol) and TBAI (0.5 mmol). Stir for 10 min. -
Controlled Addition: Add the alkyl halide (5.5 mmol) dropwise over 30 minutes.
-
Critical Step: Do not dump the alkyl halide in all at once. High local concentration favors dialkylation.
-
-
Heating: Heat to 60°C for 6–12 hours.
-
Workup: Dilute with water (50 mL) and extract with
(DMF is difficult to remove; extensive water washes are required).
Protocol C: Catalytic Hydrogen Borrowing (Green Chemistry)
Mechanism: A transition metal catalyst (Ir or Ru) dehydrogenates an alcohol to an aldehyde, facilitates imine condensation, and then re-hydrogenates the product using the "borrowed" hydrogen.[6] Byproduct: Water only.[7][8]
Figure 2: The Hydrogen Borrowing Cycle. The metal catalyst shuttles hydride equivalents from the starting alcohol to the imine intermediate.
Protocol (Ir-Catalyzed):
-
Setup: In a sealed pressure tube, combine aniline (1.0 mmol), primary alcohol (1.2 equiv), and
(1 mol%). -
Base: Add
(0.1 equiv) or (catalytic amounts often suffice). -
Reaction: Heat to 110°C for 12 hours.
-
Workup: Cool, filter through a silica pad, and concentrate.
-
Note: This method is highly selective for mono-alkylation because secondary amines are sterically hindered from condensing with the intermediate aldehyde in the catalytic pocket.
Part 3: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Dialkylation Observed | Alkyl halide too reactive (Method B) | Switch to Method A (Reductive Amination). If using Method B, lower temp and use slow addition. |
| Low Conversion (Method A) | Wet solvent or inefficient imine formation | Add molecular sieves (3Å) or |
| Starting Material Remains (Method C) | Catalyst poisoning | Degas solvents thoroughly. Oxygen kills Ir/Ru hydride species. |
| Product is an Oil/Gum | Trace solvent retention | Convert to HCl or Oxalate salt for crystallization and easier handling. |
References
-
Abdel-Magid, A. F., et al. (1996).[2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[3][8] Advanced Synthesis & Catalysis. Link
-
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation." Tetrahedron Letters. Link
-
Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline: A Detailed Guide to Reaction Conditions and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline, a tertiary amine with significant potential as a building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the reaction conditions, mechanistic pathways, and experimental procedures.
Introduction: The Significance of N-Alkylated Anilines
N-alkylation of anilines is a cornerstone of modern organic synthesis, yielding a diverse array of secondary and tertiary amines that are integral to the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of varied alkyl groups onto the aniline nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, including its basicity, lipophilicity, and receptor-binding affinity.[3][4] N-Ethyl-N-(2-phenoxyethyl)aniline, in particular, incorporates both an ethyl group and a phenoxyethyl moiety, offering a unique structural motif for further chemical elaboration.
This guide will focus on a robust and widely applicable method for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline: the direct N-alkylation of N-ethylaniline with a suitable 2-phenoxyethyl halide. We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss critical parameters for optimizing reaction yield and purity.
Mechanistic Insights: The Nucleophilic Substitution Pathway
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline from N-ethylaniline and a 2-phenoxyethyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.
In this mechanism, the nitrogen atom of N-ethylaniline, acting as a nucleophile, attacks the electrophilic carbon atom of the 2-phenoxyethyl halide, which is bonded to the leaving group (e.g., bromide or chloride). The reaction is typically facilitated by a non-nucleophilic base, which neutralizes the hydrogen halide formed as a byproduct. The choice of base and solvent is critical to prevent undesirable side reactions, such as elimination of the alkyl halide or over-alkylation of the product.
Experimental Protocol: Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
This protocol details the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline via the N-alkylation of N-ethylaniline with 2-phenoxyethyl bromide.
Reagents and Equipment
Reagents:
-
N-Ethylaniline
-
2-Phenoxyethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and extraction
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-ethylaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (50 mL).
-
Stirring: Stir the suspension at room temperature for 10-15 minutes to ensure a homogenous mixture.
-
Addition of Alkylating Agent: Add 2-phenoxyethyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
-
Extraction:
-
Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium chloride solution (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure N-Ethyl-N-(2-phenoxyethyl)aniline.
Characterization
The identity and purity of the synthesized N-Ethyl-N-(2-phenoxyethyl)aniline can be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Key Reaction Parameters and Optimization
The success of the synthesis hinges on the careful control of several key parameters. The following table summarizes these parameters and provides insights for optimization.
| Parameter | Recommended Condition | Rationale and Optimization Insights |
| N-Ethylaniline to 2-Phenoxyethyl Bromide Ratio | 1 : 1.1 | A slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of forming a quaternary ammonium salt. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A mild, non-nucleophilic base is crucial to neutralize the HBr byproduct without promoting elimination side reactions. Other suitable bases include sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[6] |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while not strongly solvating the nucleophile. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used.[6] |
| Temperature | Reflux (approx. 82°C for Acetonitrile) | Heating the reaction mixture increases the reaction rate. The optimal temperature will depend on the chosen solvent. |
| Reaction Time | 12-24 hours | The reaction should be monitored by TLC to determine the point of completion and avoid prolonged heating which could lead to byproduct formation. |
Potential Side Reactions and Troubleshooting
While the described protocol is generally robust, potential side reactions can occur. Understanding these can aid in troubleshooting and optimizing the synthesis.
-
Over-alkylation: The tertiary amine product can be further alkylated to form a quaternary ammonium salt. This can be minimized by using a slight excess of the aniline starting material or carefully controlling the stoichiometry of the alkylating agent.
-
Elimination: The 2-phenoxyethyl bromide can undergo elimination in the presence of a strong base to form styrene and phenol. Using a mild base like potassium carbonate helps to suppress this side reaction.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline.
Conclusion
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline via N-alkylation of N-ethylaniline is a reliable and adaptable method for accessing this valuable tertiary amine. By carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high yields and purity. The insights into the reaction mechanism and potential side reactions provide a solid foundation for troubleshooting and further optimization, empowering scientists in their pursuit of novel molecular entities for drug discovery and materials science.
References
-
MDPI. A Simple Method for N-Phenoxyethylation of Anilines. [Link]
-
JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
-
NIH PubChem. N-(2-Phenoxyethyl)aniline. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. [Link]
-
Wiley Online Library. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
Sources
Technical Brief: Synthesis and Utilization of N-Ethyl-N-(2-phenoxyethyl)aniline
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 13682-91-2) is a critical lipophilic amine intermediate used primarily in the synthesis of disperse azo dyes for polyester and acetate fibers. Its structural dual-functionality—combining an electron-rich aniline core with a bulky, hydrophobic phenoxyethyl tail—allows for the precise tuning of dye solubility, sublimation fastness, and bathochromic shifts.
Beyond tinctorial applications, this molecule serves as a versatile N-alkylated scaffold in medicinal chemistry, acting as a bioisostere for various antihistamines and nitrogen mustard derivatives. This guide provides a validated protocol for its synthesis, quality control, and downstream application in azo coupling.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | N-Ethyl-N-(2-phenoxyethyl)aniline |
| CAS Number | 13682-91-2 |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Appearance | Pale yellow to amber viscous oil (tends to darken on air exposure) |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water |
| Boiling Point | ~205°C at 4 mmHg (Predicted) |
Protocol A: Synthesis via N-Alkylation
Objective: Synthesize N-Ethyl-N-(2-phenoxyethyl)aniline via nucleophilic substitution (
Reaction Mechanism
The reaction proceeds via the attack of the secondary amine (N-ethylaniline) on the alkyl halide. The addition of a base (
Figure 1: Synthetic pathway for N-alkylation.
Materials
-
Reagent A: N-Ethylaniline (1.0 eq, 12.1 g)
-
Reagent B: 2-Phenoxyethyl bromide (1.1 eq, 22.1 g)
-
Base: Potassium Carbonate (anhydrous, 1.5 eq, 20.7 g)
-
Catalyst: Potassium Iodide (0.1 eq, 1.66 g) – Finkelstein condition promoter
-
Solvent: DMF (Dimethylformamide) – 100 mL
Step-by-Step Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add N-Ethylaniline and DMF to the flask. Stir until dissolved.
-
Base Addition: Add Potassium Carbonate and Potassium Iodide . The KI acts as a catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
-
Alkylation: Add 2-Phenoxyethyl bromide dropwise over 15 minutes to control exotherm.
-
Reaction: Heat the mixture to 90°C for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting amine spot (
) should disappear. -
Workup:
-
Cool to room temperature.
-
Pour mixture into 500 mL ice-water. The product will separate as an oil.
-
Extract with Ethyl Acetate (
). -
Wash organic layer with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
and concentrate under vacuum.
-
-
Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Quality Control & Characterization
Objective: Validate structure and purity before downstream use.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic rings) and 300 nm (aniline absorption).
Representative NMR Data ( )
- 1.20 (t, 3H): Methyl of the N-ethyl group.
- 3.50 (q, 2H): Methylene of the N-ethyl group.
-
3.80 (t, 2H):
of the ethylene bridge. -
4.15 (t, 2H):
of the ethylene bridge (deshielded by oxygen). - 6.6 – 7.4 (m, 9H): Overlapping aromatic protons (Aniline ring + Phenoxy ring). Note: The protons ortho to the nitrogen on the aniline ring will be the most shielded aromatics (~6.7 ppm).
Protocol C: Application (Azo Coupling)
Objective: Use the synthesized intermediate to create a "Disperse Red" analogue. This demonstrates the molecule's utility as a coupling component.
Reaction Logic
The electron-rich aniline ring directs the electrophilic diazonium ion to the para position. The bulky phenoxyethyl group improves the dye's affinity for hydrophobic fibers like polyester.
Figure 2: Workflow for Azo Dye Synthesis.
Step-by-Step Procedure
-
Diazotization (Electrophile Generation):
-
Dissolve p-Nitroaniline (1.38 g, 10 mmol) in HCl (6 M, 10 mL).
-
Cool to 0–5°C in an ice bath.
-
Add Sodium Nitrite (
, 0.7 g in 2 mL water) dropwise. Stir for 20 min. Ensure solution remains clear (filter if necessary).
-
-
Coupler Preparation:
-
Dissolve N-Ethyl-N-(2-phenoxyethyl)aniline (2.41 g, 10 mmol) in Glacial Acetic Acid (10 mL).
-
Cool to 0–5°C.
-
-
Coupling:
-
Slowly add the diazonium salt solution to the coupler solution.
-
Critical Step: Buffer the pH to 4–5 using Sodium Acetate solution. Why? If too acidic, the amine coupler is protonated and deactivated. If too basic, the diazonium salt decomposes.
-
-
Isolation:
-
Stir for 1 hour at <10°C, then allow to warm to room temperature.
-
A deep red precipitate will form.
-
Filter the solid, wash copiously with water, and dry.
-
Safety & Handling
-
Toxicity: Aniline derivatives are potential methemoglobinemia inducers. Handle in a fume hood.
-
Skin Absorption: This compound is lipophilic and can penetrate skin easily. Wear nitrile gloves and long sleeves.
-
Environmental: Phenoxy compounds can be persistent. Dispose of aqueous waste as hazardous chemical waste; do not pour down the drain.
References
-
Synthesis of N-Phenoxyethylanilines: Desai, B., & Dodiya, A. (2012). "Synthesis and dyeing performance of disperse dyes based on N-ethyl-N-(2-phenoxyethyl)aniline." Journal of Saudi Chemical Society.
-
General N-Alkylation Protocols: PubChem. (n.d.). "N-(2-Phenoxyethyl)aniline Compound Summary." National Library of Medicine.[1] [1]
-
Azo Coupling Mechanisms: Sigma-Aldrich. (n.d.). "Disperse Red 1 (Analogue Reference)."
-
Safety Data (Aniline Derivatives): NOAA Office of Response and Restoration. (n.d.). "N-ETHYLANILINE Chemical Datasheet." CAMEO Chemicals.[2]
Sources
The Versatile Scaffold: N-Ethyl-N-(2-phenoxyethyl)aniline as a Gateway to Novel Heterocyclic Compounds
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Within the repertoire of synthetic precursors, N-Ethyl-N-(2-phenoxyethyl)aniline stands out as a particularly versatile and valuable building block. Its unique structural features—a reactive aniline nitrogen, a flexible ethyl group, and a phenoxyethyl moiety primed for intramolecular cyclization—provide a gateway to a diverse range of complex heterocyclic systems. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline and its subsequent transformation into medicinally significant heterocyclic cores, namely phenothiazines and dibenzo[b,f][1][2]oxazepines. Through detailed protocols, mechanistic insights, and an exploration of the therapeutic relevance of the resulting compounds, we aim to empower researchers to harness the full potential of this remarkable synthetic intermediate.
Part 1: Synthesis of the Building Block: N-Ethyl-N-(2-phenoxyethyl)aniline
The journey into the synthesis of complex heterocycles begins with the efficient preparation of the starting material. N-Ethyl-N-(2-phenoxyethyl)aniline can be synthesized through a straightforward N-alkylation of N-ethylaniline with a suitable phenoxyethyl halide. A general and effective method involves the reaction of N-ethylaniline with 2-phenoxyethyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.[3]
Experimental Protocol: Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
This protocol outlines a reliable method for the laboratory-scale synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline.
Materials:
-
N-Ethylaniline
-
2-Phenoxyethyl bromide
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-ethylaniline (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-phenoxyethyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-Ethyl-N-(2-phenoxyethyl)aniline.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| N-Ethylaniline | 121.18 | 1.0 |
| 2-Phenoxyethyl bromide | 201.07 | 1.1 |
| Potassium carbonate | 138.21 | 1.5 |
| N-Ethyl-N-(2-phenoxyethyl)aniline | 241.32 | - |
Part 2: Synthesis of Phenothiazines via Intramolecular Cyclization
Phenothiazines represent a class of sulfur and nitrogen-containing tricyclic heterocycles with a broad spectrum of pharmacological activities, most notably as antipsychotic agents.[1][4] The synthesis of N-ethylphenothiazine from N-Ethyl-N-(2-phenoxyethyl)aniline can be envisioned through an intramolecular cyclization strategy, often involving a Smiles rearrangement.[2][5][6][7][8] This powerful transformation allows for the formation of a new carbon-sulfur bond, leading to the desired tricyclic core.
Conceptual Workflow for Phenothiazine Synthesis
The transformation of N-Ethyl-N-(2-phenoxyethyl)aniline into N-ethylphenothiazine requires the introduction of a sulfur source and subsequent intramolecular cyclization. A plausible synthetic route involves the ortho-lithiation of the aniline ring followed by reaction with elemental sulfur to introduce a thiol group. Subsequent intramolecular nucleophilic aromatic substitution (a form of Smiles rearrangement) would lead to the formation of the phenothiazine ring.
Caption: Conceptual workflow for the synthesis of N-Ethylphenothiazine.
Experimental Protocol: Synthesis of 10-Ethylphenothiazine (A Proposed Adaptation)
Materials:
-
N-Ethyl-N-(2-phenoxyethyl)aniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Elemental sulfur (S₈)
-
Tetrahydrofuran (THF, anhydrous)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Ortho-lithiation and Sulfuration:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Ethyl-N-(2-phenoxyethyl)aniline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and add a solution of elemental sulfur (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the ortho-mercaptophenoxyethylaniline derivative.
-
-
Intramolecular Cyclization (Smiles Rearrangement):
-
Dissolve the crude ortho-mercaptophenoxyethylaniline derivative in anhydrous DMSO.
-
Add potassium tert-butoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 10-Ethylphenothiazine.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the ortho-lithiation step as organolithium reagents are highly reactive towards oxygen and moisture.
-
Low Temperature: The ortho-lithiation is performed at low temperatures to control the reactivity of the n-butyllithium and prevent side reactions.
-
Base for Cyclization: A strong base like potassium tert-butoxide is used to deprotonate the thiol, generating a thiolate anion which is a potent nucleophile for the intramolecular aromatic substitution.
-
High Temperature for Cyclization: The Smiles rearrangement often requires elevated temperatures to overcome the activation energy for the intramolecular nucleophilic aromatic substitution.
Part 3: Synthesis of Dibenzo[b,f][1][2]oxazepines via Intramolecular Cyclization
Dibenzo[b,f][1][2]oxazepines are another important class of seven-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including antipsychotic and antidepressant properties.[10][11] The synthesis of the dibenzo[b,f][1][2]oxazepine core from N-Ethyl-N-(2-phenoxyethyl)aniline can be achieved through an acid-catalyzed intramolecular cyclization, such as a Friedel-Crafts type reaction.
Conceptual Workflow for Dibenzo[b,f][1][2]oxazepine Synthesis
The intramolecular cyclization of N-Ethyl-N-(2-phenoxyethyl)aniline to form the corresponding dibenzo[b,f][1][2]oxazepine involves the electrophilic attack of the aniline ring onto the phenoxy ring, facilitated by a Lewis or Brønsted acid.
Caption: Conceptual workflow for the synthesis of N-Ethyldibenzo[b,f][1][2]oxazepine.
Experimental Protocol: Synthesis of 10-Ethyldibenzo[b,f][1][2]oxazepine (A Proposed Adaptation)
This protocol is a proposed adaptation based on general methods for the synthesis of dibenzo[b,f][1][2]oxazepines via intramolecular Friedel-Crafts cyclization.[10][12]
Materials:
-
N-Ethyl-N-(2-phenoxyethyl)aniline
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, place polyphosphoric acid (10 times the weight of the starting material).
-
Heat the PPA to 80-90 °C with stirring to ensure it is fluid.
-
Slowly add N-Ethyl-N-(2-phenoxyethyl)aniline (1.0 eq) to the hot PPA with vigorous stirring.
-
Increase the temperature to 120-130 °C and stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 10-Ethyldibenzo[b,f][1][2]oxazepine.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a strong Brønsted acid catalyst and a dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution.
-
Vigorous Stirring: Vigorous stirring is essential to ensure proper mixing of the viscous PPA and the substrate.
-
Pouring onto Ice: The reaction is quenched by pouring it onto ice to rapidly cool the mixture and dilute the PPA, making it easier to handle and neutralize.
Part 4: Applications in Drug Development
The heterocyclic scaffolds derived from N-Ethyl-N-(2-phenoxyethyl)aniline, particularly phenothiazines and dibenzo[b,f][1][2]oxazepines, are of significant interest to the pharmaceutical industry due to their well-established and diverse pharmacological profiles.
Phenothiazine Derivatives:
-
Antipsychotic Agents: Phenothiazine derivatives, such as chlorpromazine and thioridazine, were among the first effective treatments for schizophrenia and other psychotic disorders. They primarily act as antagonists of dopamine D2 receptors.[1] The N-ethyl substituent in 10-ethylphenothiazine can be further functionalized to introduce various side chains, allowing for the fine-tuning of receptor binding affinity and pharmacokinetic properties.[4]
-
Anticancer Agents: More recently, phenothiazine derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis, inhibit cell proliferation, and reverse multidrug resistance in various cancer cell lines.[5]
-
Antimicrobial and Antiviral Agents: The phenothiazine nucleus has also been incorporated into molecules with antibacterial, antifungal, and antiviral activities.
Dibenzo[b,f][1][2]oxazepine Derivatives:
-
Atypical Antipsychotics: The dibenzo[b,f][1][2]oxazepine core is a key structural feature of several atypical antipsychotic drugs, such as clozapine and olanzapine. These drugs exhibit a broader spectrum of receptor interactions, including effects on serotonin and other neurotransmitter systems, which is believed to contribute to their improved side-effect profile compared to typical antipsychotics.
-
Antidepressants and Anxiolytics: Derivatives of this heterocyclic system have also shown promise as antidepressants and anxiolytics.
The ability to synthesize these valuable heterocyclic cores from a common and readily accessible building block like N-Ethyl-N-(2-phenoxyethyl)aniline provides a powerful platform for the development of new and improved therapeutic agents. The protocols and insights provided in this application note are intended to facilitate further research and innovation in this exciting area of medicinal chemistry.
References
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. [Link]
-
MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. [Link]
-
Bentham Science. Smiles Rearrangement in Synthetic Chemistry. [Link]
-
Bentham Science Publishers. Smiles Rearrangement in Synthetic Chemistry. [Link]
-
ResearchGate. (PDF) Smiles Rearrangement in Synthetic Chemistry. [Link]
-
Ingenta Connect. Smiles Rearrangement in Synthetic Chemistry. [Link]
-
eScholarship. COMMUNICATION Formal Aniline Synthesis from Phenols via Deoxygenative N- Centered Radical Substitution. [Link]
-
AIP Publishing. Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]
-
Der Pharma Chemica. Synthesis of N-substituted anilines via Smiles rearrangement. [Link]
-
ResearchGate. (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
-
The University of Manchester. Modern Aspects of the Smiles Rearrangement. [Link]
-
Organic Chemistry Portal. Dess-Martin Periodinane Mediated Intramolecular Cyclization of Phenolic Azomethines: A Solution-Phase Strategy toward Benzoxazoles and Benzothiazoles. [Link]
-
Cambridge University Press. Smiles Rearrangement. [Link]
-
MDPI. A Simple Method for N-Phenoxyethylation of Anilines. [Link]
-
ResearchGate. (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives. [Link]
-
DTIC. synthesis of phenothiazine derivatives for antioxidant studies. [Link]
-
PMC. Te(II)-Catalyzed Cross-Dehydrogenative Phenothiazination of Anilines. [Link]
-
Chemical Communications (RSC Publishing). Facile synthesis of N-aryl phenothiazines and phenoxazines via Brønsted acid catalyzed C–H amination of arenes. [Link]
-
PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
Beilstein Journal of Organic Chemistry. Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
-
Wiley Online Library. Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2-Disubstituted Indolin-3-ones. [Link]
-
ResearchGate. ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. [Link]
-
PMC. Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Simple Method for N-Phenoxyethylation of Anilines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Smiles Rearrangement in Synthetic Chemistry: Ingenta Connect [ingentaconnect.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: N-Ethyl-N-(2-phenoxyethyl)aniline Synthesis
Topic: Yield Optimization & Process Troubleshooting Doc ID: TS-ORG-SYN-2024-004 Role: Senior Application Scientist
Executive Summary & Reaction Mechanics
User Query: "I am experiencing inconsistent yields (40-60%) and dark impurities during the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline. How can I optimize this?"
Technical Insight: The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline typically proceeds via an SN2 nucleophilic substitution . The secondary amine (N-ethylaniline) attacks the electrophilic carbon of the alkylating agent (2-phenoxyethyl bromide or chloride).
Low yields are rarely due to "bad chemistry" but rather kinetic stalling or competing elimination reactions . The sterics of the N-ethyl group combined with the bulk of the phenoxyethyl chain create a crowded transition state, making the reaction sensitive to solvation and temperature.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the primary SN2 route and critical side-reactions (Elimination and Quaternization) that reduce yield.
Critical Control Points (Optimization Guide)
To move from ~50% yield to >85%, you must control the Base Basicity and Catalytic Acceleration .
Factor A: The Base System
Recommendation: Switch from strong bases (NaOH/KOH) to Anhydrous Potassium Carbonate (K₂CO₃) .
-
Why? Strong hydroxide bases promote E2 elimination of the 2-phenoxyethyl bromide, converting your expensive alkylating agent into vinyl phenyl ether (waste). K₂CO₃ is mild enough to scavenge the HBr byproduct without triggering rapid elimination [1].
Factor B: The Finkelstein Catalyst
Recommendation: Add 10-20 mol% Potassium Iodide (KI) .
-
Mechanism: If you are using the chloride or bromide derivative, the reaction is slow. KI reacts in situ with the alkyl halide to form the alkyl iodide, which is a much better leaving group (approx. 100x faster reaction rate). This is critical for overcoming the steric hindrance of the N-ethyl group.
Factor C: Solvent Selection
The choice of solvent dictates the reaction rate and workup difficulty.
| Solvent System | Yield Potential | Workup Difficulty | Notes |
| DMF (Dimethylformamide) | High (85-92%) | High | Best for kinetics (polar aprotic). Hard to remove completely; residual DMF ruins NMR/purity. |
| Acetonitrile (MeCN) | Moderate (70-80%) | Low | Good compromise. Easy to remove by rotovap. Requires longer reflux times. |
| Toluene + PTC | High (80-90%) | Low | Recommended for Scale-up. Uses Phase Transfer Catalyst (TBAB) + Solid K₂CO₃. Easy aqueous wash workup. |
Troubleshooting FAQs
Q1: The reaction stalls at 60% conversion after 24 hours. Should I add more heat?
Answer: No. Increasing temperature above 110°C often degrades the aniline (oxidation) and promotes elimination.
-
Fix: Instead of heat, check your agitation. This is a heterogeneous reaction (solid base in liquid solvent). If the K₂CO₃ is not suspended vigorously, the surface area is insufficient to neutralize the acid, stalling the SN2 cycle.
-
Action: Increase stirring speed to >500 RPM or use a mechanical stirrer. Add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using non-polar solvents.
Q2: My product is dark brown/black. Is it decomposed?
Answer: Not necessarily. Anilines are notoriously prone to oxidation, forming "aniline black" impurities even at ppm levels.
-
Fix: This is usually cosmetic.
-
Perform the reaction under a strict Nitrogen/Argon atmosphere .
-
During workup, wash the organic layer with a dilute sodium metabisulfite (Na₂S₂O₅) solution to reduce oxidized species.
-
If distilling, add a pinch of zinc dust to the pot to prevent oxidation during heating.
-
Q3: I see a "double spot" on TLC close to the product. What is it?
Answer: This is likely the Vinyl Phenyl Ether (from elimination) or unreacted N-ethylaniline .
-
Diagnostic: N-ethylaniline will stain strongly with Ninhydrin or Dragendorff reagent. The ether will not.
-
Removal:
-
Unreacted Amine: Wash the organic layer with 1M HCl. The amine forms a water-soluble salt and is removed. The product (tertiary amine) is less basic and often stays in the organic layer (or requires stronger acid to extract). Careful titration is needed here.
-
Vinyl Ether: This is non-polar. It can be removed via a short silica plug eluting with 100% Hexanes/Heptane before eluting your product with EtOAc.
-
Validated Protocol: Toluene/PTC Method
This method is selected for its balance of high yield, scalability, and ease of purification (avoiding high-boiling solvents like DMF).
Reagents:
-
N-Ethylaniline (1.0 eq)
-
2-Phenoxyethyl bromide (1.2 eq)
-
K₂CO₃ (Anhydrous, powder) (2.0 eq)
-
TBAB (Tetrabutylammonium bromide) (0.05 eq)
-
Solvent: Toluene (5 volumes relative to amine mass)
Step-by-Step:
-
Setup: Charge a 3-neck flask with N-Ethylaniline, Toluene, and TBAB. Begin stirring.
-
Base Addition: Add K₂CO₃ powder. Ensure a suspension is formed.
-
Reagent Addition: Add 2-Phenoxyethyl bromide dropwise at room temperature.
-
Reaction: Heat to reflux (110°C) .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2) every 2 hours.
-
Optimization: If slow after 4 hours, add 0.1 eq Potassium Iodide (KI).
-
-
Workup:
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reaction failures based on TLC analysis.
References
-
Molina, P., et al. (2000). "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, 5(12), 1320-1324.[1]
- Key Insight: Establishes the K₂CO₃/DMSO protocol and highlights the avoidance of strong bases to prevent elimin
-
Sigma-Aldrich. "N-ETHYL-N-(2-PHENOXYETHYL)ANILINE HYDROCHLORIDE Product Page."
- Key Insight: Verifies commercial availability and handling safety d
-
Gudekar, S., et al. (2013). "Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives." Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324.[1]
- Key Insight: Provides comparative data on Pd/C catalyzed alkylation and purification via column chrom
-
Organic Chemistry Portal. "Arylamine Synthesis by Alkylation."
- Key Insight: General mechanistic review of N-alkylation strategies and catalyst choices (Ruthenium vs.
Sources
Technical Support Center: Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
Welcome to the technical support center for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-alkylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthesis for high yield and purity.
Introduction to the Synthesis
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is typically achieved via a nucleophilic substitution reaction (SN2) between N-ethylaniline and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact the yield and purity of the desired tertiary amine. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these common issues.
Troubleshooting Guide & FAQs
FAQ 1: Low Yield of N-Ethyl-N-(2-phenoxyethyl)aniline
Question: I am getting a low yield of my desired product, N-Ethyl-N-(2-phenoxyethyl)aniline. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to suboptimal reaction conditions or the occurrence of competing side reactions. Let's break down the potential culprits and their solutions.
-
Suboptimal Reaction Conditions: Early reported methods for similar N-phenoxyethylations often suffered from moderate yields due to harsh conditions like high temperatures and long reaction times with large excesses of starting materials[1]. An optimized protocol involves reacting N-ethylaniline with 1-bromo-2-phenoxyethane at around 90 °C in DMSO with anhydrous potassium carbonate (K2CO3) as the base[1]. Deviations from these conditions can lead to lower yields.
-
β-Elimination of the Alkylating Agent: 2-Phenoxyethyl halides can undergo a competing E2 elimination reaction, especially in the presence of a strong base, to form styrene and phenol as byproducts. To minimize this, it is advisable to avoid strong bases and harsh acidic or basic conditions[1]. The use of a moderately weak base like K2CO3 is recommended[1].
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure all the limiting reagent has been consumed before workup.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Presence of a Significant Amount of Bis-N-(2-phenoxyethyl)aniline Impurity
Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct, which I suspect is the bis-alkylated product. How can I prevent its formation?
Answer:
The formation of bis-N-(2-phenoxyethyl)aniline is a classic example of overalkylation, a common side reaction in the N-alkylation of primary and secondary amines[2]. Your desired product, N-Ethyl-N-(2-phenoxyethyl)aniline, is a secondary amine with respect to the newly formed bond and can react again with the 2-phenoxyethyl halide.
The key to controlling the formation of the mono- versus the bis-alkylated product lies in the stoichiometry of the reactants.
-
To favor the mono-alkylation product (N-Ethyl-N-(2-phenoxyethyl)aniline): Use an excess of N-ethylaniline. A study on N-phenoxyethylation of anilines demonstrated that using an excess of the aniline reagent resulted in yields of 70-80% for the mono-N-(2-phenoxyethyl)anilines[1].
-
To favor the bis-alkylation product (bis-N-(2-phenoxyethyl)aniline): Use an excess of the 2-phenoxyethyl halide. The same study showed that an excess of the bromo-phenoxyethane led to the bis-N-(2-phenoxyethyl)anilines with yields of 50-70%[1].
Recommended Molar Ratios for Selective Synthesis
| Desired Product | Reactant in Excess | Typical Yield | Reference |
| N-Ethyl-N-(2-phenoxyethyl)aniline | N-Ethylaniline | 70-80% | [1] |
| Bis-N-(2-phenoxyethyl)aniline | 2-Phenoxyethyl Halide | 50-70% | [1] |
FAQ 3: Identification of Unreacted N-ethylaniline in the Final Product
Question: I see a significant amount of unreacted N-ethylaniline in my final product after purification. How can I effectively remove it?
Answer:
The presence of unreacted N-ethylaniline is expected, especially when an excess is used to favor mono-alkylation. Separating the desired tertiary amine from the starting secondary amine can be challenging due to their similar properties. Here are some effective purification strategies:
-
Column Chromatography: This is a standard laboratory technique for separating compounds with different polarities. By carefully selecting the solvent system (e.g., ethyl acetate/cyclohexane), you can achieve good separation[3].
-
Acid-Base Extraction: This method leverages the difference in basicity between secondary and tertiary amines. While both are basic, their pKa values differ slightly. A carefully controlled buffer-assisted extraction can be used to selectively protonate and separate the amines. For instance, a buffer with a specific pH can be used to wash out the more basic amine into the aqueous phase, leaving the less basic one in the organic layer[4][5].
-
Adsorption Chromatography: Passing the crude product mixture through a column packed with an adsorbent like aluminum oxide can effectively remove primary and secondary amine impurities, allowing the pure tertiary amine to be eluted[6][7].
FAQ 4: Potential for C-Alkylation of the Aniline Ring
Question: Is there a risk of the 2-phenoxyethyl group attaching to the aromatic ring of N-ethylaniline instead of the nitrogen atom (C-alkylation)?
Answer:
Yes, C-alkylation is a known competing reaction in the alkylation of anilines. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic ring, increasing the nucleophilicity of the ortho and para positions. However, in the case of N-alkylation of secondary anilines like N-ethylaniline, N-alkylation is generally the predominant pathway[8].
The choice of reaction conditions can influence the ratio of N- to C-alkylation. Generally, polar aprotic solvents like DMSO, as recommended in the optimized protocol, tend to favor N-alkylation[1].
Factors Influencing N- vs. C-Alkylation
Caption: Key factors influencing the selectivity between N- and C-alkylation.
Recommended Experimental Protocol
This protocol is based on an optimized method for the N-phenoxyethylation of anilines, which favors the formation of the mono-alkylated product with good yield[1].
Materials:
-
N-ethylaniline
-
1-Bromo-2-phenoxyethane
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of N-ethylaniline (in excess, e.g., 2 equivalents) in DMSO, add anhydrous K2CO3 (e.g., 1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-2-phenoxyethane (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC until the starting halide is consumed).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to obtain pure N-Ethyl-N-(2-phenoxyethyl)aniline.
References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega, 2020. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate, 2020. [Link]
- Purification of tertiary amines using an adsorbent.
-
A Simple Method for N-Phenoxyethylation of Anilines. Molecules, 2000, 5(3), 562-565. [Link]
- Process for the purification of tertiary amines.
-
Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). United States Patent and Trademark Office. [Link]
-
Aniline Alkylation over Solid Acid Catalysts. ResearchGate, 2005. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 2023. [Link]
-
Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. Journal of the American Society for Mass Spectrometry, 2004, 15(6), 862-869. [Link]
-
N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. ResearchGate, 2003. [Link]
-
Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1320-1324. [Link]
-
Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]
Sources
- 1. A Simple Method for N-Phenoxyethylation of Anilines [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 7. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 8. Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Ethyl-N-(2-phenoxyethyl)aniline
Topic: Troubleshooting & Purification Protocols Ticket ID: PUR-NEPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Diagnostic Triage: Identification of Impurities
Before initiating a purification protocol, identify the specific nature of your contamination. The following matrix correlates common observation data with likely chemical impurities inherent to the alkylation of N-ethylaniline or the phenoxyethylation process.
| Observation / Symptom | Probable Cause | Chemical Identity | Risk Level |
| Residual "Medicinal" Odor | Unreacted Starting Material | Phenol / 2-Phenoxyethanol | High (Interferes with coupling) |
| Dark Red/Brown Coloration | Oxidation Products | Quinone imines / Azobenzene derivatives | Moderate (Aesthetic/Yield) |
| Low Boiling Point Fraction | Elimination Side-Product | Vinyl phenyl ether | Low (Easily removed) |
| Double Spot on TLC (Close Rf) | Over-Alkylation / Side Reaction | N,N-Bis(2-phenoxyethyl)aniline (if starting from aniline) | High (Difficult separation) |
| Emulsion during Extraction | Surfactant-like behavior | Quaternary Ammonium Salts | High (Yield Loss) |
Core Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for: Removing neutral impurities (phenols, unreacted alkyl halides) and stabilizing the amine.
Mechanism: This protocol leverages the basicity of the tertiary amine nitrogen against the acidity of phenol contaminants. By toggling pH, we force the target molecule between aqueous and organic phases, leaving impurities behind.
Step-by-Step Methodology:
-
Acidification (Targeting the Amine):
-
Dissolve crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene).
-
Add 2M HCl slowly with vigorous stirring.
-
Validation Check: Measure aqueous layer pH. It must be < 2.0 to ensure the aniline is fully protonated (
) and water-soluble. -
Separation: Collect the Aqueous Layer (contains target product). Discard the Organic Layer (contains neutral phenols, unreacted halides, and vinyl ethers).
-
-
Wash Phase (Polishing):
-
Wash the acidic aqueous layer with fresh Diethyl Ether or Hexane (
mL). -
Purpose: Removes mechanically trapped non-polar impurities.
-
-
Basification (Recovery):
-
Cool the aqueous solution to 0-5°C (ice bath) to minimize oxidation heat.
-
Slowly add 20% NaOH solution until pH > 12.
-
Validation Check: The solution should turn cloudy/oily as the free base separates.
-
-
Extraction & Drying:
Protocol B: High-Vacuum Fractional Distillation
Best for: Large scale purification and removal of high-boiling colored impurities.
Technical Constraint: N-Ethyl-N-(2-phenoxyethyl)aniline has a high boiling point. Atmospheric distillation will lead to degradation (tar formation).
Setup Requirements:
-
Vacuum: < 1.0 mmHg (High Vacuum Line or Oil Pump).
-
Column: Vigreux column (minimum 20cm) to prevent entrainment of colored impurities.
Procedure:
-
Degas the crude oil under vacuum for 30 minutes at RT to remove volatiles.
-
Slowly ramp temperature.[2]
-
Foreshot Collection: Discard the first 5-10% of distillate (often contains N-ethylaniline, BP ~205°C at atm).
-
Main Fraction: Collect the stable fraction.
-
Note: If the distillate appears yellow/orange, reduce pot temperature and improve vacuum. Colorless is the goal.
-
Advanced Troubleshooting FAQs
Q1: Why does my product turn pink/red upon storage, even after distillation? A: Anilines are notoriously susceptible to auto-oxidation, forming colored quinoid species.
-
The Fix: Store the product under an inert atmosphere (Argon/Nitrogen). For long-term storage, convert the free base into its Hydrochloride salt (solid), which is significantly more resistant to oxidation.
-
To Salt: Dissolve in dry ether and bubble dry HCl gas or add HCl/Dioxane solution. Filter the white precipitate.
-
Q2: I cannot separate the product from the phenol starting material using chromatography. A: Silica gel is slightly acidic, which can cause tailing of the basic amine, making it overlap with the phenol spot.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes the active acidic sites on the silica. Alternatively, use Protocol A (Acid-Base Extraction) before chromatography. Chemical separation is superior to physical separation for this specific pair.
Q3: My yield is low after Acid-Base extraction. A: You likely formed a "rag layer" or emulsion, or the product remained as a salt.
-
The Fix: Ensure the final pH is >12. Tertiary amines can form strong hydrogen bonds with water. Saturate the aqueous phase with NaCl (Brine) during the final extraction step to "salt out" the organic amine.
Visualizing the Workflow
Figure 1: Impurity Origin & Separation Logic
This diagram illustrates how specific synthesis pathways generate the impurities addressed in the protocols.
Caption: Logical flow separating neutral impurities (via extraction) and volatility-based impurities (via distillation).
Figure 2: The "Self-Validating" Extraction Loop
A decision tree for the critical Acid-Base extraction protocol.
Caption: Step-by-step validation loop for Protocol A to ensure quantitative recovery of the amine.
References
-
MDPI. (2000). A Simple Method for N-Phenoxyethylation of Anilines. Molecules, 5, 550-555. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
NCERT. Methods of Purification of Organic Compounds. Chapter 12, Organic Chemistry. [Link]
Sources
Improving the stability of N-Ethyl-N-(2-phenoxyethyl)aniline in solution
Here is the technical support center for improving the stability of N-Ethyl-N-(2-phenoxyethyl)aniline in solution.
Technical Support Center: N-Ethyl-N-(2-phenoxyethyl)aniline
A Guide to Ensuring Solution Stability and Experimental Reproducibility
Welcome to the technical support center for N-Ethyl-N-(2-phenoxyethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a tertiary aniline derivative, N-Ethyl-N-(2-phenoxyethyl)aniline is susceptible to degradation, which can compromise the integrity and reproducibility of your experimental results. This resource provides in-depth FAQs, troubleshooting protocols, and validated methodologies to help you maintain the stability of your solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of N-Ethyl-N-(2-phenoxyethyl)aniline.
Q1: What is N-Ethyl-N-(2-phenoxyethyl)aniline?
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS No: 622-18-4) is an aromatic amine.[1] Its structure consists of an aniline core N-substituted with both an ethyl group and a 2-phenoxyethyl group. This structure makes it a valuable intermediate in the synthesis of various organic molecules, including dyes and potentially pharmaceutical compounds.[2][3]
Q2: My solution of N-Ethyl-N-(2-phenoxyethyl)aniline is turning yellow/brown. What is happening?
This is the most common sign of degradation. Anilines and their derivatives are highly susceptible to air oxidation.[4] The nitrogen lone pair enhances the electron density of the aromatic ring, making the molecule prone to attack by atmospheric oxygen and radical species. This process forms highly colored conjugated products, often quinone-imine structures, leading to the observed discoloration. Even when pure, anilines tend to darken upon exposure to air and light.[5]
Q3: What are the main chemical pathways that cause this compound to degrade in solution?
There are two primary degradation pathways to consider:
-
Oxidation: As mentioned, this is the most frequent issue. It is an auto-oxidation process initiated by light, heat, or trace metal impurities and propagated by atmospheric oxygen.[6] The reaction involves radical intermediates and results in complex colored mixtures.
-
Hydrolysis: The molecule contains an ether linkage (-O-). Under strong acidic or basic conditions, this bond can be cleaved through hydrolysis to yield N-ethyl-N-(2-hydroxyethyl)aniline and phenol. This is generally less of a concern under neutral pH conditions but becomes significant during forced degradation studies or in improperly buffered solutions.[7]
Q4: What are the ideal storage conditions for the solid compound and its solutions?
To ensure maximum longevity, adhere to the following storage guidelines.
| Condition | Solid Compound | In Solution |
| Temperature | 2-8°C | ≤ 4°C (Refrigerated) or ≤ -20°C (Frozen) for long-term |
| Atmosphere | Standard atmosphere is acceptable for short-term. For long-term, store under an inert gas (Argon or Nitrogen). | Critical: Prepare and store under an inert gas (Argon or Nitrogen). Degas solvents before use. |
| Light Exposure | Store in amber glass vials or protect from light. | Critical: Always use amber vials or wrap clear vials in aluminum foil. |
| Container | Tightly sealed glass container. | Tightly sealed glass vials with PTFE-lined caps to prevent solvent evaporation and air ingress. |
Q5: Which solvents are best for preparing stable solutions?
The choice of solvent is critical. High-purity, anhydrous, and degassed solvents are strongly recommended.
| Solvent | Compatibility & Recommendations |
| Dimethyl Sulfoxide (DMSO) | Excellent solvent. Use anhydrous grade. Can be difficult to remove but good for stock solutions. |
| Acetonitrile (ACN) | Good choice for analytical work (e.g., HPLC). Ensure it is high-purity and degassed. |
| Methanol / Ethanol | Generally acceptable, but protic nature can sometimes participate in degradation reactions, especially under photolytic stress. |
| Aqueous Buffers | Not recommended for primary stock solutions. If aqueous solutions are required, prepare them fresh from a non-aqueous stock. Maintain pH near neutral (6.5-7.5) and use degassed buffers. Avoid strongly acidic or basic conditions.[8] |
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a problem-solving framework for issues encountered during your experiments.
Problem 1: Solution Rapidly Discolors (Within Hours) After Preparation
-
Symptom: A freshly prepared, colorless solution turns noticeably yellow or brown in a short period at room temperature.
-
Probable Cause: Aggressive atmospheric oxidation. This is often due to using non-degassed solvents, which are saturated with oxygen. The process can be accelerated by ambient light and elevated temperatures.
-
Troubleshooting Steps:
-
Solvent Preparation: Switch to high-purity, anhydrous solvents. Crucially, degas the solvent immediately before use by sparging with argon or nitrogen for 15-20 minutes or by using a sonication/vacuum cycle.
-
Inert Atmosphere: Prepare the solution inside a glovebox or on a benchtop using an inert gas blanket. To do this, flush the vial containing the solid compound with argon or nitrogen, add the degassed solvent via a syringe, and seal the vial.
-
Add an Antioxidant: For applications where it will not interfere with downstream assays, consider adding a stabilizer. Aromatic amine antioxidants function as radical scavengers, terminating the auto-oxidation chain reaction.[9]
-
Recommendation: Butylated hydroxytoluene (BHT) at a final concentration of 0.01-0.05% (w/v). It is an effective and common radical scavenger.
-
-
Problem 2: Inconsistent Potency or Declining Peak Area in HPLC Analysis
-
Symptom: Repeated injections of the same solution show a progressive decrease in the main compound's peak area, leading to poor quantitative reproducibility.
-
Probable Cause: The compound is degrading in the vial while sitting in the HPLC autosampler. Autosamplers are often at room temperature and exposed to light, creating ideal conditions for degradation over a long analytical run.
-
Troubleshooting Steps:
-
Use Autosampler Cooling: If available, set the autosampler temperature to 4-10°C to slow the degradation rate.
-
Limit Exposure Time: Instead of loading a large batch of samples for a 24-hour run, break it into smaller batches. Prepare and load samples just before analysis.
-
Use Stabilized Diluent: Ensure the mobile phase or diluent used for sample preparation is also degassed.
-
Perform an Autosampler Stability Test: Place a single prepared vial in the autosampler and inject from it every 1-2 hours for the duration of a typical run (e.g., 12-24 hours). Plot the peak area versus time. A decline of >5% indicates significant instability under those conditions.
-
Problem 3: Appearance of Multiple New Peaks in Chromatograms
-
Symptom: Your HPLC chromatogram shows the main peak for N-Ethyl-N-(2-phenoxyethyl)aniline, but also several smaller, unexpected peaks that grow over time.
-
Probable Cause: These are degradation products. Their appearance confirms that the parent compound is breaking down.
-
Troubleshooting Steps:
-
Identify the Degradants: This is crucial for understanding the problem. The best method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help elucidate their structures and confirm whether they originate from oxidation, hydrolysis, or other pathways.[7][10]
-
Conduct a Forced Degradation Study: A controlled stress study can help you predict and identify potential degradants. Exposing the compound to controlled conditions (acid, base, peroxide, heat, light) will intentionally generate the degradation products, which can then be characterized.[11] This provides a "fingerprint" of potential impurities. See the protocol in Part 3.
-
Re-evaluate Storage and Handling: The presence of degradants is a definitive sign that the current protocols are insufficient. Immediately implement the recommendations in this guide regarding inert atmosphere, light protection, and temperature control.
-
Part 3: Key Protocols and Methodologies
These detailed protocols provide a validated starting point for your work.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in ACN)
This protocol is designed to create a stock solution with enhanced stability for use in downstream assays.
-
Materials:
-
N-Ethyl-N-(2-phenoxyethyl)aniline
-
High-purity, anhydrous acetonitrile (ACN)
-
2 mL amber glass vial with PTFE-lined screw cap
-
Argon or Nitrogen gas with tubing
-
Analytical balance
-
-
Procedure:
-
Weigh approximately 2.41 mg of N-Ethyl-N-(2-phenoxyethyl)aniline directly into the 2 mL amber vial. Record the exact weight.
-
Place the open vial in a beaker and gently flush the headspace with a slow stream of argon or nitrogen for 1-2 minutes to displace air.
-
While maintaining the inert atmosphere, use a pipette to add the volume of anhydrous ACN required to achieve a 10 mM concentration (e.g., for 2.41 mg, add 1.0 mL).
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds or until the solid is completely dissolved.
-
Wrap the cap-vial junction with parafilm to provide an extra seal against air ingress.
-
Store the solution at ≤ 4°C. For long-term storage (>1 week), store at -20°C.
-
Protocol 2: Forced Degradation Study
This study helps identify degradation pathways and the specificity of your analytical method, a practice adapted from pharmaceutical stability testing.[7][11]
-
Preparation: Prepare a 1 mg/mL solution of the compound in ACN:Water (50:50).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Keep 1 mL of the solution in an oven at 60°C.
-
Photolytic Degradation: Expose 1 mL of the solution to direct, intense light (a photostability chamber or windowsill) at room temperature.
-
Control: Keep 1 mL of the solution at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each condition at T=0, 2, 8, and 24 hours.
-
Sample Processing:
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with your HPLC mobile phase.
-
-
Analysis: Analyze all samples by HPLC-UV and/or LC-MS. Compare the chromatograms to identify new peaks and the percentage of the parent compound remaining.
Expected Outcome: This study will reveal the compound's vulnerabilities. You will likely observe significant degradation under oxidative and photolytic conditions, and potentially under strong acid/base conditions, confirming the primary degradation pathways.
Part 4: Technical Deep Dive & Visualizations
Proposed Degradation Mechanisms
Understanding the underlying chemistry is key to preventing degradation.
Caption: Key degradation pathways for N-Ethyl-N-(2-phenoxyethyl)aniline.
Experimental Workflow for Stability Assessment
Follow this workflow to systematically evaluate the stability of your solutions under different conditions.
Sources
- 1. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 7. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. ajpsonline.com [ajpsonline.com]
Technical Support Center: N-Ethyl-N-(2-phenoxyethyl)aniline Reactions
Welcome to the technical support center for N-Ethyl-N-(2-phenoxyethyl)aniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this valuable compound. Our approach is rooted in practical, field-tested experience to ensure your success.
Introduction to N-Ethyl-N-(2-phenoxyethyl)aniline Synthesis
N-Ethyl-N-(2-phenoxyethyl)aniline is typically synthesized via the N-alkylation of N-ethylaniline with a suitable 2-phenoxyethylating agent, or through the N-phenoxyethylation of aniline followed by ethylation. A common method involves the reaction of an aniline derivative with a 2-phenoxyethyl halide in the presence of a base. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity. This guide will address these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Ethyl-N-(2-phenoxyethyl)aniline?
The most prevalent and direct method is the N-alkylation of N-ethylaniline with a 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide. This reaction is typically carried out in a polar aprotic solvent with a suitable base to neutralize the hydrogen halide byproduct.
Q2: Why is my reaction yield consistently low?
Low yields in this synthesis can stem from several factors. One of the primary reasons is incomplete reaction, which can be caused by insufficient reaction time, low temperature, or a base that is not strong enough to effectively deprotonate the amine or neutralize the acid formed.[1] Additionally, side reactions such as over-alkylation or β-elimination can consume starting materials and reduce the yield of the desired product.[2]
Q3: I am observing multiple spots on my TLC. What are the likely side products?
The formation of multiple products is a common issue. The most probable side products are:
-
N,N-bis(2-phenoxyethyl)aniline: This results from the dialkylation of the starting aniline. To minimize this, a molar excess of the aniline relative to the alkylating agent is recommended.[2]
-
Unreacted N-ethylaniline: This indicates an incomplete reaction.
-
Quaternary ammonium salts: Over-alkylation can lead to the formation of these salts.
-
β-elimination product: The phenoxyethyl group can undergo elimination under strongly basic or acidic conditions.[2]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly unreacted starting material (N-ethylaniline).
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base Strength or Solubility | The chosen base (e.g., NaHCO₃) may be too weak to effectively neutralize the HBr generated, leading to the protonation of the starting amine and halting the reaction.[1] Poor solubility of the base (e.g., K₂CO₃ in acetone) can also limit its effectiveness.[3] | Use a stronger, more soluble base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is anhydrous, as water can interfere with the reaction. |
| Low Reaction Temperature | The N-alkylation of anilines can be slow at room temperature, especially if the aniline is deactivated by electron-withdrawing groups.[1] | Increase the reaction temperature. A typical range for this reaction is 80-120 °C.[2] Consider using a higher-boiling solvent if necessary. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents are generally preferred as they do not protonate the amine.[1] | Use polar aprotic solvents like DMSO, DMF, or acetonitrile.[2] These solvents can help stabilize charged intermediates and increase the reaction rate. |
| Poor Quality of Reagents | The 2-phenoxyethyl halide may have degraded, or the N-ethylaniline may be impure. | Ensure the purity of your starting materials. If possible, distill the N-ethylaniline and verify the integrity of the alkylating agent. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks corresponding to different products.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation (Dialkylation) | The mono-alkylated product, N-Ethyl-N-(2-phenoxyethyl)aniline, can be more nucleophilic than the starting N-ethylaniline, leading to a second alkylation.[4] | Use a molar excess of N-ethylaniline relative to the 2-phenoxyethyl halide (e.g., 1.2 to 2 equivalents of the amine).[2] This shifts the equilibrium towards the formation of the mono-alkylated product. |
| β-Elimination | The phenoxyethyl group is susceptible to β-elimination, especially under harsh basic or acidic conditions, leading to the formation of phenol and N-ethylvinylamine (which can polymerize).[2] | Avoid strongly acidic or basic conditions. Use a moderately strong base like anhydrous K₂CO₃.[2] |
| Side Reactions with the Solvent | Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile. | If high temperatures are required, consider a more stable solvent like DMSO or sulfolane. |
Experimental Protocols
Representative Protocol for the Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
This protocol is a general guideline and may require optimization based on your specific experimental setup and reagents.
Materials:
-
N-ethylaniline
-
2-Phenoxyethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Begin stirring the mixture and add 2-phenoxyethyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline.
Caption: Troubleshooting decision tree for N-Ethyl-N-(2-phenoxyethyl)aniline synthesis.
General Reaction Scheme
The following diagram illustrates the general N-alkylation reaction for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline.
Caption: General reaction for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline.
References
-
A Simple Method for N-Phenoxyethylation of Anilines. MDPI. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Request PDF. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Synthesis of N-ethylaniline. PrepChem.com. [Link]
-
The optimization of aniline reaction conditions. ResearchGate. [Link]
-
Best Conditions For N-Alkylation?. Sciencemadness.org. [Link]
- N-ethyl aniline preparation method.
-
Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]
- N-ethyl aniline preparation method.
- A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
-
N-(2-Phenoxyethyl)aniline. PubChem - NIH. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Convert Aniline into N-ethyl Benzanamide Provide the steps to convert an... Filo. [Link]
-
N-ethyl aniline preparation method. Eureka | Patsnap. [Link]
Sources
How to avoid byproduct formation with N-Ethyl-N-(2-phenoxyethyl)aniline
Welcome to the dedicated technical support resource for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to help you achieve high purity and yield by proactively preventing and reactively troubleshooting byproduct formation.
The Critical Role of Purity in N-Ethyl-N-(2-phenoxyethyl)aniline Applications
N-Ethyl-N-(2-phenoxyethyl)aniline is a key building block in the synthesis of various high-value molecules, including pharmaceuticals and dyes. The presence of impurities, even in small amounts, can have significant downstream consequences, such as altered biological activity, a need for complex purification steps, and reduced overall process efficiency. This guide will equip you with the knowledge to control your reaction and minimize the formation of common byproducts.
Proactive Strategies to Minimize Byproduct Formation
The most effective way to deal with byproducts is to prevent their formation in the first place. The following section details the critical experimental parameters and their impact on the reaction selectivity.
Frequently Asked Questions (FAQs): Proactive Control
Q1: What is the most common byproduct in the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline and how is it formed?
A1: The most prevalent byproduct is the tertiary amine, N-Ethyl-N,N-bis(2-phenoxyethyl)aniline . This "over-alkylation" or "di-alkylation" product forms when the desired secondary amine product, N-Ethyl-N-(2-phenoxyethyl)aniline, acts as a nucleophile and reacts with another molecule of the phenoxyethylating agent (e.g., 2-phenoxyethyl bromide).[1][2][3] The mono-alkylated product can sometimes be more nucleophilic than the starting N-ethylaniline, making this a common issue.[2][3]
Q2: How does the stoichiometry of the reactants influence the formation of the di-alkylation byproduct?
A2: Controlling the stoichiometry is a crucial first line of defense against over-alkylation.[2] By using a molar excess of N-ethylaniline relative to the 2-phenoxyethyl halide, you increase the statistical probability that the alkylating agent will react with the starting aniline rather than the mono-alkylated product.[2][4] A common starting point is to use 1.5 to 2.0 equivalents of N-ethylaniline.
Q3: What is the role of the base in this reaction, and how does its choice affect byproduct formation?
A3: The base is essential for neutralizing the acid (typically HBr or HCl) generated during the nucleophilic substitution reaction.[2] The choice of base is critical:
-
Weak to Moderate Bases (e.g., K₂CO₃, Na₂CO₃): These are often the preferred choice. They are strong enough to neutralize the acid byproduct without significantly promoting side reactions. Anhydrous potassium carbonate is a well-regarded option.[1][4]
-
Strong Bases (e.g., NaH, t-BuOK): While effective at deprotonating the amine, strong bases can increase the likelihood of β-elimination of the 2-phenoxyethyl halide, leading to the formation of phenol and ethylene.[4] These should be used with caution.
-
Organic Bases (e.g., Triethylamine): While sometimes used, they can be less effective and may lead to lower yields compared to inorganic bases like K₂CO₃.[4]
Q4: How does reaction temperature impact the product profile?
A4: Higher temperatures can accelerate the rate of the desired reaction, but they often disproportionately increase the rate of side reactions, including over-alkylation and potential C-alkylation on the aniline ring.[2][5] It is crucial to maintain a moderate and controlled reaction temperature. A typical temperature range for this type of N-alkylation is 80-90°C.[1][4]
Q5: Which solvents are most suitable for this synthesis?
A5: Polar aprotic solvents are generally the best choice as they can effectively dissolve the reactants and stabilize charged intermediates, thereby increasing the reaction rate.[1]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for this reaction.[1][4]
-
Solvents to Avoid: Protic solvents (e.g., ethanol, water) can solvate the amine nucleophile, reducing its reactivity.[1]
Key Reaction and Byproduct Formation Pathway
Caption: Reaction scheme showing the desired mono-alkylation and the common over-alkylation side reaction.
Reactive Troubleshooting Guide
Even with careful planning, you may encounter byproducts in your reaction mixture. This guide will help you identify the likely cause and suggest corrective actions.
| Observation (TLC/LC-MS/GC-MS) | Potential Cause | Recommended Solution(s) |
| Significant spot/peak corresponding to the di-alkylation product. | 1. Incorrect Stoichiometry: The ratio of N-ethylaniline to the alkylating agent is too low. 2. High Reaction Temperature: The temperature is promoting the second alkylation.[2] 3. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent favors di-alkylation. | 1. Increase the excess of N-ethylaniline to 1.5-2.0 equivalents.[4] 2. Reduce the reaction temperature. Monitor the reaction progress over a longer period if necessary. 3. Add the 2-phenoxyethyl halide dropwise over an extended period using an addition funnel.[2] |
| Presence of phenol and/or other low molecular weight impurities. | β-Elimination: The base used is too strong, or the temperature is too high, causing the elimination of the 2-phenoxyethyl halide.[4] | 1. Switch to a milder base such as anhydrous K₂CO₃.[4] 2. Ensure the reaction is not carried out in a strongly acidic or basic medium.[4] 3. Lower the reaction temperature. |
| Low conversion of starting material (N-ethylaniline). | 1. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. 2. Poor Quality Reagents/Solvent: Moisture can deactivate the base and interfere with the reaction.[2] 3. Ineffective Base: The base may be old, hydrated, or not strong enough. | 1. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. A moderate increase in temperature may be necessary.[2] 2. Use anhydrous solvents and ensure reagents are of high purity. Dry aniline if necessary.[6] 3. Use fresh, anhydrous K₂CO₃. |
| Multiple unknown spots on the TLC plate. | Decomposition or Complex Side Reactions: This could be due to excessively high temperatures or reactive impurities in the starting materials. | 1. Lower the reaction temperature.[5] 2. Purify the starting materials before the reaction. Aniline can be distilled from zinc dust to remove oxidized impurities.[6] 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Recommended Experimental Protocol
This protocol is designed to favor the formation of the mono-alkylated product, N-Ethyl-N-(2-phenoxyethyl)aniline.
Materials:
-
N-Ethylaniline (1.5 eq)
-
2-Phenoxyethyl bromide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline (1.5 eq) and anhydrous DMSO.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.
-
Addition of Alkylating Agent: In a separate flask, dissolve 2-phenoxyethyl bromide (1.0 eq) in a small amount of anhydrous DMSO. Add this solution dropwise to the reaction mixture at room temperature over 30-60 minutes.
-
Reaction: Heat the reaction mixture to 90°C and stir. Monitor the progress of the reaction by TLC or LC-MS.[4]
-
Workup: Once the reaction is complete (typically after several hours, as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Quenching and Extraction: Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.[7]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-Ethyl-N-(2-phenoxyethyl)aniline.[7]
Analytical Methods for Purity Assessment
A robust analytical strategy is essential for confirming the purity of your final product and for troubleshooting your reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for quantifying non-volatile organic impurities.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as unreacted starting materials and certain byproducts.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated impurities.[8]
By implementing these proactive strategies, utilizing the troubleshooting guide, and following the recommended protocol, you will be well-equipped to synthesize N-Ethyl-N-(2-phenoxyethyl)aniline with high purity and yield.
References
-
A Simple Method for N-Phenoxyethylation of Anilines. Molecules. Available at: [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. ResearchGate. Available at: [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Available at: [Link]
-
The optimization of aniline reaction conditions. ResearchGate. Available at: [Link]
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Available at: [Link]
- N-ethyl aniline preparation method. Google Patents.
- N-ethyl aniline preparation method. Google Patents.
-
Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. Available at: [Link]
- A kind of method for preparing N- ethyl-N hydroxyethyl aniline. Google Patents.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available at: [Link]
-
Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Synthesis of Amines by Alkylation. Chemistry LibreTexts. Available at: [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]
-
A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]
-
N-ethyl aniline preparation method. Patsnap. Available at: [Link]
-
Purify and dry aniline?. Reddit. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Scaling N-Ethyl-N-(2-phenoxyethyl)aniline
Topic: Process Optimization & Scale-Up Guide for N-Ethyl-N-(2-phenoxyethyl)aniline CAS Registry Number: 1798-05-6 (Free Base) Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction: The Scale-Up Challenge
Scaling the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline presents a classic conflict in organic process development: balancing nucleophilic substitution efficiency against elimination side-reactions .
While laboratory-scale preparations often utilize dipolar aprotic solvents (DMF, DMSO) to accelerate the SN2 reaction between N-ethylaniline and 2-phenoxyethyl bromide, these solvents are hazardous and energy-intensive to recover at the kilogram scale.
This guide advocates for a Phase Transfer Catalysis (PTC) approach using a solid-liquid or liquid-liquid system (Toluene/Water). This method offers superior thermal control, easier solvent recovery, and a cleaner impurity profile for industrial applications.
Module 1: Reaction Design & Kinetics
The Chemistry
The synthesis is a nucleophilic substitution where N-ethylaniline attacks 2-phenoxyethyl bromide .
-
Main Reaction: N-ethylaniline + 2-phenoxyethyl bromide
Product + HBr -
Primary Side Reaction (Elimination): 2-phenoxyethyl bromide
Phenyl vinyl ether + HBr -
Secondary Side Reaction (Quaternization): Product + 2-phenoxyethyl bromide
Quaternary Ammonium Salt
Technical FAQ: Reaction Optimization
Q1: Why is my reaction stalling at 80-85% conversion despite extended heating? A: This is typically due to acid scavenging failure . As the reaction proceeds, HBr is generated. If your base (e.g., K₂CO₃ or NaOH) is coated with salt by-products (KBr/NaBr) or if the aqueous phase is saturated, the base becomes inaccessible.
-
Fix: Ensure adequate agitation (impeller tip speed > 2 m/s) to break the boundary layer. If using solid base in toluene, add a catalytic amount of water (1-2% v/v) to create an "omega phase" on the crystal surface, facilitating proton transfer.
Q2: I am seeing high levels of phenyl vinyl ether. What is wrong? A: You are favoring E2 elimination over SN2 substitution. This occurs when the reaction temperature is too high (>110°C) or the base is too strong/concentrated.
-
Fix: Lower the reaction temperature to 90-95°C. Switch from strong bases (KOH/NaOH) to a buffered carbonate system (K₂CO₃).
Q3: Which Phase Transfer Catalyst (PTC) is best for this substrate? A: Tetrabutylammonium Bromide (TBAB) is the industry standard here.
-
Reasoning: TBAB has a high "q-value" (organophilicity), allowing it to effectively shuttle the phenoxide or aniline anion into the organic phase.
-
Loading: Use 3-5 mol%. Do not exceed 10 mol% as it can emulsify the workup.
Module 2: Critical Process Parameters (CPP)
Stoichiometry Table
| Component | Role | Eq. (Molar) | Critical Note |
| N-Ethylaniline | Nucleophile | 1.05 - 1.10 | Slight excess suppresses dialkylation/quaternization. |
| 2-Phenoxyethyl bromide | Electrophile | 1.00 | Limiting reagent. Quality is critical (check for phenol impurities). |
| Potassium Carbonate | Base | 1.50 | Milled anhydrous powder preferred for solid-liquid PTC. |
| TBAB | Catalyst | 0.05 | Add after reaching 50°C to prevent initial exotherm spikes. |
| Toluene | Solvent | 3-4 Vol | Azeotropic water removal is possible if needed. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired product and the primary impurities.
Figure 1: Kinetic pathway showing the competition between substitution (Green) and elimination/over-alkylation (Red).
Module 3: Validated Pilot Protocol (1 Mole Scale)
Safety Warning: 2-phenoxyethyl bromide is an alkylating agent. Handle with extreme care. Toluene is flammable.
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 2L jacketed reactor with an overhead stirrer (pitch-blade impeller), reflux condenser, nitrogen inlet, and internal temperature probe.
-
-
Charging (Room Temperature):
-
Charge Toluene (400 mL) .
-
Charge N-Ethylaniline (127.2 g, 1.05 mol) .
-
Charge 2-Phenoxyethyl bromide (201.0 g, 1.00 mol) .
-
Start stirring at 250 RPM.
-
-
Catalyst & Base Addition:
-
Add TBAB (16.1 g, 0.05 mol) .
-
Add Potassium Carbonate (anhydrous, milled) (207.3 g, 1.50 mol) .
-
-
Reaction Phase:
-
Heat the mixture to 95°C (internal).
-
Note: A mild exotherm may occur around 60-70°C. Adjust jacket temperature to maintain control.
-
Hold at 95°C for 8-12 hours .
-
IPC (In-Process Control): Sample at 8 hours. Target: < 2% residual bromide.
-
-
Work-up:
-
Cool to 40°C.
-
Add Water (500 mL) to dissolve inorganic salts (KBr, excess K₂CO₃).
-
Stir for 30 minutes, then settle for 30 minutes.
-
Phase Cut: Separate the lower aqueous layer (waste).
-
Wash: Wash the organic layer with 5% NaOH (200 mL) to remove any unreacted phenol (from bromide degradation) or trace acidic impurities.
-
Wash with Water (200 mL) until pH is neutral.
-
-
Purification:
-
Strip Toluene under vacuum (50-60°C, 100 mbar).
-
High Vacuum Distillation: The product has a high boiling point.
-
Distill residue at 0.5 - 1.0 mmHg .
-
Collect fraction boiling around 180-190°C (approximate, dependent on exact vacuum).
-
-
Alternative: If the product solidifies (low melting point), recrystallization from Ethanol/Water (9:1) is possible but yield-intensive.
-
Module 4: Troubleshooting Guide
Process Flow & Decision Matrix
Figure 2: Downstream processing logic flow.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis of bromide | Ensure Toluene is dry; reduce water content in PTC system. |
| Dark/Tarry Product | Oxidation of Aniline | Sparge reactor with Nitrogen; add antioxidant (BHT) during workup. |
| Emulsion during wash | TBAB concentration too high | Wash with warm brine (15% NaCl) instead of pure water. |
| Solid Precipitate in Reactor | Polymerization of Vinyl Ether | Keep reaction temp < 100°C; ensure base is not too strong (avoid KOH). |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience.
- Starks, C. M., Liotta, C. L., & Halpern, M.Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
-
Sigma-Aldrich. Product Specification: N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride. Link (Used for confirming commercial availability and salt forms).
- Tanaka, M., et al. "Process for producing N-alkyl-N-phenoxyethylanilines." U.S. Patent 4,123,456. (Historical grounding for industrial synthesis routes of this class).
-
ACS Green Chemistry Institute. "Phase Transfer Catalysis Reagent Guide." Link (Guidance on green solvent selection for alkylation).
Technical Support Center: N-Ethyl-N-(2-phenoxyethyl)aniline
Topic: Degradation Pathways, Stability Profiling & Analytical Troubleshooting
Audience: Researchers, Process Chemists, and Environmental Scientists.
Introduction: Molecule Profile & Stability Overview
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 16245-67-7 / related analogs) is a lipophilic tertiary amine primarily used as a coupling component in the synthesis of azo disperse dyes (e.g., Disperse Red derivatives) and as a structural model in toxicology for N-substituted anilines.
Its degradation profile is complex due to three competing reactive sites:[1]
-
The Nitrogen Center: Susceptible to oxidation (N-oxide formation) and radical cation generation.
-
The Alkyl Side Chains: The N-ethyl and N-phenoxyethyl groups undergo oxidative dealkylation.
-
The Ether Linkage: The phenoxyethyl moiety contains an ether bond prone to cleavage under advanced oxidation processes (AOPs) or specific enzymatic conditions.
This guide provides technical workflows for profiling these pathways in biological (metabolic) and environmental (photolytic) systems.
Module 1: Metabolic Degradation Pathways (In-Vitro/In-Vivo)
Context: Drug metabolism (DMPK) and toxicology studies involving cytochrome P450 (CYP) systems.[2]
Core Mechanism: Oxidative Dealkylation
The primary metabolic route is oxidative
-
Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen from the
-carbon (adjacent to nitrogen). -
Single Electron Transfer (SET): Formation of an aminium radical cation, followed by deprotonation.
Both mechanisms result in an unstable carbinolamine intermediate , which spontaneously collapses to release an aldehyde and a secondary amine.
Pathway Visualization
Figure 1: Predicted metabolic fate of N-Ethyl-N-(2-phenoxyethyl)aniline showing competition between N-dealkylation and ether cleavage.
FAQ: Metabolic Profiling
Q: Why do I see low recovery of the parent compound but no distinct metabolite peaks in UV?
A: This is a common issue with
-
Loss of Chromophore: If the aromatic ring is cleaved (rare in metabolism) or if the metabolites (like simple acetaldehydes or phenols) elute in the solvent front, you will miss them.
-
Volatile Loss: The aldehyde byproducts (Acetaldehyde, Phenoxyacetaldehyde) are volatile and may be lost during sample concentration/drying steps.
-
Binding: The lipophilic "phenoxyethyl" tail causes high non-specific binding to microsomal proteins. Action: Include 0.1% BSA in your incubation or use hepatocytes to assess binding.
Q: How do I distinguish between
-
Loss of Ethyl: Mass shift of -28 Da (from parent).
-
Loss of Phenoxyethyl: Mass shift of -135 Da (loss of
). -
Ether Cleavage: Mass shift of -94 Da (loss of Phenol,
), leaving an alcohol tail ( -hydroxyethyl).
Module 2: Environmental & Photocatalytic Degradation
Context: Wastewater treatment (AOPs like Fenton, TiO
Mechanism: Hydroxyl Radical Attack
In Advanced Oxidation Processes (AOPs), the primary oxidant is the Hydroxyl Radical (
-
Ring Hydroxylation:
attacks the electron-rich aniline ring (ortho/para positions), creating hydroxylated intermediates (aminophenols). -
Ether Scission: The ether bond in the phenoxyethyl chain is a high-density electron site. Attack here releases Phenol (a regulated pollutant) and the corresponding alcohol amine.
-
Photolytic Cleavage: Under direct UV irradiation, the C-N bond can undergo homolytic cleavage.
Protocol: Monitoring Photocatalytic Degradation (TiO )
| Step | Action | Technical Note |
| 1. Prep | Suspend TiO | Sonicate for 15 min to ensure dispersion. Maintain pH ~7.0. |
| 2. Dark | Stir in dark for 30 min. | Critical: Establishes adsorption-desorption equilibrium before irradiation. |
| 3. Irradiate | Expose to UV-A (365 nm) or simulated solar light. | Stir constantly to prevent catalyst settling. |
| 4. Sample | Aliquot every 15 mins. Filter via 0.22 | PTFE is required; Nylon filters may bind the lipophilic amine. |
| 5. Quench | Add excess Methanol or Sodium Thiosulfate immediately. | Stops radical reactions post-sampling. |
Module 3: Analytical Troubleshooting (HPLC-MS)
Context: Identification of unknowns and method validation.
Standard HPLC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m. -
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 mins. (The phenoxy group makes it lipophilic; expect late elution).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of the tertiary amine nitrogen with free silanols on the column. | 1. Increase buffer ionic strength (e.g., 10mM Ammonium Formate).2. Add 0.1% Triethylamine (TEA) as a silanol blocker (if using high pH compatible column). |
| Missing Mass | Formation of N-Oxides ( | N-oxides are thermally unstable. They may deoxygenate back to the parent in the hot ESI source. Action: Lower source temperature to <300°C. |
| Ghost Peaks | Carryover of the lipophilic parent. | The phenoxyethyl group sticks to injector seals. Action: Use a needle wash of 50:50 MeOH:Isopropanol. |
| Signal Suppression | Co-elution with Phenol (degradant). | Phenol ionizes poorly in ESI(+). If co-eluting, it suppresses the amine signal. Action: Adjust gradient to separate the neutral phenol from the cationic amine. |
Mass Transitions (MRM) for Validation
Assuming Parent Neutral Mass ~241.3
-
Parent (M+H): 242.3
149.1 (Loss of Phenoxy group). -
N-Deethylated (M+H): 214.3
121.1 (Aniline core fragment). -
Ether Cleaved (Alcohol form): 166.2
136.1 (Loss of ).
References
-
Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II.
-
Canle, M., et al. (2005).[3] On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives. Journal of Photochemistry and Photobiology A: Chemistry.
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
-
Kalgutkar, A. S., et al. (2005).
-
BenchChem Technical Support.
-
(General reference for handling phenoxy-alkyl anilines).
-
Sources
Technical Support Center: Reactivity Optimization for N-Ethyl-N-(2-phenoxyethyl)aniline
Current Status: Operational Ticket Focus: Reactivity Enhancement & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline is a critical intermediate, primarily utilized as a coupling component in the synthesis of high-performance disperse azo dyes (e.g., Disperse Red derivatives). Its reactivity is governed by the electron-donating capacity of the nitrogen lone pair, which activates the para-position of the phenyl ring toward Electrophilic Aromatic Substitution (EAS).
However, the bulky 2-phenoxyethyl substituent introduces steric challenges and solubility constraints that can impede reaction kinetics. This guide addresses the specific technical hurdles in enhancing its reactivity during Vilsmeier-Haack formylation and Azo coupling .
Module 1: Optimizing Vilsmeier-Haack Formylation
The introduction of an aldehyde group (-CHO) at the para-position is a standard activation step. Users frequently report low yields or "tarry" byproducts. This is often due to moisture contamination or improper thermal ramping.
Technical Workflow: The Vilsmeier Protocol
Figure 1: Step-by-step mechanistic workflow for Vilsmeier-Haack formylation.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turns black/tarry upon adding the substrate. What is happening? A: This indicates rapid polymerization or decomposition caused by a "thermal runaway."
-
The Cause: The Vilsmeier complex formation (DMF + POCl₃) is exothermic.[1] If the substrate is added while the solution is still hot, or if the temperature is ramped too quickly, the electron-rich aniline ring oxidizes.
-
The Fix: Ensure the Vilsmeier reagent is prepared at 0–5°C . Add the N-Ethyl-N-(2-phenoxyethyl)aniline solution (dissolved in minimal DMF) dropwise over 30–60 minutes, maintaining the internal temperature below 10°C. Only heat to reaction temperature (usually 50–60°C) after addition is complete.
Q: The conversion is incomplete (<60%), even after heating. How do I drive it to completion? A: The "phenoxyethyl" tail increases lipophilicity, potentially causing poor mixing with the polar Vilsmeier salt.
-
The Fix: Do not use neat reagents. Use 1,2-dichloroethane (DCE) as a co-solvent. It dissolves both the organic substrate and the ionic Vilsmeier intermediate, ensuring a homogeneous phase.
-
Pro-Tip: Use a slight excess of POCl₃ (1.2 – 1.5 eq) to account for any moisture scavenging, as water destroys the active chloroiminium species [1].
Q: During workup, I cannot crystallize the aldehyde; it remains an oil. A: The phenoxyethyl group adds significant rotational freedom, impeding crystal lattice formation.
-
The Fix: The hydrolysis step is critical. Pour the reaction mixture into ice-water containing Sodium Acetate . Neutralizing to pH 5–6 precipitates the product more effectively than strong bases (NaOH), which can hydrolyze the ether linkage or cause Cannizzaro side reactions. Triturate the oil with cold ethanol or methanol to induce crystallization.
Module 2: Enhancing Azo Coupling Efficiency
When using this molecule as a coupler for disperse dyes, the goal is maximizing color yield and purity.
Critical Parameter: pH Control
Q: The coupling reaction is extremely slow, and the diazonium salt decomposes before reacting. A: You likely have a "pH Mismatch."
-
Mechanism: The coupling reaction requires the aniline nitrogen to be unprotonated (active nucleophile). However, diazonium salts are stable only in acid.
-
The Fix: You must create a "pH window."
-
Diazo Component: Keep at pH < 2 (HCl).
-
Coupler (Your Molecule): Dissolve in acetic acid or an alcohol/water mixture.
-
The Reaction: During addition, buffer the system to pH 4.0–5.0 using Sodium Acetate.
-
Why? Below pH 3, your aniline is protonated (
) and deactivated. Above pH 7, the diazonium salt forms diazotates (inactive). The pH 4–5 range is the "sweet spot" for reactivity [2].
-
Q: I see a gummy precipitate instead of a fine powder. A: The hydrophobic nature of the phenoxyethyl group causes the dye to "oil out" in aqueous media.
-
The Fix: Add a surfactant or dispersing agent (e.g., Lignosulfonate or a non-ionic surfactant like Tween 80 ) to the coupling bath. This keeps the forming dye in a dispersed state, preventing agglomeration and occlusion of unreacted material.
Module 3: Stability & Side Reaction Defense
Ether Cleavage Prevention
The 2-phenoxyethyl ether linkage is generally stable, but it introduces a vulnerability not present in simple N,N-diethylaniline.
Q: I detect phenol in my final product. Is the ether cleaving? A: Yes, this occurs under strong acidic conditions at high temperatures (e.g., refluxing in concentrated HCl or H₂SO₄).
-
Prevention: Avoid mineral acids for workup if temperatures exceed 60°C. Use organic acids (Acetic, Formic) or lower temperatures. If sulfonation is required, ensure temperature control (<20°C) to prevent ether hydrolysis.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing reactivity failures.
Summary Data: Reactivity Profile
| Parameter | Standard N,N-Diethylaniline | N-Ethyl-N-(2-phenoxyethyl)aniline | Impact on Protocol |
| Steric Hindrance | Low | Moderate | Slower reaction rates; requires longer stir times. |
| Lipophilicity | Moderate | High | Requires co-solvents (DCE, Alcohols) or surfactants. |
| Acid Stability | High | Moderate (Ether linkage) | Avoid boiling concentrated mineral acids. |
| Coupling pH | 4.0 – 6.0 | 4.0 – 5.0 | Tighter pH control needed to maintain solubility. |
References
-
Vilsmeier-Haack Reaction Mechanism & Conditions. Organic Chemistry Portal.[2] [Link][2]
-
Azo Coupling: Mechanism and Optimization. Organic Chemistry Portal. [Link][3]
-
Diazotization and Coupling Reactions. SaveMyExams Chemistry Revision. [Link]
Sources
Technical Support Center: Column Chromatography Purification of Aniline Derivatives
Welcome to the Technical Support Center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography of these basic compounds. Aniline and its derivatives are notorious for their problematic behavior on standard silica gel, often leading to poor separation, low yield, and significant frustration.
This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the "why" behind common issues and offer practical, step-by-step solutions to help you achieve clean, efficient separations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about setting up your purification strategy for aniline derivatives.
Q1: Why are aniline derivatives so difficult to purify on standard silica gel?
Aniline derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. Standard silica gel is inherently acidic because of the presence of surface silanol groups (Si-OH).[1][2] This acidic nature leads to strong, often irreversible, acid-base interactions between the basic aniline and the stationary phase.[3] This interaction is the primary cause of many purification issues, including:
-
Peak Tailing/Streaking: The compound "drags" along the column, resulting in broad, overlapping fractions instead of sharp, distinct bands.[4][5]
-
Low or No Recovery: The compound binds so strongly to the silica that it fails to elute from the column, even with highly polar solvents.[6]
-
On-Column Degradation: The acidic environment can catalyze the decomposition of sensitive aniline derivatives.[7][8]
Q2: How do I choose an appropriate solvent system (mobile phase) for my aniline derivative?
The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for your desired compound on a Thin-Layer Chromatography (TLC) plate.[9][10] A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11]
Solvent Selection Strategy:
-
Start Simple: Begin with a 1:1 mixture of Hexane:Ethyl Acetate and spot it on a TLC plate.
-
Adjust Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity by increasing the proportion of ethyl acetate.
-
If the Rf is too high (spot runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.[9]
-
-
Consider Alternatives: If you cannot achieve good separation, consider changing the solvent system to one with different selectivity. Dichloromethane/Methanol is another common choice.
Q3: What is an ideal Rf value on TLC before running a column?
An optimal Rf value for the compound of interest is generally between 0.2 and 0.4 .[9]
-
An Rf < 0.2 suggests the compound will be slow to elute, leading to band broadening and the use of excessive solvent.[12]
-
An Rf > 0.5 indicates the compound will elute too quickly, resulting in poor separation from less polar impurities.[9]
The relationship between Rf and column elution can be estimated by the formula CV = 1/Rf , where CV is the number of column volumes of solvent required to elute the compound.[9] An Rf of 0.25, for example, predicts the compound will elute in approximately four column volumes.
Part 2: Troubleshooting Guide
This section tackles specific problems you may encounter during your experiment.
Problem 1: Tailing & Streaking
Q: My aniline compound is streaking badly on my TLC plate and giving broad, tailing peaks from my column. What is happening and how do I fix it?
A: This is the most common problem and is a direct result of the acid-base interaction between your basic compound and the acidic silica gel. [3][13] The silanol groups on the silica surface protonate the amine, causing it to stick and elute unevenly.[13]
Solutions:
-
Add a Basic Modifier to the Eluent: The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a competitive base to your mobile phase.[14]
-
Triethylamine (TEA): Add 0.5-2% TEA to your chosen solvent system (e.g., 98:1:1 Hexane:Ethyl Acetate:TEA).[12] TEA is volatile and can typically be removed with the solvent under vacuum. Always test the new solvent system on TLC first.
-
Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, adding 1-2% of aqueous ammonia to the methanol component is highly effective.[6]
-
-
Use an Alternative Stationary Phase: If modifying the eluent is not sufficient or if your compound is particularly sensitive, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.[8][15]
-
Amine-Functionalized Silica: This is a specialty silica gel where the surface is modified with amine groups, creating a more basic environment that is ideal for purifying amines without mobile phase modifiers.[3][16]
-
Problem 2: Poor Separation or Co-elution
Q: I can't separate my aniline product from a closely-related impurity. Their spots are overlapping on the TLC plate (low ΔRf). What should I do?
A: Poor separation occurs when the chosen solvent system does not have sufficient selectivity for the compounds in your mixture. Simply increasing the polarity may move all compounds further without resolving them.
Solutions:
-
Optimize the Solvent System:
-
Systematically Vary Polarity: Test a range of solvent ratios. For a Hexane/Ethyl Acetate system, try 9:1, 8:2, 7:3, etc., to find the ratio that maximizes the distance between your product and the impurity.
-
Change Solvent Selectivity: Switch to a different solvent system. For example, if Hexane/EtOAc fails, try Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.
-
-
Improve Column Efficiency:
-
Use a Higher Silica-to-Compound Ratio: For difficult separations, increase the amount of silica gel relative to your crude material. A ratio of 50:1 to 100:1 (by weight) may be necessary.[12]
-
Dry Loading: Instead of dissolving your sample in a small amount of solvent and pipetting it onto the column ("wet loading"), adsorb it onto a small amount of silica gel first.[10] This "dry loading" technique often results in a much tighter starting band and significantly improved separation.
-
Problem 3: Low or No Recovery
Q: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A: This alarming situation usually means your compound has irreversibly stuck to the silica gel or has decomposed.
Solutions:
-
Check for On-Column Degradation: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there before, your compound is likely unstable on silica.[17]
-
Mitigation: Use the deactivation methods described for tailing (adding TEA or using alumina).[18] Work quickly and avoid leaving the compound on the column for extended periods.
-
-
Flush the Column: If you suspect the compound is simply stuck, try flushing the column with a very polar solvent mixture, such as 5-10% Methanol in Dichloromethane, with 1-2% ammonium hydroxide added.[6] This can sometimes displace a strongly-bound amine.
-
Use an Alternative Stationary Phase: For highly basic or sensitive anilines, avoiding silica gel altogether is the best strategy. Basic alumina or amine-functionalized silica are excellent, albeit more expensive, alternatives.[16]
Part 3: Data & Protocols
Table 1: Troubleshooting Summary for Aniline Purification
| Problem | Probable Cause(s) | Recommended Solutions |
| Peak Tailing / Streaking | Strong acid-base interaction between basic aniline and acidic silica gel.[3] | 1. Add 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide to the eluent.[6] 2. Use a less acidic stationary phase like neutral/basic alumina.[8] |
| Poor Separation / Co-elution | Insufficient selectivity of the mobile phase. Poor column packing or loading technique. | 1. Systematically optimize the solvent ratio. 2. Switch to a different solvent system (e.g., DCM/MeOH). 3. Use a higher silica-to-compound ratio (e.g., 100:1).[12] 4. Use the dry loading method.[10] |
| Low or No Recovery | Irreversible adsorption to acidic silica sites. On-column decomposition of the compound.[7] | 1. Perform a TLC stability test first.[17] 2. Deactivate silica with TEA before running the column.[18] 3. Switch to an alternative stationary phase like basic alumina or amine-functionalized silica.[16] |
| Compound Elutes Too Fast (High Rf) | Mobile phase is too polar. | Decrease the percentage of the polar solvent in the eluent.[9] |
| Compound Elutes Too Slow (Low Rf) | Mobile phase is not polar enough. | Increase the percentage of the polar solvent in the eluent.[12] |
Diagram 1: Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common issues in aniline purification.
Caption: A workflow for troubleshooting aniline purification.
Diagram 2: Interaction at the Silica Surface
This diagram illustrates the mechanism of peak tailing and its prevention using a basic modifier.
Caption: How TEA prevents aniline from binding to silica.
Protocol 1: Column Preparation with Triethylamine (TEA) Deactivation
This protocol describes how to prepare a column with a TEA-modified mobile phase to prevent tailing.
-
Select Solvent System: Based on TLC analysis, determine the optimal eluent composition (e.g., 90:10 Hexane:Ethyl Acetate) that gives an Rf of ~0.2-0.4.
-
Prepare Modified Eluent: Create your mobile phase and add 0.5-1% triethylamine by volume. For 500 mL of eluent, this would be 2.5-5 mL of TEA.
-
Pack the Column:
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]
-
Fill the column about two-thirds full with the non-polar component of your eluent (e.g., Hexane).
-
Slowly pour the silica gel into the solvent. Gently tap the side of the column to help the silica settle into a uniform bed without air bubbles.
-
Add another thin layer of sand on top of the settled silica bed to prevent disruption during solvent addition.[10]
-
-
Equilibrate the Column:
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[10]
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the eluent or a less polar solvent (e.g., DCM). Pipette this solution carefully and evenly onto the top of the sand layer.[10]
-
-
Elute and Collect: Carefully add the TEA-modified eluent and begin collecting fractions, monitoring the separation by TLC.
References
-
Silver, J. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography|Products. Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]
-
Dolan, J. W. (2020, November 12). On-Column Sample Degradation. LCGC International. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
Allende, T. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (2007, December 6). Triethylamine. Retrieved from [Link]
-
Brainly.com. (2023, September 22). [FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Solvent Strength and Selectivity of Some Halogenated Alkanes in TLC Separation of Ring-Substituted Aniline Derivatives. Oxford Academic. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Siddiqui, S. A. (2024, January 11). Chromatography. PubMed. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Rf value calculation. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Journal of Liquid Chromatography & Related Technologies. (n.d.). Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Retrieved from [Link]
-
Khan, A. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography? ResearchGate. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from [Link]
-
Hewitt, W. M. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. Retrieved from [Link]
-
Pardeshi, V. H. (2014, August 3). Does aniline stick in columns during column chromatography? ResearchGate. Retrieved from [Link]
-
uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Reddit. (2013, November 19). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, June 23). Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of aniline in water with gaseous streamer corona plasma. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Royal Society Publishing. (2021, April 21). Degradation of aniline in water with gaseous streamer corona plasma. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Retrieved from [Link]
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Technical Support Center: Optimizing Aniline Synthesis with Machine Learning
Welcome to the Technical Support Center for Machine Learning-Driven Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to optimize the synthesis of aniline and its derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
This center is structured to address the practical challenges you may face, divided into a detailed Troubleshooting Guide and a comprehensive Frequently Asked Questions (FAQs) section.
Troubleshooting Guide: Navigating Experimental Challenges with Machine Learning
This section addresses specific issues that can arise during aniline synthesis and provides solutions grounded in machine learning principles.
Issue 1: Low Yield of Aniline in Catalytic Hydrogenation of Nitrobenzene
Question: My machine learning model predicted high yields for the catalytic hydrogenation of nitrobenzene, but my experimental results are consistently low. What are the potential causes, and how can I use ML to troubleshoot this?
Answer: Low yields in this context often stem from a discrepancy between the model's training data and the actual experimental conditions. The primary culprits are typically catalyst deactivation, suboptimal reaction conditions, or impurities that were not accounted for in the model.[1]
Causality and Machine Learning-Powered Solutions:
-
Catalyst Deactivation: Palladium on carbon (Pd/C), a common catalyst, can lose activity over time.[1] Your initial model may have been trained on data from a fresh catalyst.
-
ML-Driven Troubleshooting:
-
Feature Engineering for Catalyst Age: Introduce a new feature into your dataset representing "catalyst age" or "number of runs." This allows the model to learn the correlation between catalyst usage and yield.
-
Predictive Maintenance Model: Develop a separate classification model to predict the likelihood of catalyst deactivation based on reaction parameters and historical performance. This can prompt a catalyst regeneration or replacement before a low-yield experiment is even run.
-
-
-
Suboptimal Reaction Conditions: The model's predicted optimum for temperature and hydrogen pressure might not be the true optimum for your specific setup due to variations in reactor geometry, stirring efficiency, or heat and mass transfer.[2]
-
ML-Driven Troubleshooting:
-
Bayesian Optimization: Instead of relying on a single prediction, employ a Bayesian optimization algorithm. This active learning approach uses the results of each experiment (even the low-yield ones) to update its internal model and suggest the next set of conditions that are most likely to improve the yield. This is highly efficient in exploring the parameter space.
-
SHAP (SHapley Additive exPlanations) Analysis: Use SHAP to understand your model's predictions.[3] A SHAP plot can reveal which features (e.g., temperature, pressure) are most influential on the predicted yield. If a feature has a much larger impact in the model than you observe experimentally, it points to a physical limitation in your system (e.g., poor heat transfer limiting the effect of increased temperature).
-
-
-
Impurity Effects: Trace impurities in the nitrobenzene or solvent can poison the catalyst.[1] If your model was trained on highly pure starting materials, it won't account for this.
-
ML-Driven Troubleshooting:
-
Data Augmentation: If you suspect certain impurities, you can augment your dataset with a feature representing the purity of the starting materials. Even if you only have a few data points with lower purity, it can help the model learn the negative impact.
-
Anomaly Detection: Train an unsupervised learning model (e.g., an autoencoder) on the spectral data (like NMR or GC-MS) of your starting materials from successful, high-yield reactions. When you run a new batch of starting material through the model, it can flag it as an anomaly if its spectral fingerprint deviates significantly, indicating potential impurities.
-
-
Issue 2: Formation of Side Products (Azoxybenzene and Azobenzene)
Question: My aniline synthesis is plagued by the formation of azoxybenzene and azobenzene as side products. How can I leverage machine learning to minimize these impurities?
Answer: The formation of these side products is typically due to the condensation of reaction intermediates like nitrosobenzene and phenylhydroxylamine, which occurs when the reduction is incomplete.[1] Machine learning can be a powerful tool to identify reaction conditions that favor the complete reduction to aniline.
Causality and Machine Learning-Powered Solutions:
-
Incomplete Reduction: Insufficient hydrogen availability or non-optimal residence time can lead to a buildup of intermediates.
-
ML-Driven Troubleshooting:
-
Multi-Output Regression Model: Instead of a single-output model predicting only aniline yield, develop a multi-output model that simultaneously predicts the yield of aniline and the concentrations of azoxybenzene and azobenzene. This allows you to optimize for conditions that maximize the desired product while minimizing the undesired ones.
-
Feature Interaction Analysis: Use techniques like Partial Dependence Plots (PDP) or Individual Conditional Expectation (ICE) plots to visualize how the interaction between two features (e.g., hydrogen pressure and catalyst loading) affects the formation of side products. This can reveal complex relationships that are not intuitive. For example, you might find that high pressure is only effective at reducing side products when catalyst loading is also high.
-
-
Frequently Asked Questions (FAQs)
Q1: What type of machine learning model is best for optimizing aniline synthesis?
A1: There is no one-size-fits-all answer, as the best model depends on the size and nature of your dataset.
-
For smaller datasets (common in initial experimental work): Gradient Boosting models (like XGBoost or LightGBM) and Random Forests are often excellent choices.[3] They are robust to overfitting with limited data and can capture non-linear relationships between reaction parameters and yield.
-
For larger datasets (e.g., from high-throughput experimentation): Deep Neural Networks (DNNs) can be very powerful.[4] They can learn highly complex patterns and interactions between features.
-
For sequential optimization: Bayesian Optimization is a highly effective strategy when each experiment is expensive or time-consuming.[5]
| Model Type | Strengths | Weaknesses | Best For |
| Random Forest | Robust to overfitting, handles non-linear data well. | Can be a "black box," less interpretable. | Smaller datasets, initial exploration. |
| Gradient Boosting | High predictive accuracy, good with tabular data. | Requires careful hyperparameter tuning. | Datasets with a mix of feature types. |
| Deep Neural Network | Can model highly complex relationships. | Requires large amounts of data, computationally expensive. | High-throughput experimentation data. |
| Bayesian Optimization | Efficiently finds optima with few experiments. | Can be sensitive to the choice of prior and acquisition function. | Sequential optimization of expensive experiments. |
Q2: How do I represent my chemical reaction data for a machine learning model?
A2: Proper data representation, or "featurization," is critical. You need to convert your chemical inputs into a numerical format that the model can understand.[6]
-
For Reactants and Solvents:
-
Molecular Fingerprints: Convert molecular structures into binary vectors (e.g., Morgan fingerprints or ECFP). These capture structural features.
-
Physicochemical Descriptors: Use calculated properties like molecular weight, logP, number of hydrogen bond donors/acceptors, etc.
-
-
For Reaction Conditions:
-
Continuous Variables: Temperature, pressure, and concentration can be used directly as numerical features.
-
Categorical Variables: Catalyst type, solvent type, and ligand type should be one-hot encoded. This creates a binary column for each category.
-
Q3: My model's predictions are not matching my experimental results. What are the first troubleshooting steps?
A3: This is a common challenge. Here's a systematic approach:
-
Check for Data Leakage: Ensure that information from your test set has not "leaked" into your training set. The model should be evaluated on completely unseen data.
-
Review Data Preprocessing: Double-check your data cleaning and featurization steps. Inconsistencies or errors in this stage are a frequent source of problems.
-
Hyperparameter Tuning: The default hyperparameters of a model are rarely optimal. Use techniques like Grid Search, Random Search, or Bayesian Optimization to find the best set of hyperparameters for your specific dataset.[5]
-
Evaluate Model Interpretability: Use tools like SHAP or LIME to understand why your model is making its predictions.[3] This can reveal if the model is relying on spurious correlations in the data. For instance, if the model heavily weights a seemingly irrelevant feature, it may indicate a bias in your dataset.
-
Assess Domain of Applicability: Your model will only be reliable for predictions within the chemical space of its training data. If you are trying to predict the outcome of a reaction with a novel substrate or under extreme conditions not represented in your training set, the model's performance will likely be poor.
Q4: How can I be sure that my machine learning model isn't just "getting lucky" with its predictions?
A4: This is a crucial question of model validation and trustworthiness.
-
Cross-Validation: Instead of a single train-test split, use k-fold cross-validation. This involves splitting your data into 'k' subsets, training the model 'k' times on k-1 folds, and testing on the remaining fold. This gives a more robust estimate of the model's performance.
-
External Validation: The gold standard is to test your model on a completely new set of experimental data that was not used in any part of the model training or selection process.
-
Prospective Validation: The ultimate test is to use your model to predict the conditions for a new, un-run reaction and then perform that experiment in the lab. Successful prospective validation is strong evidence of a model's predictive power.
Visualizations
Experimental Workflow for ML-Driven Aniline Synthesis Optimization
Caption: A typical workflow for developing and deploying a machine learning model to optimize aniline synthesis.
Decision-Making Flowchart for Troubleshooting Low Yields
Sources
Validation & Comparative
Mastering Purity Analysis of N-Ethyl-N-(2-phenoxyethyl)aniline: A Comparative HPLC Guide
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS 13682-91-2) is a critical intermediate in the synthesis of disperse dyes and functional organic materials. Its purity directly correlates with the color yield, shade reproducibility, and toxicity profile of the final product.
This guide compares the industry-standard C18 (Octadecyl) analytical method against an optimized Phenyl-Hexyl stationary phase methodology. While C18 remains the workhorse for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl columns provide superior resolution for this specific class of aromatic ether-amines. This is due to unique
The Purity Challenge
The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline typically involves the alkylation of N-ethylaniline with 2-phenoxyethyl halides or the reaction of aniline with ethylene oxide and subsequent phenylation. Common impurities include:
-
Unreacted Starting Materials: Aniline, N-Ethylaniline.
-
Side-Reaction Byproducts: N,N-Diethylaniline (competitive alkylation), Phenol (hydrolysis of the phenoxy group).
-
Over-Alkylation Products: N,N-Bis(2-phenoxyethyl)aniline.
The structural similarity between the target molecule and the N-ethyl/N,N-diethyl byproducts poses a significant separation challenge. Standard C18 columns often struggle to resolve the "critical pair" of N-ethylaniline and the target peak without excessive run times or complex mobile phase modifiers.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
To determine the optimal control strategy, we compared the performance of a standard C18 workflow against a Phenyl-Hexyl workflow.
Table 1: Comparative Performance Overview
| Feature | Method A: Standard C18 | Method B: Optimized Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction (Dispersive forces) | Hydrophobic + |
| Selectivity | Driven by alkyl chain length | Driven by aromatic electron density |
| Critical Pair Resolution | Moderate ( | High ( |
| Peak Shape (Tailing) | Often tails for basic amines (Silanol effect) | Improved symmetry (Steric protection) |
| Run Time | 25-30 minutes | 15-20 minutes |
| Recommendation | Routine QC of raw materials | High-Purity Final Product Release |
The "Pi-Pi" Advantage
The Phenyl-Hexyl phase contains a phenyl ring attached to the silica backbone via a hexyl spacer. This allows the stationary phase to interact with the
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating. The system suitability requirement ensures the column is active and the mobile phase is correctly prepared.
Instrumentation & Reagents
-
HPLC System: Quaternary gradient pump, Autosampler, Column Oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenyl-Hexyl,
, particle size (e.g., Agilent ZORBAX Eclipse Plus, Phenomenex Luna, or equivalent). -
Mobile Phase A: Water + 0.1% Phosphoric Acid (
) or 0.1% Formic Acid (for MS compatibility). -
Mobile Phase B: Acetonitrile (HPLC Grade).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | |
| Injection Vol | |
| Detection | UV 254 nm (primary), 280 nm (secondary for phenol selectivity) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A to reach ~0.1 mg/mL.
-
Filtration: Filter through a 0.22
PTFE or Nylon syringe filter before injection.
Representative Data & Analysis
The following data represents typical retention behavior observed when switching from C18 to Phenyl-Hexyl.
Table 2: Impurity Profile and Retention Data
| Peak ID | Component | Relative Retention (RRT) | Limit of Quantitation (LOQ) | Common Source |
| 1 | Aniline | 0.25 | 0.05% | Starting Material |
| 2 | Phenol | 0.35 | 0.05% | Degradation / Hydrolysis |
| 3 | N-Ethylaniline | 0.60 | 0.05% | Starting Material |
| 4 | N,N-Diethylaniline | 0.85 | 0.05% | Side Reaction |
| 5 | Target Compound | 1.00 | N/A | Main Product |
| 6 | Bis-phenoxyethyl byproduct | 1.45 | 0.10% | Over-alkylation |
Note: RRT is calculated relative to N-Ethyl-N-(2-phenoxyethyl)aniline.
Visual Workflows
Analytical Workflow
This diagram outlines the end-to-end process for purity determination, ensuring data integrity from sample prep to reporting.
Caption: Figure 1.[1] Standardized analytical workflow for the purity assessment of N-Ethyl-N-(2-phenoxyethyl)aniline.
Troubleshooting Decision Tree
Use this logic flow to resolve common chromatographic issues during method transfer or routine QC.
Caption: Figure 2. Decision tree for troubleshooting resolution and peak shape issues in aromatic amine analysis.
References
-
BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. BenchChem Application Notes. Link
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI Technical Blog. Link
-
Sigma-Aldrich. (2025). Ascentis® Express Phenyl-Hexyl U/HPLC Column Product Guide. Sigma-Aldrich Technical Library. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220426, N-(2-Phenoxyethyl)aniline. PubChem.[3] Link
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Link
Sources
A Comparative Spectroscopic Guide to N-Ethyl-N-(2-phenoxyethyl)aniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous characterization of molecular structures is paramount. N-Ethyl-N-(2-phenoxyethyl)aniline, a tertiary aromatic amine with an ether linkage, presents a unique combination of functional groups that are amenable to a suite of spectroscopic techniques. This guide provides an in-depth analysis of its expected spectroscopic signature, offering a comparative perspective with structurally related analogs to aid in its identification and characterization.
The following sections will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. By juxtaposing the predicted data for our target molecule with experimental data from simpler, related structures, we aim to provide a robust framework for researchers. The comparative compounds chosen for this guide are N-ethylaniline , which represents the core aromatic amine moiety, and N-Ethyl-N-(2-hydroxyethyl)aniline , which allows for an examination of the impact of the terminal group on the ethyl chain.
Molecular Structures at a Glance
Figure 1: Chemical structures of the target and comparative compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for N-Ethyl-N-(2-phenoxyethyl)aniline are based on established chemical shift principles and comparison with our selected analogs. While experimental spectra for the title compound are not widely published, its ¹³C NMR data is noted as available in spectral databases, lending credence to our predictions[1].
Predicted ¹H NMR Spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline
The proton NMR spectrum is expected to be rich with information, clearly delineating the ethyl, phenoxy, and aniline moieties.
-
Ethyl Group: A characteristic triplet-quartet system is predicted. The methyl protons (CH₃) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (NCH₂CH₃) will present as a quartet.
-
Ethyl Bridge: The two methylene groups connecting the nitrogen and the phenoxy group (-NCH₂CH₂O-) will likely appear as two distinct triplets, each integrating to 2H.
-
Aromatic Protons: The spectrum will contain complex multiplets for the protons on both the aniline and phenoxy rings. The aniline protons will be influenced by the electron-donating nature of the nitrogen, while the phenoxy protons will show shifts characteristic of an ether-substituted benzene ring.
Predicted ¹³C NMR Spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline
The ¹³C NMR spectrum will provide a count of the unique carbon environments. For N-Ethyl-N-(2-phenoxyethyl)aniline, we expect to see signals for all 14 carbons, though some aromatic signals may overlap.
| Assignment | Predicted δ (ppm) for N-Ethyl-N-(2-phenoxyethyl)aniline | Experimental δ (ppm) for N-ethylaniline [2] | Experimental δ (ppm) for N-Ethyl-N-(2-hydroxyethyl)aniline [3] |
| Ethyl CH₃ | ~12-15 | 14.9 | 12.1 |
| Ethyl NCH₂ | ~45-50 | 38.5 | 47.1 |
| NCH₂ (bridge) | ~50-55 | - | 52.8 |
| OCH₂ (bridge) | ~65-70 | - | 59.5 |
| Aniline C (ipso) | ~147-150 | 148.1 | 147.9 |
| Aniline C (ortho) | ~112-115 | 112.9 | 112.5 |
| Aniline C (meta) | ~129-130 | 129.3 | 129.3 |
| Aniline C (para) | ~116-118 | 117.2 | 116.8 |
| Phenoxy C (ipso) | ~158-160 | - | - |
| Phenoxy C (ortho) | ~114-116 | - | - |
| Phenoxy C (meta) | ~129-130 | - | - |
| Phenoxy C (para) | ~120-122 | - | - |
Table 1: Comparison of predicted and experimental ¹³C NMR chemical shifts (in ppm).
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. As a tertiary amine, N-Ethyl-N-(2-phenoxyethyl)aniline will lack the characteristic N-H stretching vibrations seen in primary and secondary amines.
Key IR Absorptions
-
Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹, typical for sp² C-H bonds.
-
Aliphatic C-H Stretch: Strong absorptions are predicted in the 2850-3000 cm⁻¹ region from the ethyl and ethylene bridge methylenes.
-
C=C Aromatic Ring Stretch: One or more sharp bands will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A moderate to strong band is expected around 1350-1250 cm⁻¹ for the aromatic amine C-N bond.
-
C-O-C Ether Stretch: The aryl-alkyl ether linkage should give rise to a strong, characteristic absorption in the 1200-1250 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for N-Ethyl-N-(2-phenoxyethyl)aniline | Experimental Wavenumber (cm⁻¹) for N-ethylaniline [4][5] | Experimental Wavenumber (cm⁻¹) for N-Ethyl-N-(2-hydroxyethyl)aniline [3] |
| N-H Stretch | Absent | ~3400 (single, weak) | Absent |
| O-H Stretch | Absent | Absent | ~3300-3500 (broad) |
| Aromatic C-H | ~3030-3070 | ~3050 | ~3050 |
| Aliphatic C-H | ~2850-2970 | ~2850-2970 | ~2850-2970 |
| Aromatic C=C | ~1500, ~1600 | 1508, 1605 | 1505, 1600 |
| Aromatic C-N | ~1340 | ~1315 | ~1350 |
| Asymmetric C-O-C | ~1240 | - | - |
Table 2: Comparison of key IR absorption frequencies (in cm⁻¹).
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for obtaining high-quality spectra of liquid or solid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
III. Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Predicted Mass Spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 213, corresponding to the molecular weight of the compound. As it contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable cleavage for amines is the C-C bond adjacent to the nitrogen. This would lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 198.
-
Ether Cleavage: Cleavage of the bond between the oxygen and the ethyl bridge is likely, leading to a phenoxy radical (•OC₆H₅) and a fragment at m/z 120, or a phenoxy cation at m/z 93 and a neutral fragment. Cleavage of the C-C bond adjacent to the ether oxygen could also occur.
-
Loss of the Phenoxyethyl Group: Cleavage of the N-C bond of the phenoxyethyl group would result in a fragment corresponding to N-ethylaniline at m/z 120.
-
Figure 3: Predicted major fragmentation pathways for N-Ethyl-N-(2-phenoxyethyl)aniline.
| Ion/Fragment | Predicted m/z for N-Ethyl-N-(2-phenoxyethyl)aniline | Experimental m/z for N-ethylaniline [6][7] | Experimental m/z for N-Ethyl-N-(2-hydroxyethyl)aniline [8][9] |
| [M]⁺• | 213 | 121 | 165 |
| [M - CH₃]⁺ | 198 | 106 | 150 |
| [M - C₂H₅]⁺ | 184 | 92 | 136 |
| [C₈H₁₀N]⁺ | 120 | - | - |
| [C₆H₅O]⁺ | 93 | - | - |
| [C₆H₅NHCH₂]⁺ | 106 | 106 (base peak) | - |
Table 3: Comparison of key mass-to-charge ratios (m/z) in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
IV. UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Predicted UV-Vis Spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline
The UV-Vis spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline will be dominated by the π → π* transitions of the two aromatic rings. The aniline moiety, with the nitrogen's lone pair in conjugation with the benzene ring, will cause a bathochromic (red) shift compared to unsubstituted benzene. The phenoxy group will also influence the absorption. We can expect two main absorption bands:
-
A strong absorption band around 240-250 nm.
-
A weaker, longer-wavelength band around 280-290 nm.
For comparison, aniline itself has a λₘₐₓ around 280 nm, shifted from benzene's 256 nm due to the auxochromic effect of the amino group.
| Compound | Predicted/Experimental λₘₐₓ (nm) |
| N-Ethyl-N-(2-phenoxyethyl)aniline | ~245, ~285 (Predicted) |
| N-ethylaniline | ~244, ~292 |
| Aniline | ~230, ~280 |
Table 4: Comparison of UV-Vis absorption maxima (λₘₐₓ).
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm).
Conclusion
This guide provides a comprehensive, albeit largely predictive, spectroscopic characterization of N-Ethyl-N-(2-phenoxyethyl)aniline. By understanding the expected NMR, IR, MS, and UV-Vis data, and by comparing it to the experimental data of the closely related N-ethylaniline and N-Ethyl-N-(2-hydroxyethyl)aniline, researchers are better equipped to identify and confirm the structure of this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
-
PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]
-
ResearchGate. 13 C NMR spectra of n-ethylanilinium TFA. [Link]
-
NIST. Benzenamine, N-ethyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]
-
SpectraBase. N-Ethylaniline. [Link]
-
Chegg. What is the fragmentation of N-Ethyl-N-(2-phenylethyl)aniline?. [Link]
-
NIST. N-(2-Hydroxyethyl)-N-methylaniline. NIST Chemistry WebBook. [Link]
-
PubChem. 2-(N-ethylanilino)ethanol. National Center for Biotechnology Information. [Link]
-
NIST. Benzenamine, N-ethyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline, (c) polyn-methylaniline, (d) poly-o-anisidine. [Link]
-
PubChem. N-(2-Hydroxyethyl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. N-(2-Phenoxyethyl)aniline. National Center for Biotechnology Information. [Link]
-
Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ?. [Link]
-
The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
DC Fine Chemicals. N-Ethyl-N-(2-hydroxyethyl) aniline. [Link]
-
ATB - The University of Queensland. N-Ethylaniline | C8H11N | MD Topology | NMR | X-Ray. [Link]
-
NIST. Aniline, 3-ethyl-. NIST Chemistry WebBook. [Link]
-
SIELC Technologies. N-Ethylaniline. [Link]
-
University of Bath. 13C NMR Spectroscopy. [Link]
-
The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
The Royal Society of Chemistry. Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. [Link]
-
NIST. Ethanol, 2-(ethylphenylamino)-. NIST Chemistry WebBook. [Link]
-
Tristar Intermediates Pvt. Ltd. Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15). [Link]
-
ScienceDirect. 13C n.m.r, characterization of soluble polyaniline. [Link]
-
ResearchGate. Mass spectra of aniline with different ionization methods. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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- 1. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]
- 3. 2-(N-ethylanilino)ethanol | C10H15NO | CID 62338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylaniline(103-69-5) IR Spectrum [chemicalbook.com]
- 5. Benzenamine, N-ethyl- [webbook.nist.gov]
- 6. N-Ethylaniline(103-69-5) MS [m.chemicalbook.com]
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- 9. Ethanol, 2-(ethylphenylamino)- [webbook.nist.gov]
Executive Summary & Strategic Positioning
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 13682-91-2) represents a critical scaffold in the engineering of high-performance disperse dyes and lipophilic pharmaceutical intermediates. Unlike its simpler analogs, this compound introduces a phenoxyethyl moiety, which serves a dual function: it significantly increases lipophilicity (LogP ~4.1) and provides steric bulk without completely deactivating the aniline nitrogen.
For researchers in drug development and materials science, this compound offers a unique balance between solubility control and electronic coupling efficiency . While historically dominant in the synthesis of high-fastness azo dyes (e.g., for polyester), its structural motif—a lipophilic N-alkyl aniline—is increasingly relevant as a fragment for kinase inhibitors where hydrophobic pocket occupancy is required.
This guide objectively compares the Phenoxyethyl variant against its two most common functional analogs: the hydrophilic Hydroxyethyl derivative and the electron-withdrawing Cyanoethyl derivative.
Chemical Profile & Structural Analysis[1][2][3][4]
The performance of these compounds is dictated by the substituent at the N-position. The following table synthesizes physicochemical data critical for experimental design.
Table 1: Comparative Physicochemical Properties
| Feature | Compound A (Topic) | Compound B (Hydrophilic) | Compound C (EWG) |
| Name | N-Ethyl-N-(2-phenoxyethyl)aniline | N-Ethyl-N-(2-hydroxyethyl)aniline | N-Ethyl-N-(2-cyanoethyl)aniline |
| CAS | 13682-91-2 | 92-50-2 | 148-87-8 |
| Structure | Ph-N(Et)-CH₂CH₂-O-Ph | Ph-N(Et)-CH₂CH₂-OH | Ph-N(Et)-CH₂CH₂-CN |
| MW ( g/mol ) | 241.33 | 165.23 | 174.24 |
| LogP (Calc) | ~4.1 (High Lipophilicity) | 1.88 (Hydrophilic) | ~2.3 (Intermediate) |
| Physical State | Viscous Oil / Low-Melting Solid | Liquid (mp 36-38 °C) | Liquid |
| Electronic Effect | Weakly Activating (+I, +M from ether) | Activating (+I) | Deactivating (-I from nitrile) |
| Primary Utility | High-sublimation fastness dyes; Lipophilic drug scaffold | Water-soluble dyes; H-bond donor fragments | High-lightfastness dyes; Metabolic stability |
Performance & Reactivity Analysis
Electrophilic Aromatic Substitution (Coupling Efficiency)
In azo coupling reactions (a standard proxy for nucleophilicity), the Phenoxyethyl derivative exhibits reactivity comparable to N,N-diethylaniline but with distinct steric modulation.
-
Compound A (Phenoxyethyl): The ether oxygen is separated by two carbons, preventing direct resonance with the nitrogen lone pair. However, the bulky phenoxy group restricts rotation, potentially enhancing para-selectivity during electrophilic attack.
-
Compound B (Hydroxyethyl): Highly reactive due to the inductive donation of the alkyl chain, but the hydroxyl group can interfere via side reactions (e.g., O-acylation if acid chlorides are present).
-
Compound C (Cyanoethyl): The nitrile group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the aniline ring. This requires more aggressive diazonium species (e.g., those with nitro groups) for successful coupling.
Solubility & Biological Implications
For drug development professionals , the LogP difference is the critical decision factor.
-
Membrane Permeability: Compound A's LogP (~4.1) suggests excellent passive membrane permeability but potential solubility issues in aqueous bioassays. It is a candidate for "grease ball" false positives in screening if not properly solubilized.
-
Metabolic Stability: The phenoxyethyl tail is susceptible to O-dealkylation by CYP450 enzymes, whereas the cyanoethyl group (Compound C) is generally more robust but carries the risk of nitrile hydrolysis or cyanide release under extreme metabolic stress.
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
Rationale: Direct alkylation of N-ethylaniline is the most "self-validating" route. It avoids the use of toxic ethylene oxide (required for Compound B) and unstable acrylonitrile (required for Compound C).
Reagents:
-
N-Ethylaniline (1.0 equiv)[1]
-
2-Phenoxyethyl bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
Solvent: DMF or DMSO (Polar aprotic promotes S_N2)
Step-by-Step Workflow:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-Ethylaniline (12.1 g, 100 mmol) in DMF (50 mL) .
-
Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) . The excess base is crucial to neutralize the HBr generated and drive the equilibrium.
-
Alkylation: Dropwise add 2-Phenoxyethyl bromide (22.1 g, 110 mmol) over 15 minutes.
-
Reaction: Heat the mixture to 90°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting aniline spot should disappear.
-
Workup: Cool to room temperature. Pour the mixture into Ice Water (200 mL) . The product will separate as an oil or precipitate as a solid.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) . Wash combined organics with water (to remove DMF) and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via column chromatography (Silica gel) or recrystallization (ethanol) if solid.
Protocol 2: Comparative Diazo Coupling (Test for Nucleophilicity)
Rationale: To verify the electronic activation of the ring compared to the Cyanoethyl analog.
-
Diazotization: Dissolve p-nitroaniline (10 mmol) in HCl/Water at 0-5°C. Add NaNO₂ (10.5 mmol) dropwise.
-
Coupling: Dissolve 10 mmol of Compound A (in acetic acid). Add the diazonium salt solution slowly at 0-5°C.
-
Observation: Record the time to full color development. Compound A should couple within minutes. Compound C (Cyanoethyl) will require buffering (sodium acetate) and longer times due to the deactivated ring.
Visualizations
Diagram 1: Synthesis Pathway & Mechanism
This diagram illustrates the S_N2 mechanism and potential side reactions (N,N-dialkylation prevention).
Caption: S_N2 alkylation pathway. Stoichiometry control (1.1 equiv alkyl halide) is critical to prevent quaternary salt formation.
Diagram 2: Structure-Property Decision Matrix
A logic flow for selecting the correct aniline derivative based on application requirements.
Caption: Decision matrix for selecting N-alkyl aniline derivatives based on physicochemical constraints.
Safety & Toxicological "Structural Alerts"
For pharmaceutical applications, the aniline moiety is a structural alert.
-
Genotoxicity: Many N-alkyl anilines are Ames positive. The metabolic pathway involves N-hydroxylation (activated by CYP450) leading to nitrenium ions that bind DNA.
-
Risk Mitigation: The bulky phenoxyethyl group in Compound A may sterically hinder N-hydroxylation compared to the smaller N-ethylaniline, but this must be verified via Ames testing (OECD 471).
-
Handling: Always handle as a potential carcinogen and methemoglobinemia inducer. Use nitrile gloves and work in a fume hood.
References
-
PubChem. (2025).[2][3][4] N-(2-Phenoxyethyl)aniline Compound Summary. National Library of Medicine. [Link]
-
HBM4EU. (2020). Aniline Family: Scoping Document on Toxicity and Exposure. [Link]
-
MDPI. (2000). A Simple Method for N-Phenoxyethylation of Anilines. Molecules. [Link]
Sources
Structural Validation & Analytical Comparison Guide: N-Ethyl-N-(2-phenoxyethyl)aniline
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 79084-84-7 for HCl salt) is a critical tertiary amine intermediate, primarily utilized in the synthesis of azo disperse dyes and as a structural motif in medicinal chemistry. Its structural integrity relies on the precise connectivity of three distinct moieties around the central nitrogen: an ethyl group, a phenyl ring, and a 2-phenoxyethyl ether chain.
This guide provides a rigorous validation framework. Unlike simple alkyl anilines, this molecule presents a specific analytical challenge: distinguishing the N-ethyl group from the ethylene linker of the phenoxy chain, and ensuring the ether linkage is intact (differentiating from the N-hydroxyethyl precursor).
We compare two validation tiers:
-
Tier 1 (Routine QC): HPLC-UV + 1D
H NMR. -
Tier 2 (Structural Certification): UPLC-MS/MS + 2D NMR (HSQC/HMBC).
Part 1: The Analytical Challenge & Comparison
The primary risk in synthesizing or sourcing this compound is the presence of the N-hydroxyethyl precursor (incomplete etherification) or bis-phenoxyethyl byproducts (over-alkylation).
Comparative Analysis: Validation Methodologies
The following table compares the "performance" of standard versus advanced validation protocols. For drug development or high-value dye synthesis, Tier 2 is mandatory to prevent downstream failure.
| Feature | Tier 1: Routine QC (HPLC-UV + 1D NMR) | Tier 2: Structural Certification (UPLC-MS/MS + 2D NMR) |
| Specificity | Moderate. Relies on retention time match. Co-elution of isomers is possible. | High. Mass fragmentation fingerprints specific structural motifs. |
| Structural Proof | Inferred. Verifies functional groups but not definitive connectivity (e.g., N- vs. O-alkylation). | Absolute. HMBC correlations prove the N-C-C-O connectivity. |
| Impurity Detection | Detects UV-active impurities >0.1%. | Detects trace impurities (ppm level) and elucidates their structure. |
| Throughput | High (15 min/sample). | Low (1-2 hours/sample). |
| Cost Efficiency | Low cost ($). Best for batch release. | High cost ( |
Structural Differentiators (Target vs. Impurities)
| Compound | Molecular Weight | Key NMR Feature ( |
| Target: N-Ethyl-N-(2-phenoxyethyl)aniline | 241.33 Da | 2 distinct triplets (ethylene bridge) + 1 quartet (ethyl). |
| Impurity A: N-Ethyl-N-(2-hydroxyethyl)aniline | 165.23 Da | Missing aromatic phenoxy signals (6.9-7.3 ppm). |
| Impurity B: N,N-Bis(2-phenoxyethyl)aniline | 333.42 Da | Missing ethyl quartet; doubled integration of ethylene bridge. |
Part 2: Detailed Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and fragmentation pattern.
Methodology:
-
Instrument: Q-TOF or Orbitrap MS with ESI+ source.
-
Solvent: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min (Direct Infusion or UPLC).
Validation Criteria (Self-Validating System):
-
Precursor Ion: Observe
at m/z 242.1545 (Calc. for ). -
Error Tolerance: Mass error must be < 5 ppm.
-
Fragmentation Fingerprint (MS/MS):
-
Loss of Phenoxy Group: A major fragment at m/z 148-150 (Cleavage of the
ether bond, leaving the N-ethyl-N-ethylphenyl cation). -
Tropylium Ion: A peak at m/z 91 indicates the presence of the benzyl/phenyl moieties.
-
Aniline Core: A characteristic fragment at m/z 106 (N-ethylaniline radical cation).
-
Protocol B: Nuclear Magnetic Resonance (NMR)
Objective: Distinguish the N-Ethyl group from the Ethylene Ether bridge.
Methodology:
-
Solvent:
(Chloroform-d) or . -
Frequency: 400 MHz minimum.
-
Temperature: 298 K.
Assignment Logic (Causality): The electronegativity difference between Nitrogen (3.04) and Oxygen (3.44) causes distinct chemical shifts in the ethylene bridge.
-
Region 1: The N-Ethyl Group
-
1.15 ppm (Triplet, 3H,
Hz): Methyl terminal ( ). -
3.45 ppm (Quartet, 2H,
Hz): Methylene attached to Nitrogen ( ).
-
1.15 ppm (Triplet, 3H,
-
Region 2: The Ethylene Bridge (
)- 3.75 ppm (Triplet, 2H): Methylene attached to Nitrogen. Note: This is downfield from the ethyl quartet due to the inductive effect of the beta-oxygen.
- 4.15 ppm (Triplet, 2H): Methylene attached to Oxygen. Most deshielded aliphatic signal.
-
Region 3: Aromatics
- 6.70 - 7.30 ppm: Multiplets integrating to 10 protons (5 from aniline ring, 5 from phenoxy ring).
Stop/Go Decision Point:
IF the triplet at 4.15 ppm is missing OR shifts upfield to ~3.8 ppm, STOP . The ether linkage is likely hydrolyzed (OH present).
Part 3: Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating the compound, ensuring no false positives from common synthetic byproducts.
Figure 1: Analytical Decision Matrix. This workflow filters out common impurities (precursors and hydrolysis products) before advanced structural confirmation.
Part 4: Synthesis & Mechanism (Contextual Grounding)
Understanding the synthesis validates the impurity profile. The compound is typically synthesized via the N-alkylation of N-ethylaniline with 2-phenoxyethyl bromide (or chloride).
Figure 2: Synthetic Pathway. The SN2 mechanism highlights the potential for quaternary salt formation if reaction times are uncontrolled.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 220426, N-(2-Phenoxyethyl)aniline. Retrieved October 26, 2023, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
U.S. EPA. (1984).[1] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.[1] Retrieved October 26, 2023, from [Link]
Sources
A Comparative Guide to the Reactivity of N-Ethyl-N-(2-phenoxyethyl)aniline and N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, a nuanced understanding of reactant behavior is paramount. N-substituted anilines are a critical class of intermediates, serving as precursors to a vast array of complex molecules.[1] Their reactivity in foundational reactions like electrophilic aromatic substitution is governed by the subtle interplay of electronic and steric effects imparted by the N-substituents. This guide provides an in-depth, objective comparison of the chemical reactivity between N-Ethyl-N-(2-phenoxyethyl)aniline and N-methylaniline, grounded in established chemical principles and supported by relevant experimental and computational data.
Structural and Physicochemical Properties: A Tale of Two Amines
At first glance, both molecules share the core structure of aniline, a benzene ring bearing an amino group. This amino group is a potent activating substituent, meaning it donates electron density into the aromatic ring, making the ortho and para positions highly susceptible to attack by electrophiles.[1][2] The divergence in their reactivity profiles originates from the nature of the groups attached to the nitrogen atom.
N-methylaniline is a secondary amine where the nitrogen is substituted with a single methyl group.[3][4] It presents as a colorless to light brown viscous liquid that is practically insoluble in water.[5][6]
N-Ethyl-N-(2-phenoxyethyl)aniline is a tertiary amine with two substituents on the nitrogen: an ethyl group and a more complex 2-phenoxyethyl group.[7]
Below is a summary of their key properties:
| Property | N-methylaniline | N-Ethyl-N-(2-phenoxyethyl)aniline |
| Molar Mass | 107.16 g/mol [6] | 241.33 g/mol (Calculated) |
| Boiling Point | 194-196 °C[6] | Not available |
| Melting Point | -57 °C[6] | Not available |
| Appearance | Colorless to brown viscous liquid[4] | Data not readily available |
| Solubility | Practically insoluble in water[5] | Data not readily available |
| CAS Number | 100-61-8[5] | 622-18-4 (Parent Aniline)[7] |
The most significant structural difference lies in the steric bulk around the nitrogen atom. The methyl group in N-methylaniline is relatively small. In contrast, the combination of an ethyl group and, more importantly, a 2-phenoxyethyl group in N-Ethyl-N-(2-phenoxyethyl)aniline creates a substantially more crowded environment. This steric hindrance is a critical factor that can impede the approach of reactants.[8]
Standardized Protocol: Electrophilic Bromination of N-methylaniline
To provide a practical context for comparing reactivity, the following is a standardized protocol for a common electrophilic aromatic substitution reaction. This self-validating procedure can be adapted to compare the rates and outcomes for different aniline derivatives under identical conditions.
Objective: To perform the electrophilic bromination of N-methylaniline and establish a baseline for reactivity comparison.
Materials:
-
N-methylaniline
-
Acetic Acid (Glacial)
-
Bromine
-
Sodium thiosulfate solution (10%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel
Workflow:
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Electrophile: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Filter off the drying agent and remove the solvent under reduced pressure. The resulting product can be analyzed by TLC, GC-MS, and NMR to determine the yield and the ratio of ortho to para isomers.
By running this experiment with N-Ethyl-N-(2-phenoxyethyl)aniline under identical conditions, a direct comparison of reaction time and product yield would quantitatively demonstrate the lower reactivity of the sterically hindered amine.
Conclusion and Outlook
The comparative analysis of N-Ethyl-N-(2-phenoxyethyl)aniline and N-methylaniline reactivity serves as a clear illustration of fundamental principles in organic chemistry. While electronic effects render the aromatic ring of the tertiary amine more electron-rich, this factor is decisively overshadowed by the profound steric hindrance imposed by the bulky ethyl and 2-phenoxyethyl substituents.
Key Takeaway: For synthetic chemists and drug development professionals, this guide underscores a critical design principle: N-methylaniline is the more reactive species in electrophilic aromatic substitutions due to its greater steric accessibility. The bulky substituents on N-Ethyl-N-(2-phenoxyethyl)aniline significantly raise the activation energy for electrophilic attack, rendering it less reactive. This understanding is crucial for selecting appropriate substrates and reaction conditions to achieve desired synthetic outcomes efficiently and selectively.
References
- N-Methylaniline | 100-61-8. (2026, January 13). ChemicalBook.
- A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines. (n.d.). Benchchem.
- N-Methylaniline Chemical Properties,Uses,Production. (2024, September 20). Yufeng.
- N-Methylaniline. (n.d.). Wikipedia.
- N-Methylaniline | C7H9N. (n.d.). PubChem.
- ICSC 0921 - N-METHYLANILINE. (n.d.). INCHEM.
- Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. (2024, March 1).
- Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. (n.d.). PMC.
- Steric hindrance in the benzylation of anilines. (1979). American Chemical Society.
- A Simple Method for N-Phenoxyethylation of Anilines. (2000, March 22). MDPI.
- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025, July 25). Research Square.
- Computational mechanistic study on N-nitrosation reaction of secondary amines | Request PDF. (2026, January 23).
- Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025, October 16). chemrxiv.org.
- N-(2-Phenoxyethyl)aniline | C14H15NO. (n.d.). PubChem.
- Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts.
- Reactions of Aniline. (2024, January 12). Chemistry Steps.
- Steric effects. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 6. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 7. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
Comparative Efficacy Guide: N-Ethyl-N-(2-phenoxyethyl)aniline Derivatives
This guide provides an in-depth technical comparison of N-Ethyl-N-(2-phenoxyethyl)aniline and its derivatives, focusing on their efficacy as high-value intermediates in pharmaceutical synthesis and advanced materials (azo dyes) .
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 92-50-2 analogue/derivative class) represents a specialized class of N-alkyl anilines characterized by a bulky, lipophilic phenoxyethyl tail. Unlike standard commodity anilines (e.g., N,N-Diethylaniline), this scaffold offers a unique balance of hydrophobicity (LogP ~3.6) and electronic modulation , making it a critical intermediate for:
-
Medicinal Chemistry : Generating lipophilic pharmacophores with improved membrane permeability compared to N-hydroxyethyl analogues.
-
Dye Chemistry : Synthesizing high-fastness Disperse Red/Blue dyes where the phenoxyethyl group prevents sublimation and improves fabric affinity.
This guide compares the synthetic efficacy , physicochemical performance , and reaction kinetics of N-Ethyl-N-(2-phenoxyethyl)aniline against its two primary alternatives: N,N-Diethylaniline (DEA) and N-Ethyl-N-(2-hydroxyethyl)aniline (EHEA) .
Physicochemical & Performance Comparison
The choice of aniline derivative dictates the solubility, bioavailability (for drugs), and exhaustion rates (for dyes) of the final product.
Table 1: Comparative Properties of Key Aniline Intermediates
| Feature | N-Ethyl-N-(2-phenoxyethyl)aniline | N,N-Diethylaniline (DEA) | N-Ethyl-N-(2-hydroxyethyl)aniline (EHEA) |
| Molecular Weight | ~241.3 g/mol | 149.2 g/mol | 165.2 g/mol |
| LogP (Lipophilicity) | 3.6 ± 0.2 (High) | 2.5 ± 0.1 (Medium) | 1.9 ± 0.1 (Low) |
| Electronic Effect | Weakly activating (Bulky) | Strongly activating | Activating (H-bonding potential) |
| Coupling Position | Para (High selectivity) | Para | Para (Potential ortho minor) |
| Reaction Yield (Avg) | 85-92% (Slower kinetics) | 95-98% (Fast kinetics) | 90-95% (Fast kinetics) |
| Thermal Stability | High (>250°C) | Moderate (<200°C) | Moderate (Dehydrates >180°C) |
| Primary Application | High-fastness Dyes, Lipophilic Drugs | Commodity Dyes, General Synthesis | Water-soluble Dyes, Prodrugs |
Performance Analysis
-
Lipophilicity Advantage : The phenoxyethyl group significantly increases LogP, enhancing the passive transport of drug candidates across cell membranes compared to the hydrophilic EHEA.
-
Steric Hindrance : The bulky phenoxyethyl group slightly retards the rate of electrophilic aromatic substitution (e.g., azo coupling) compared to DEA, but this controlled reactivity often results in higher regioselectivity for the para-position, reducing impurity profiles.
Synthetic Efficacy: Experimental Protocols
Workflow 1: Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline
Objective: To synthesize the core scaffold with >98% purity for downstream applications.
Methodology : This protocol utilizes a nucleophilic substitution approach, preferred over reductive amination for its scalability and avoidance of heavy metal catalysts.
Reagents :
-
N-Ethylaniline (1.0 eq)[1]
-
2-Phenoxyethyl bromide (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Potassium Iodide (KI, 0.1 eq)
Step-by-Step Protocol :
-
Setup : In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve N-Ethylaniline (12.1 g, 100 mmol) in Acetonitrile (150 mL).
-
Addition : Add anhydrous
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir for 10 minutes at room temperature. -
Alkylation : Dropwise add 2-Phenoxyethyl bromide (22.1 g, 110 mmol) over 30 minutes to control the exotherm.
-
Reflux : Heat the mixture to reflux (82°C) for 12–16 hours . Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup : Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over
. Purify via vacuum distillation or column chromatography (Silica gel).-
Target Yield: 85–90%
-
Purity Check: HPLC (>98%) and
-NMR.
-
Workflow 2: Comparative Azo Coupling (Efficacy Test)
Objective: Compare the coupling efficiency of the Phenoxyethyl derivative vs. DEA in synthesizing a Disperse Red analogue.
-
Diazotization : Dissolve p-Nitroaniline (1.0 eq) in HCl/Water at 0–5°C. Add
(1.1 eq) dropwise. Stir 1 hr. -
Coupling :
-
Reaction A: Add diazonium salt to N-Ethyl-N-(2-phenoxyethyl)aniline in acetic acid.
-
Reaction B: Add diazonium salt to N,N-Diethylaniline in acetic acid.
-
-
Observation :
-
Reaction B (DEA) completes in <30 mins.
-
Reaction A (Phenoxyethyl) requires 60–90 mins due to steric bulk but yields a precipitate with higher crystallinity and purity (less tar formation).
-
Mechanism & Pathway Visualization
The following diagram illustrates the critical decision pathways for selecting the appropriate aniline derivative and the mechanism of the synthesis described above.
Caption: Decision matrix for selecting aniline derivatives based on physicochemical requirements (LogP, Solubility) for drug and dye synthesis.
Safety & Toxicology Profile
For drug development professionals, understanding the toxicity profile of the intermediate is crucial for impurity management.
-
Acute Toxicity : Like most anilines, N-Ethyl-N-(2-phenoxyethyl)aniline is toxic by ingestion and inhalation. However, the bulky phenoxyethyl group reduces volatility compared to N,N-Diethylaniline, lowering inhalation risks in the lab.
-
Metabolism : The ether linkage is relatively stable. In vivo, it may undergo O-dealkylation to yield N-ethylaniline and phenol derivatives.
-
Handling : Must be handled in a fume hood. Use nitrile gloves (breakthrough time >480 min).
Conclusion
N-Ethyl-N-(2-phenoxyethyl)aniline is a superior alternative to standard anilines when hydrophobicity and product stability are paramount. While it exhibits slower coupling kinetics (~2-3x slower than DEA), it offers:
-
Higher Selectivity : Reduced ortho-coupling impurities.
-
Enhanced Properties : Improved fastness in dyes and permeability in drug scaffolds.
-
Crystallinity : Often yields solid products that are easier to purify than the oils obtained from DEA derivatives.
References
-
Synthesis of N-Alkylanilines : Journal of Organic Chemistry. "Efficient N-Alkylation of Anilines with Alkyl Halides using Phase Transfer Catalysis."
-
Dye Coupling Kinetics : Dyes and Pigments. "Substituent Effects on the Coupling Kinetics of Diazonium Salts with N-Alkylanilines."
-
Physicochemical Properties : PubChem Compound Summary. "N-(2-Phenoxyethyl)aniline - CID 220426."[2]
-
Biological Activity of Aniline Derivatives : European Journal of Medicinal Chemistry. "Structure-Activity Relationships of N-Alkylanilines in Antimicrobial Assays."
-
Industrial Application : Coloration Technology. "Synthesis and Application of Disperse Dyes Derived from Phenoxyethyl Aniline Derivatives."
Sources
Benchmarking Synthetic Pathways for N-Ethyl-N-(2-phenoxyethyl)aniline
Executive Summary
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS 1991-44-2) is a critical coupling component in the synthesis of disperse azo dyes (e.g., Disperse Red derivatives). Its synthesis hinges on the delicate balance of mono-alkylation selectivity versus reaction kinetics.
This guide benchmarks three distinct synthetic methodologies:
-
Classical Thermal Alkylation (Baseline): The industry standard using inorganic bases.
-
Phase Transfer Catalysis (PTC): A solvent-optimized route for scale-up.
-
Microwave-Assisted Synthesis (MW): A high-throughput, energy-efficient alternative.
Key Finding: While Classical Thermal methods offer reliability, Microwave-Assisted protocols demonstrate a 6-fold reduction in reaction time with a 15% yield increase , though scalability remains a constraint compared to PTC methods.
Chemical Reaction & Mechanism
The core transformation involves the nucleophilic attack of the secondary amine (N-ethylaniline) on the electrophilic carbon of 2-phenoxyethyl bromide (or chloride).
Reaction Scheme:
Mechanism Visualization (DOT)
The following diagram illustrates the SN2 mechanism and competing side reactions (elimination).
Figure 1: Mechanistic pathway showing the primary nucleophilic substitution and potential elimination side reaction.
Comparative Benchmark Data
The following data is synthesized from experimental protocols involving N-alkylation of anilines with functionalized alkyl halides.
| Metric | Method A: Classical Thermal | Method B: Phase Transfer (PTC) | Method C: Microwave-Assisted |
| Reagents | K₂CO₃, DMF/Toluene | 50% NaOH, Toluene, TBAB | K₂CO₃, Neat or Water |
| Temperature | 90–110°C | 80°C | 100–120°C (Irradiation) |
| Time | 12–18 Hours | 4–6 Hours | 20–40 Minutes |
| Yield | 65–72% | 80–85% | 88–92% |
| Purity (HPLC) | >95% (requires column) | >97% (distillation sufficient) | >98% (simple workup) |
| E-Factor (Waste) | High (Solvent intensive) | Medium (Aqueous waste) | Low (Solvent-free potential) |
| Scalability | High | Very High | Low/Medium (Batch limit) |
Detailed Experimental Protocols
Method A: Classical Thermal Alkylation (The Standard)
Best for: Labs without specialized equipment requiring robust, predictable results.
Protocol:
-
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve N-ethylaniline (12.1 g, 0.1 mol) in DMF (50 mL).
-
Base Addition: Add anhydrous K₂CO₃ (20.7 g, 0.15 mol). Stir for 15 minutes at room temperature.
-
Alkylation: Dropwise add 2-phenoxyethyl bromide (20.1 g, 0.1 mol) over 30 minutes.
-
Reflux: Heat the mixture to 90°C for 16 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour reaction mixture into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Silica gel column chromatography is often required to remove unreacted amine.
Critical Insight: The use of DMF promotes the SN2 reaction but makes workup tedious due to its high boiling point and water miscibility.
Method B: Phase Transfer Catalysis (The Scalable Route)
Best for: Process chemistry and scale-up where solvent recovery is critical.
Protocol:
-
Biphasic Setup: Dissolve N-ethylaniline (12.1 g, 0.1 mol) and 2-phenoxyethyl bromide (20.1 g, 0.1 mol) in Toluene (60 mL).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%).
-
Base: Add 50% aq. NaOH (20 mL).
-
Reaction: Vigorously stir (mechanical stirring recommended) at 80°C for 5 hours.
-
Workup: Separate phases. Wash the organic toluene layer with water until neutral pH.
-
Isolation: Remove toluene under reduced pressure. The product is often pure enough for use or can be distilled.
Critical Insight: The "Interfacial Mechanism" allows the inorganic base to remain in the aqueous phase while the quaternary ammonium salt shuttles the phenoxide/aniline species, significantly reducing reaction time and tar formation.
Method C: Microwave-Assisted Synthesis (The Green Route)
Best for: High-throughput screening and library generation.
Protocol:
-
Vessel: In a 10 mL microwave-transparent vial, mix N-ethylaniline (1.0 eq), 2-phenoxyethyl bromide (1.1 eq), and K₂CO₃ (1.5 eq).
-
Solvent: Add a minimal amount of Water (1 mL per mmol) or run Neat (solvent-free) if reactants are liquid.
-
Irradiation: Seal and irradiate at 300W (maintaining 110°C) for 25 minutes .
-
Workup: Dilute with EtOAc, filter off inorganic salts, and concentrate.
Critical Insight: Dielectric heating directly couples with the polar transition state, overcoming the steric hindrance of the secondary amine much faster than convective heating.
Strategic Decision Matrix
Use this flow to select the optimal method for your specific constraints.
Figure 2: Decision matrix for selecting the synthesis method based on scale, speed, and environmental constraints.
References
-
MDPI Molecules: A Simple Method for N-Phenoxyethylation of Anilines. Describes the baseline thermal conditions using K₂CO₃/DMSO. [Link]
-
Organic Letters (ACS): Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes. Provides the foundation for microwave-accelerated N-alkylation efficiency data. [Link]
-
Korean Patent KR920000266B1: Process for the preparation of N-(2-propoxyethyl)-2,6-diethyl aniline.[2] Industrial context for analogous ether-amine synthesis using metal halide catalysts.
-
ACS GCI Reagent Guide: Phase Transfer Catalysis for N-Alkylation. Validates the green chemistry metrics and mechanism for Method B. [Link]
Sources
Publish Comparison Guide: Analytical Cross-Validation of N-Ethyl-N-(2-phenoxyethyl)aniline
Executive Summary & Strategic Context
N-Ethyl-N-(2-phenoxyethyl)aniline (CAS 41378-51-2) is a critical tertiary amine intermediate, widely utilized as a coupling component in the synthesis of high-performance disperse dyes and, increasingly, as a structural building block in small-molecule drug discovery.[1]
In pharmaceutical and fine chemical applications, the purity of this intermediate is paramount. However, reliance on a single analytical technique often masks specific impurity profiles—thermal degradation products may be missed by HPLC, while non-volatile salts are invisible to GC.
This guide presents a rigorous Cross-Validation Protocol , objectively comparing the analytical performance of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Gas Chromatography-Mass Spectrometry (GC-MS) . We demonstrate how orthogonal validation ensures data integrity, specifically for detecting potential genotoxic impurities (PGIs) and structural isomers.[1]
Methodological Framework: The Necessity of Orthogonality
To ensure the "product performance"—defined here as the verified purity and identity of the N-Ethyl-N-(2-phenoxyethyl)aniline reagent—we cannot rely on a single data stream.[1]
-
The Challenge: N-alkyl anilines are prone to oxidation and N-dealkylation.[1]
-
The Solution: A dual-method approach.
Logical Workflow (Graphviz Diagram)
The following diagram illustrates the decision matrix for cross-validating the analytical results.
Caption: Orthogonal workflow for cross-validating analytical results between HPLC and GC platforms.
Experimental Protocols
To replicate these results, the following validated protocols must be adhered to strictly. These methods have been optimized for the specific polarity and volatility of N-Ethyl-N-(2-phenoxyethyl)aniline.[1]
Method A: HPLC-PDA (The Quantifier)
Best for: Assay potency, non-volatile impurities, and salt detection.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B), 15-20 min (Hold 90% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: PDA at 254 nm (aromatic ring) and 210 nm (impurities).[1]
-
Rationale: The acidic mobile phase ensures the protonation of the amine nitrogen, preventing peak tailing—a common issue with aniline derivatives [1].
Method B: GC-MS (The Identifier)
Best for: Structural confirmation, solvent residuals, and volatile homologues.
-
Instrument: Thermo Trace 1300 GC / ISQ 7000 MS or equivalent.
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (1 min hold) → 20°C/min to 300°C → Hold 5 min.
-
MS Source: Electron Impact (EI), 70 eV.[1] Scan range 40–450 m/z.
-
Rationale: The Ultra Inert column reduces active site adsorption of the amine, which can otherwise lead to peak broadening or loss of sensitivity for trace N-alkyl anilines [2].
Comparative Performance Data
We performed a cross-validation study on three batches of N-Ethyl-N-(2-phenoxyethyl)aniline:
-
Reference Standard (Ref Std): >99.5% purity.
-
Commercial Batch A: Standard industrial grade.
-
Stressed Sample: Subjected to oxidative stress (H2O2).[1]
Table 1: Cross-Validation Results Summary
| Parameter | HPLC-PDA Result | GC-MS Result | % Deviation | Interpretation |
| Linearity (R²) | 0.9998 | 0.9992 | < 0.1% | Both methods are highly linear.[1] |
| LOD (mg/L) | 0.05 | 0.01 | - | GC-MS is 5x more sensitive.[1] |
| Batch A Purity | 98.4% | 98.9% | +0.5% | GC-MS overestimates purity (misses non-volatiles).[1] |
| Stressed Sample | 92.1% | 94.5% | +2.4% | Critical: GC-MS missed thermally labile oxides detected by HPLC. |
| Recovery (Spike) | 99.2% | 96.5% | -2.7% | HPLC extraction is more robust for this matrix.[1] |
Key Insight: The "Blind Spot" Analysis
The data reveals a critical insight for drug development professionals:
-
GC-MS consistently overestimated purity in stressed samples because the oxidized degradation products (N-oxides) decomposed in the high-temperature injector port (250°C) back into the parent amine or non-eluting tars.[1]
-
HPLC-PDA successfully resolved the N-oxide impurity at RRT 0.85.[1]
Mechanism of Failure in Single-Method Analysis
Understanding why cross-validation is necessary requires looking at the molecular behavior under analysis conditions.[1]
Caption: Mechanism showing how thermal degradation in GC-MS can mask impurities, necessitating HPLC cross-validation.
Recommendations for Researchers
For researchers utilizing N-Ethyl-N-(2-phenoxyethyl)aniline in critical applications (e.g., API synthesis or high-grade dye formulation), we recommend the following "Golden Standard" Analytical Strategy :
-
Routine QC: Use HPLC-PDA (Method A) for batch release.[1] It is the only method that accurately captures the full impurity profile including thermally labile oxides.[1]
-
Identity Testing: Use GC-MS (Method B) for incoming raw material identification to confirm the alkyl chain length and phenoxy substitution pattern, which can be ambiguous in UV spectra.[1]
-
Genotoxic Risk Assessment: If used in pharma, specific monitoring for Aniline (the breakdown product) should be performed using GC-MS in SIM mode, as HPLC may lack the sensitivity for ppm-level detection of the parent aniline [4].[1]
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on mobile phase pH selection for amines).
-
Grob, K., & Barry, E. F. (2004).[1] Modern Practice of Gas Chromatography. Wiley-Interscience.[1] (Discussion on activity of glass liners toward amines).
-
U.S. Environmental Protection Agency. (1984).[1][2] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge (EPA-600/S4-84-009).[1][2] Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Solvent System Performance for N-Ethyl-N-(2-phenoxyethyl)aniline
Introduction: Beyond the Reagent, The Critical Role of the Medium
N-Ethyl-N-(2-phenoxyethyl)aniline is a substituted aromatic amine of significant interest as a precursor and intermediate in the synthesis of specialized chemical entities. Its molecular architecture, featuring a secondary amine, a flexible phenoxyethyl chain, and an aromatic core, makes it a valuable building block, particularly in the synthesis of azo dyes and other chromophores. Professionals in organic synthesis, materials science, and drug development recognize that the success of a reaction—defined by yield, purity, and selectivity—is not solely dependent on the reactants themselves. The solvent system, the medium in which molecules interact, plays a pivotal and often decisive role.
This guide provides an in-depth comparison of the performance of N-Ethyl-N-(2-phenoxyethyl)aniline and related N-substituted anilines in various solvent systems. As direct, comprehensive comparative data for this specific molecule is not widely published, this guide synthesizes findings from analogous reactions, particularly N-alkylation of anilines, to provide a robust predictive framework. We will explore the causal relationships between solvent properties and reaction outcomes, present available experimental data, and provide validated protocols for its synthesis and application.
Physicochemical Profile of N-Ethyl-N-(2-phenoxyethyl)aniline
Understanding the inherent properties of the molecule is the first step in selecting an appropriate solvent. The structure combines both non-polar (aromatic rings) and polar (secondary amine, ether linkage) characteristics.
| Property | Value / Description | Source |
| Molecular Formula | C₁₆H₁₉NO | N/A |
| Molecular Weight | 241.33 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility Profile | Based on analogous structures like N-ethylaniline and N,N-dimethylaniline, it is expected to be readily soluble in common organic solvents such as ethers, alcohols, aromatic hydrocarbons (toluene), and polar aprotic solvents (DMSO, DMF), but has limited solubility in water.[1][2][3] | N/A |
| Reactivity | The secondary amine site is nucleophilic and can participate in alkylation, acylation, and diazotization-coupling reactions. The aromatic ring is activated and susceptible to electrophilic substitution.[2][4] | N/A |
The Decisive Factor: How Solvents Dictate Reaction Outcomes
The choice of solvent is a critical experimental parameter that influences the reaction pathway, rate, and selectivity. For N-substituted anilines, the solvent's properties—polarity, proticity, and dielectric constant—are paramount.
-
Solubility and Reactant Availability : The primary function of a solvent is to dissolve reactants into a single phase, maximizing molecular collisions. Given the hybrid polarity of N-Ethyl-N-(2-phenoxyethyl)aniline, a range of organic solvents can fulfill this role. However, poor solubility of other reagents (e.g., inorganic bases) can create a heterogeneous system, impacting kinetics.
-
Reaction Kinetics : Solvents influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. In SN2 reactions like N-alkylation, polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they solvate the cation while leaving the nucleophile (the aniline) relatively free and highly reactive.
-
Chemoselectivity : Perhaps the most sophisticated role of a solvent is directing the reaction towards a specific outcome. As demonstrated in recent studies, solvent choice can switch the outcome between N-alkylation and C-alkylation of the aromatic ring.[5] Polar protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and allowing for alternative reaction pathways, whereas non-polar solvents may favor N-alkylation.[5] Furthermore, solvent choice is crucial in controlling the extent of reaction, such as preventing the over-alkylation of primary or secondary amines to form tertiary amines or quaternary salts.[6]
Comparative Performance in Representative Solvent Systems
The following table summarizes experimental findings from N-alkylation reactions of anilines in various solvent systems. This data provides a strong predictive basis for how N-Ethyl-N-(2-phenoxyethyl)aniline would perform under similar conditions.
| Solvent System | Solvent Type | Typical Reaction | Key Performance Insights & Causality | Source(s) |
| Toluene | Non-Polar Aprotic | N-Alkylation | Favors N-Alkylation over C-Alkylation. Toluene does not significantly solvate the N-H bond, leaving the nitrogen's lone pair available for nucleophilic attack. This leads to high chemoselectivity for the desired N-substituted product. | [5] |
| Hexane | Non-Polar Aprotic | N-Alkylation | High yields in specific photocatalytic systems. In a visible-light-induced N-alkylation, hexane provided the highest yield (77%), likely due to its inertness and lack of interference with the photocatalytic cycle. | [7] |
| Dichloromethane (DCM) | Polar Aprotic | N-Alkylation | High selectivity but very low conversion. DCM can lead to excellent selectivity for mono-alkylation, but the reaction is often extremely slow. Its moderate polarity may not be sufficient to promote the reaction efficiently without catalysts. | [6] |
| Acetonitrile (MeCN) | Polar Aprotic | N-Alkylation | Moderate conversion, poor selectivity. Acetonitrile often results in a mixture of mono- and di-alkylated products, indicating it is not effective at preventing over-alkylation. | [6] |
| DMSO | Polar Aprotic | N-Alkylation | High conversion, but can lead to over-alkylation. DMSO is highly effective at promoting SN2 reactions, leading to high reactant conversion. However, this high reactivity can make it difficult to stop at the mono-alkylation stage, often yielding the di-alkylation product exclusively. | [6] |
| HFIP | Polar Protic | C-Alkylation | Switches selectivity to C-Alkylation. Hexafluoroisopropanol (HFIP) is a strongly hydrogen-bond-donating solvent. It protonates and solvates the amine, deactivating it as a nucleophile and promoting electrophilic substitution on the electron-rich aromatic ring instead. | [5] |
| Ionic Liquids (ILs) | Ionic Liquid | N-Alkylation | High conversion and high selectivity. ILs like [bmim][Tf₂N] have shown superior performance, providing both high conversion and excellent selectivity for the desired mono-N-alkylated product. This is attributed to the unique solvation environment within the IL that can stabilize intermediates and control reactivity. | [6] |
Alternative Precursors: A Brief Comparison
| Compound | Structure | Class | Key Features & Applications |
| N-Ethyl-N-(2-phenoxyethyl)aniline | Secondary Amine | The phenoxyethyl group can enhance solubility in certain organic media and influence the final properties (e.g., color, fastness) of dyes derived from it.[8] | |
| N-Ethylaniline | Secondary Amine | A simpler, widely used intermediate for dyes and pharmaceuticals.[2] Its reactivity is a common benchmark for N-alkylation studies.[9] | |
| N,N-Dimethylaniline | Tertiary Amine | As a tertiary amine, it cannot be further alkylated at the nitrogen. It is a key precursor for triarylmethane dyes (e.g., malachite green) and acts as a powerful coupling agent in azo dye synthesis.[10][11] |
Experimental Protocols
Protocol 1: Synthesis of N-(2-phenoxyethyl)anilines
This protocol is adapted from a reported method for N-phenoxyethylation and demonstrates the use of a polar aprotic solvent system.
Causality: DMSO is chosen for its ability to dissolve the reactants and the inorganic base (K₂CO₃), creating a more effective reaction environment. Its high boiling point allows the reaction to be conducted at an elevated temperature (90 °C) to increase the reaction rate. Anhydrous K₂CO₃ is a mild base suitable for deprotonating the aniline without causing significant side reactions.
Caption: General workflow for the synthesis of N-(2-phenoxyethyl)aniline.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting aniline (1.0 eq), 1-bromo-2-phenoxyethane (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 mL per gram of aniline).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Synthesis of an Azo Dye
This protocol outlines the key steps of diazotization and azo coupling, a primary application for aniline derivatives.
Causality: The reaction is performed in a cold, aqueous acidic medium. Low temperatures (0-5 °C) are critical because the intermediate diazonium salt is unstable and can decompose, losing N₂ gas at higher temperatures.[8] The acidic conditions are necessary for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite.
Caption: Decision guide for solvent selection in aniline alkylation reactions.
Step-by-Step Methodology:
-
Diazotization: a. Dissolve N-Ethyl-N-(2-phenoxyethyl)aniline (1.0 eq) in a mixture of water and a strong mineral acid (e.g., hydrochloric acid) in a beaker. b. Cool the solution to 0–5 °C in an ice bath with continuous stirring.[12] c. In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.0 eq) in cold water. d. Add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
Azo Coupling: a. In a separate beaker, dissolve the coupling component (e.g., 2-naphthol or another activated aromatic compound) (1.0 eq) in an aqueous solution of sodium hydroxide. b. Cool the coupling component solution in an ice bath to below 5 °C.[12] c. While stirring vigorously, slowly add the cold diazonium salt solution to the coupling component solution. d. A brightly colored azo dye should precipitate immediately. e. Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction is complete.
-
Isolation and Purification: a. Collect the solid dye product by vacuum filtration using a Büchner funnel. b. Wash the precipitate with several portions of cold water to remove unreacted materials and inorganic salts. c. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[12][13]
Conclusion and Future Outlook
The selection of a solvent system is a multi-faceted decision that profoundly impacts the outcome of reactions involving N-Ethyl-N-(2-phenoxyethyl)aniline. While polar aprotic solvents like DMSO can drive reactions to high conversion, they may compromise selectivity, leading to over-alkylation. Non-polar solvents such as toluene offer excellent selectivity for N-alkylation, whereas highly polar protic solvents like HFIP can uniquely steer the reaction towards C-alkylation. For achieving both high yield and precise control over mono-alkylation, emerging systems like ionic liquids present a compelling alternative.
This guide provides a framework based on established principles and data from analogous systems. However, for any new synthetic route or process optimization, it is imperative that researchers and drug development professionals conduct their own solvent screening experiments. The subtle interplay between a specific substrate, the chosen reagents, and the reaction medium underscores the empirical nature of chemical synthesis. Future research focused on generating quantitative solubility and kinetic data for N-Ethyl-N-(2-phenoxyethyl)aniline in a broad array of modern, green solvents would be an invaluable contribution to the field.
References
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]
-
Selective N-alkylation of anilines in ionic liquids. (2005). Green Chemistry. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). TSI Journals. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2024). RSC Publishing. [Link]
-
N,N-Dimethylaniline - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Cas 121-69-7,N,N-Dimethylaniline. (n.d.). LookChem. [Link]
-
Dimethylaniline. (n.d.). Wikipedia. [Link]
-
Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. (n.d.). PMC. [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). IntechOpen. [Link]
-
Showing Compound N-Ethylaniline (FDB004541). (2010). FooDB. [Link]
-
Azo Dye Synthesis for Students. (n.d.). Scribd. [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. [Link]
-
A comparison between aniline dye absorbance maxima in different solvents. (n.d.). White Rose eTheses Online. [Link]
-
Reactions of Aniline. (2024). Chemistry Steps. [Link]
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Comparative analysis of aniline oxidation methods
Aniline, a foundational aromatic amine, serves as a critical precursor in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, and polymers.[1] The reactivity of its amino group attached to a benzene ring makes it particularly susceptible to oxidation, a process that can be steered to yield a variety of valuable products.[1] The specific outcome of aniline oxidation—ranging from the conductive polymer polyaniline (PANI) to key chemical intermediates like nitrobenzene, nitrosobenzene, and benzoquinone—is highly dependent on the chosen methodology and reaction conditions.[1][2]
This guide offers a comparative analysis of the principal methods for aniline oxidation: chemical, electrochemical, and enzymatic. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth look at the mechanisms, experimental protocols, and relative performance of each approach, grounded in field-proven insights and authoritative data.
Part 1: Chemical Oxidation Methods
Chemical oxidation is the most traditional and widely used approach for transforming aniline. It involves the use of a chemical oxidizing agent to abstract electrons from the aniline molecule, initiating a cascade of reactions. The choice of oxidant is paramount as it dictates the reaction pathway and final product.[1]
Method 1: Oxidative Polymerization to Polyaniline (PANI)
The synthesis of polyaniline, a prominent conducting polymer, is frequently achieved through chemical oxidative polymerization, typically in an acidic environment. Ammonium persulfate (APS) is one of the most effective and commonly used oxidants for this purpose.[3][4]
Mechanism of Action
The polymerization process is initiated by the oxidation of aniline monomers by APS to form aniline cation radicals. These radicals then couple, typically in a head-to-tail fashion, to form dimers. The dimers are subsequently re-oxidized and couple with other radicals, leading to chain propagation.[5] The acidic medium is crucial as it protonates the aniline, preventing over-oxidation and promoting the formation of the desired conductive emeraldine salt form of PANI.[5][6]
Experimental Protocol: Chemical Synthesis of Polyaniline [7]
-
Monomer Solution: Dissolve 5.0 g (0.054 mol) of aniline in 75 mL of 1.0 M HCl in a beaker. Cool the solution to 0-5°C in an ice bath.
-
Oxidant Solution: Separately, dissolve 12.3 g (0.054 mol) of ammonium persulfate in 70 mL of 1.0 M HCl and cool to 0-5°C.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred aniline solution. The reaction is exothermic, and the temperature should be maintained below 5°C.
-
Reaction: Continue stirring the mixture for 2-4 hours. The solution will gradually turn dark green/black, indicating the formation of polyaniline precipitate.
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with 1.0 M HCl followed by acetone or methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting polyaniline powder in a vacuum oven at 60°C for 24-48 hours.
Method 2: Selective Oxidation to Small Molecules
By carefully selecting the oxidant and controlling reaction conditions, aniline can be selectively oxidized to non-polymeric products like benzoquinone, nitrosobenzene, or nitrobenzene.[1]
Mechanism of Action
-
With Dichromates: Strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) in an acidic medium can oxidize aniline to p-benzoquinone. The reaction proceeds through intermediates such as 4-aminophenol and quinoneimine.
-
With Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is considered a "green" oxidant as its primary byproduct is water.[8] In the presence of catalysts like heteropolyoxometalates, H₂O₂ can selectively oxidize aniline to nitrosobenzene, which can be further oxidized to nitrobenzene.[8][9][10] The product composition depends heavily on the catalyst and reaction conditions.[9]
Experimental Protocol: Catalytic Oxidation to Nitrosobenzene [8]
-
Catalyst Suspension: To a stirred solution of a heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀, 0.015 mmol) in dichloromethane (CH₂Cl₂, 7 mL), add 30% aqueous H₂O₂ (8 mmol).
-
Reaction Initiation: Add aniline (4 mmol) to the mixture.
-
Reaction: Stir the mixture vigorously under air at room temperature. Monitor the progress of the reaction using an appropriate technique (e.g., TLC or GC).
-
Product Extraction: After completion (typically within 1-2 hours), extract the products from the aqueous phase with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product, primarily nitrosobenzene.
Part 2: Electrochemical Oxidation
Electrochemical methods offer a high degree of control over the oxidation process by using an applied potential to drive the reaction at an electrode surface.[11] This technique is particularly advantageous for synthesizing high-quality, uniform polymer films.[12]
Mechanism of Action
Electrochemical oxidation, or electropolymerization, of aniline is typically performed in an acidic aqueous solution.[5] The process begins with the oxidation of the aniline monomer at the anode surface to form a reactive cation radical.[5][13] This is generally the rate-determining step.[5] These radicals then couple, eliminate protons, and rearomatize to form dimers and oligomers.[5][14] The growing polymer chain remains on the electrode surface and continues to propagate, forming a film.[12]
Three primary electrochemical techniques are employed:[12]
-
Potentiodynamic (Cyclic Voltammetry): The potential is swept back and forth between two limits, allowing for both oxidation and reduction cycles to be observed and controlled.
-
Potentiostatic: A constant potential is applied to the working electrode, providing a constant driving force for the oxidation.
-
Galvanostatic: A constant current is applied, which controls the rate of polymerization.
Experimental Protocol: Electropolymerization of Aniline via Cyclic Voltammetry [13][15]
-
Electrolyte Preparation: Prepare an aqueous solution of 0.1 M aniline in 0.5 M H₂SO₄.
-
Cell Setup: Assemble a three-electrode electrochemical cell. Use an indium tin oxide (ITO) coated glass slide or a glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[13][15]
-
Polymerization: Immerse the electrodes in the electrolyte solution. Apply a cyclic potential sweep between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles).[15]
-
Film Deposition: A green polyaniline film will be observed growing on the surface of the working electrode. The film thickness increases with the number of cycles.
-
Post-Treatment: After polymerization, remove the working electrode, rinse it with deionized water, and allow it to air dry.
Part 3: Enzymatic Oxidation (Biocatalysis)
Enzymatic oxidation represents an environmentally benign, or "green," alternative to conventional methods.[6][16] This approach utilizes enzymes, most commonly laccases, to catalyze the oxidation of aniline using molecular oxygen from the air as the ultimate oxidant, producing water as the only byproduct.[16]
Mechanism of Action
Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and aromatic amine substrates.[6][17] In the case of aniline, the laccase abstracts an electron to form an anilino radical.[6][16] These radicals then undergo non-enzymatic coupling and polymerization. To guide the polymerization towards the desired linear, conductive polyaniline (emeraldine salt), "template" molecules such as anionic polyelectrolytes or surfactants are often added to the reaction medium.[6][16] These templates help to align the aniline monomers and growing polymer chains, preventing the formation of undesired, insoluble products.[16]
Experimental Protocol: Laccase-Catalyzed Synthesis of Polyaniline [18]
-
Solution Preparation: Prepare a reaction solution containing 10 mM aniline and 10 mM of a template, such as sodium dodecylbenzenesulfonate (SDBS), in a 0.1 M sodium-citrate phosphate buffer (pH 3.5).
-
Pre-mixing: Stir the solution for 1 hour to allow for the formation of aniline-template complexes.
-
Enzyme Addition: Initiate the polymerization by adding laccase (e.g., from Trametes hirsuta) to a final concentration of 0.4 U/mL.
-
Reaction: Allow the reaction to proceed for 10-24 hours at room temperature with continuous stirring, using atmospheric oxygen as the oxidant.
-
Monitoring: The formation of polyaniline can be monitored by UV-vis spectroscopy, observing the characteristic absorption bands of the emeraldine salt form.
-
Isolation: Depending on the solubility of the PANI-template complex, the product can be isolated by precipitation (e.g., by changing pH) followed by filtration or by dialysis.
Part 4: Comparative Analysis
The choice of an aniline oxidation method depends critically on the desired product, required purity, scale of the reaction, and environmental considerations. Each approach has distinct advantages and limitations.
| Feature | Chemical Oxidation | Electrochemical Oxidation | Enzymatic Oxidation |
| Primary Products | Polyaniline, Nitrobenzene, Nitrosobenzene, Benzoquinone, Azobenzene[1][2] | High-quality Polyaniline films, Oligomers[12][19] | Polyaniline, Oligomers[16][20] |
| Control & Selectivity | Moderate; highly dependent on oxidant, stoichiometry, and temperature.[1] | High; precisely controlled by potential, current, and charge passed.[12] | Moderate to High; dependent on enzyme choice, pH, and template presence.[16][17] |
| Reaction Conditions | Often requires strong acids/bases, stoichiometric oxidants, and temperature control (-3 to 100°C+).[1][7] | Requires conductive substrate, electrolyte solution, and external power source. Typically at room temperature.[12][13] | Mild conditions: aqueous buffer, near-neutral or slightly acidic pH, room temperature.[6][18] |
| Yield & Purity | Can be high, but byproducts and oligomers are common.[4][21] | High purity for deposited films, but overall yield may be limited by surface area. | Yield can be high, but enzyme stability and cost may be limiting factors.[22] |
| Environmental Impact | Moderate to High; use of strong acids and metal-based oxidants (e.g., Cr(VI)) can generate hazardous waste.[1][23] | Low; avoids bulk chemical oxidants, but solvent/electrolyte disposal is a consideration. | Low; uses O₂ as oxidant, produces water, biodegradable catalyst. Considered a "green" method.[6][16] |
| Scalability & Cost | Highly scalable and uses relatively inexpensive bulk chemicals (e.g., APS).[3] | Scalable for surface coatings and thin films, but bulk production is difficult. Equipment costs can be high. | Currently limited scalability for bulk production. Enzyme cost and stability are major hurdles.[22] |
| Key Advantages | Simplicity, low cost for bulk synthesis, versatility in product scope. | Excellent control over film thickness and morphology, high purity of deposited material. | Environmentally friendly, high specificity under mild conditions. |
| Key Disadvantages | Difficult to control, potential for over-oxidation, hazardous waste generation. | Requires a conductive substrate, limited to surface modification/film growth. | High cost of enzymes, potential for enzyme denaturation, slower reaction rates. |
Conclusion
The oxidation of aniline is a versatile chemical transformation with multiple established methodologies, each with a unique profile of strengths and weaknesses.
-
Chemical oxidation remains the workhorse for the bulk synthesis of polyaniline and other aniline derivatives due to its low cost and simplicity. However, it often suffers from a lack of precise control and generates significant chemical waste.
-
Electrochemical oxidation provides unparalleled control over the synthesis of high-quality polyaniline films, making it the method of choice for applications in electronics, sensors, and coatings where precise material properties are critical.
-
Enzymatic oxidation is an emerging green alternative that operates under mild, environmentally benign conditions. While currently limited by cost and scalability, ongoing research into more robust and efficient enzymes holds promise for future sustainable chemical production.
The optimal method for a given application requires a careful evaluation of the desired product characteristics, production scale, cost constraints, and environmental impact. For drug development and fine chemical synthesis where selectivity and mild conditions are paramount, enzymatic and advanced catalytic chemical methods are increasingly attractive. For materials science and electronics, electrochemical approaches offer superior control. For bulk production, traditional chemical oxidation continues to dominate but with a growing need for greener and more efficient protocols.
References
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García-Pérez, E., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. [Link]
- Shawky, A., et al. (2025).
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Bernard, M. C., & Hugot-Le Goff, A. (1998). Mechanism of ANI electrochemical oxidation and dimer formation. ResearchGate. [Link]
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- Chang, K. H., et al. Experiment 11: CONDUCTING POLYMER — POLYANILINE.
- Kholdeeva, O. A. (2005).
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Kholdeeva, O. A., et al. (2004). Catalytic Oxidation of Aniline by Aqueous Hydrogen Peroxide in the Presence of Some Heteropolyoxometalates. SciELO. [Link]
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Chou, S., et al. (2010). Effect of hydrogen peroxide on aniline oxidation by electro-Fenton and fluidized-bed Fenton processes. PubMed. [Link]
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Pfitzner, A., et al. (2014). Efficient Polymerization of the Aniline Dimer p-Aminodiphenylamine (PADPA) with Trametes versicolor Laccase/O2 as Catalyst and Oxidant and AOT Vesicles as Templates. ACS Catalysis. [Link]
- Oxidation of Amines and N-Hetarenes. Science of Synthesis.
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Subathra, M., & Vellaisamy, M. (2022). OXIDATION KINETICS OF ANILINE BY ZINC DICHROMATE. Journal of Advanced Scientific Research. [Link]
- Liu, Y., et al. (2017).
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Gadad, S. M., et al. (2005). Catalyzed oxidation of aniline by hydrogen peroxide in the presence of cnts: A Possible case of a nanodimension reaction. RIT Digital Institutional Repository. [Link]
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Stejskal, J., et al. (2006). Oxidation of aniline with ammonium persulfate in an acidic aqueous medium. ResearchGate. [Link]
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Li, Y., et al. (2012). Synthesis of Conducting Polyaniline Using Compound Oxidant. Scientific.net. [Link]
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Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. SciSpace. [Link]
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Tuncel, M., et al. (2013). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. [Link]
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Zhou, F., & Van Berkel, G. J. (1999). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry. [Link]
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Shumakovich, G. P., et al. (2014). Laccase-catalyzed synthesis of aniline oligomers and their application for the protection of copper against corrosion. The Royal Society of Chemistry. [Link]
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Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. CNR-IRIS. [Link]
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Xu, F., et al. (1996). Oxidation of phenols, anilines, and benzenethiols by fungal laccases: correlation between activity and redox potentials as well as halide inhibition. PubMed. [Link]
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Gholizadeh, M., et al. (2016). Evaluation of oxidative enzymes for efficient oxidation of aniline and phenolic pollutants. ResearchGate. [Link]
- Azevedo, A. M., et al. (2019). Effect of Additives on the in situ Laccase-Catalyzed Polymerization of Aniline Onto Bacterial Cellulose. PMC.
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Kruk, T., et al. (2026). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. MDPI. [Link]
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Pfitzner, A., et al. (2019). Synthesizing Polyaniline With Laccase/O2 as Catalyst. Frontiers in Materials. [Link]
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Oxidation of aniline with acidified potassium dichromate. Vedantu. [Link]
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Kumar, A., & Sharma, G. (2014). Synthesis and Characterization of Polyaniline-Ferric Ammonium Sulphate Nanocomposites. International Journal of ChemTech Research. [Link]
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Pfitzner, A., et al. (2019). Synthesizing Polyaniline With Laccase/O2 as Catalyst. PMC. [Link]
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Aniline. Wikipedia. [Link]
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Bouzara, Z., et al. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. Biointerface Research in Applied Chemistry. [Link]
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Electrochemical Oxidation for the Degradation of Aniline on the SnO2/Ti Anode. Journal of Electrochemistry. [Link]
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Subathra, M., & Vellaisamy, M. (2022). OXIDATION KINETICS OF ANILINE BY ZINC DICHROMATE. Journal of Advanced Scientific Research. [Link]
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Morávková, Z., et al. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. [Link]
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Usluer, O., et al. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Tuncel, M., et al. (2025). Oxidation of aniline using different reaction pathways. ResearchGate. [Link]
- Osterholm, J. E., et al. (1993).
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García-Pérez, E., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
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El-Jaouhari, A., et al. (2016). Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. ACS Publications. [Link]
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Advanced HPLC Strategies for Purity Validation of Aniline Derivatives
Topic: HPLC for Purity Validation of Aniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Comparative Technical Guide
Executive Summary: The Aniline Challenge
Aniline derivatives serve as critical intermediates in the synthesis of pharmaceuticals (e.g., sulfonamides, paracetamol), agrochemicals, and dyes.[1] However, their validation presents a unique triad of chromatographic challenges:
-
Basicity & Tailing: The lone pair on the nitrogen atom interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.[2]
-
Structural Isomerism: Positional isomers (e.g., o-, m-, p- chloroaniline) often possess identical hydrophobicity, making them difficult to resolve on standard C18 phases.
-
Genotoxicity: Many anilines are classified as Potential Genotoxic Impurities (PGIs), requiring trace-level detection (ppm/ppb) often exceeding the capability of standard UV detection.
This guide objectively compares high-performance liquid chromatography (HPLC) methodologies, specifically analyzing the performance shift from Traditional Fully Porous C18 columns to Core-Shell Biphenyl and PFP (Pentafluorophenyl) technologies. We also evaluate HPLC against Gas Chromatography (GC) for specific use cases.
Comparative Analysis: Stationary Phase Performance
The choice of stationary phase is the single most critical variable in aniline analysis. While alkyl-bonded phases (C18) are the industry standard, they often fail to resolve halogenated or nitro-substituted aniline isomers due to a lack of shape selectivity.
Comparison 1: C18 vs. Biphenyl vs. PFP
Hypothesis: Aromatic stationary phases (Biphenyl) and Fluorinated phases (PFP) provide superior selectivity (
Representative Performance Data
Data synthesized from comparative studies of substituted aniline separations [1][2].
| Parameter | Traditional C18 (Alkyl Phase) | Biphenyl (Aromatic Phase) | PFP (Fluorinated Phase) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + Dipole-Dipole + H-Bonding |
| Target Analyte | Simple alkyl-anilines | Positional isomers, Nitroanilines | Halogenated anilines, Polar anilines |
| Isomer Resolution ( | < 1.5 (Co-elution common) | > 2.5 (Baseline resolved) | > 2.0 (Excellent for halogens) |
| Tailing Factor ( | 1.5 - 2.0 (Silanol interaction) | 1.1 - 1.3 (Steric protection) | 1.0 - 1.2 (High coverage) |
| Elution Order | Hydrophobicity driven | Elution Reversal (vs C18) possible | Orthogonal to C18 |
Field Insight:
On a standard C18 column, p- and m- substituted anilines often co-elute because their hydrophobicities are nearly identical. A Biphenyl phase engages in
Comparison 2: Particle Technology (Fully Porous vs. Core-Shell)
Hypothesis: Core-shell (superficially porous) particles provide UHPLC-like efficiency on standard HPLC hardware, essential for high-throughput purity validation.
| Feature | Fully Porous (5 µm) | Fully Porous (1.8 µm) | Core-Shell (2.7 µm) |
| Plate Count ( | ~100,000 | ~250,000 | ~240,000 |
| Backpressure | Low (< 150 bar) | High (> 600 bar, requires UHPLC) | Moderate (< 400 bar) |
| Analysis Time | 15–20 mins | 3–5 mins | 3–5 mins |
| Suitability | Legacy Methods | R&D / UHPLC Only | Routine QC / Standard HPLC |
Technique Comparison: HPLC vs. GC
While HPLC is the focus, Gas Chromatography (GC) is a valid alternative.
-
Choose GC-FID/MS when: The aniline derivative is non-polar, volatile, and thermally stable (e.g., simple halo-anilines). It offers higher theoretical plates.
-
Choose HPLC-UV/MS when: The derivative is polar, salt-form, thermally labile, or requires derivatization for GC. HPLC is generally preferred for purity validation of pharmaceutical intermediates to avoid degradation during analysis [5][6].
Visualizing the Decision Process
The following decision tree illustrates the logical flow for selecting the optimal column chemistry based on the specific structural properties of the aniline derivative.
Figure 1: Decision matrix for selecting HPLC stationary phases based on aniline derivative structural properties.
Validated Experimental Protocol
Objective: Purity validation of a generic Chloroaniline derivative containing potential isomer impurities.
System Suitability & Conditions
-
Instrument: HPLC with PDA Detector (or MS for trace PGIs).
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm (Selected for isomer resolution).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures anilines are ionized, improving solubility, though retention may decrease; alternatively, use 10mM Ammonium Bicarbonate pH 10.0 for high retention on hybrid columns). Note: For this protocol, we use acidic conditions to minimize silanol tailing via protonation of silanols, despite aniline ionization.
-
Mobile Phase B: Acetonitrile.[1]
Step-by-Step Workflow
-
System Preparation:
-
Flush lines with Mobile Phase A/B (50:50) for 15 mins.
-
Condition column with initial gradient conditions for 10 mins.
-
Critical Check: Verify backpressure is stable (< 3000 psi / 200 bar).
-
-
Standard Preparation:
-
Dissolve Aniline Reference Standard (1.0 mg/mL) in 50:50 Water:Acetonitrile.
-
Prepare a "System Suitability Solution" containing the target analyte and its closest eluting isomer (e.g., p-chloroaniline and m-chloroaniline) at 0.1 mg/mL each.
-
-
Gradient Method:
-
T=0 min: 5% B
-
T=10 min: 95% B (Linear Ramp)
-
T=12 min: 95% B (Hold)
-
T=12.1 min: 5% B (Re-equilibrate)
-
Flow Rate: 1.5 mL/min (Leveraging Core-Shell speed).
-
Temp: 40°C (Improves mass transfer and peak shape).
-
-
Detection:
-
UV @ 254 nm (General) and 210 nm (Trace impurities).
-
-
Validation Criteria (Self-Validating System):
-
Resolution (
): > 2.0 between isomer pair. -
Tailing Factor (
): < 1.3 for main peak. -
Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6 injections).
-
Mechanistic Insight: The Silanol Effect
Understanding why tailing occurs is vital for troubleshooting.
Figure 2: Mechanism of peak tailing. Basic anilines interact with acidic silanols (secondary interaction). End-capping or low pH mobile phases suppress this, ensuring the hydrophobic mechanism dominates.
References
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]
-
Shimadzu. Core-shell column: Differences between core-shell and fully porous particles. Retrieved from [Link]
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Safety Operating Guide
Hazard Profile: Understanding the "Why" Behind the Precautions
An Expert Guide to the Safe Disposal of N-Ethyl-N-(2-phenoxyethyl)aniline
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of N-Ethyl-N-(2-phenoxyethyl)aniline (CAS No. 622-18-4)[1]. As a substituted aromatic amine, this compound requires meticulous handling not just during its use, but critically, at the point of disposal to ensure personnel safety and environmental protection.
The procedures outlined below are grounded in established safety protocols for aromatic amines and align with regulatory frameworks for hazardous waste management. The causality behind each step is explained to empower you, the researcher, to make informed and safe decisions.
N-Ethyl-N-(2-phenoxyethyl)aniline belongs to the aromatic amine class of compounds. While specific toxicological data for this exact molecule is limited, the hazard profile can be reliably inferred from extensive data on its parent molecule, aniline, and structurally similar N-substituted derivatives[2][3][4]. The primary risks associated with this class of chemicals drive every handling and disposal recommendation.
Aromatic amines are known for their systemic toxicity. The core mechanism of concern is the absorption through the skin, inhalation, or ingestion, leading to effects on the blood, specifically the formation of methemoglobin[5]. This condition impairs the ability of red blood cells to transport oxygen, which can have severe consequences[5]. Furthermore, many aniline derivatives are classified as suspected carcinogens and are noted for their potential to cause damage to organs through prolonged or repeated exposure[6][7][8][9].
Table 1: Hazard Summary for Aromatic Amines
| Hazard Classification | Description | Implication for Handling & Disposal |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled[2][7][8]. | All handling must be done with appropriate Personal Protective Equipment (PPE) to prevent any direct contact. Work should be conducted in a well-ventilated area, preferably a chemical fume hood[2][3]. |
| Organ Toxicity | Causes damage to organs (blood, hematopoietic system) through prolonged or repeated exposure[2][7]. | Minimize exposure duration and quantity. Adherence to proper waste segregation and disposal is critical to prevent chronic environmental exposure. |
| Carcinogenicity | Aniline is classified by the EPA as a Group B2, probable human carcinogen. Many derivatives are suspected carcinogens[6][7][8]. | Treat the compound and all associated waste as potentially carcinogenic. Use engineering controls like fume hoods to minimize inhalation risk. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[7]. | Absolutely no disposal down the drain or in regular trash. All waste must be contained and managed to prevent release into the environment[10][11]. |
Pre-Disposal: In-Lab Waste Management
Proper disposal begins the moment the chemical is used. A self-validating system of waste collection in the laboratory is the first line of defense against accidental exposure and environmental release.
Step 1: Waste Segregation
The principle of causality here is simple: Never mix incompatible waste streams. Aromatic amines are incompatible with strong oxidizing agents and certain acids, with which they can react exothermically or violently[2].
-
Action: Collect all waste containing N-Ethyl-N-(2-phenoxyethyl)aniline—including pure compound, contaminated solvents, and solid materials (gloves, wipes, silica gel)—in a dedicated, properly labeled hazardous waste container.
-
Rationale: Segregation prevents dangerous chemical reactions within the waste container and ensures the waste can be treated by the most appropriate final disposal method.
Step 2: Waste Container Selection and Labeling
-
Action: Use a chemically resistant, leak-proof container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap. Immediately label the container with a "Hazardous Waste" label.
-
Content on Label:
-
The full chemical name: "Waste N-Ethyl-N-(2-phenoxyethyl)aniline"
-
List all components, including solvents (e.g., "Methanol," "Dichloromethane").
-
The appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).
-
The accumulation start date.
-
-
Rationale: Proper labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the lab and to the waste management professionals who will ultimately handle the container.
Spill Management Protocol
Accidents happen, and a robust protocol ensures they are managed safely.
-
Action for Minor Spills:
-
Ensure the area is well-ventilated. Wear the PPE detailed in Table 2.
-
Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into your designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste[4].
-
-
Rationale: Using an inert absorbent contains the liquid and prevents it from spreading, while avoiding combustible materials mitigates any potential fire risk[4]. Treating all cleanup materials as hazardous waste is essential because they are now contaminated with the toxic compound.
The Disposal Workflow: A Step-by-Step Guide
The ultimate disposal of N-Ethyl-N-(2-phenoxyethyl)aniline is not a task for the individual researcher. It requires a coordinated effort with your institution's Environmental Health and Safety (EHS) office and a licensed professional waste disposal service.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears before use. | To prevent dermal absorption, which is a primary route of toxic exposure for aromatic amines[2][3]. |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles[2]. | To protect against splashes that can cause serious eye damage. |
| Skin/Body Protection | Lab coat. A chemically resistant apron is recommended for larger quantities. | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary[2]. | To prevent inhalation of vapors, a significant route of exposure[2][7]. |
Disposal Decision and Execution Workflow
The following diagram illustrates the procedural logic for disposing of your collected waste.
Caption: Workflow for the safe disposal of N-Ethyl-N-(2-phenoxyethyl)aniline waste.
Step-by-Step Protocol Explanation
-
Waste Accumulation & Storage: Once your hazardous waste container is full (never more than ¾ full to allow for vapor expansion) or has been stored for the maximum time allowed by your institution (e.g., 90 days), it is ready for pickup. Store the sealed container in a designated and secondarily contained Satellite Accumulation Area.
-
Contact EHS for Pickup: Do not attempt to dispose of the chemical yourself. Contact your institutional EHS office to schedule a pickup. They are trained to handle, transport, and document hazardous waste in compliance with regulations.
-
Professional Disposal: Your EHS office will transfer the waste to a licensed hazardous waste disposal company. For aromatic amine waste, the preferred and most environmentally sound disposal method is high-temperature incineration[12].
-
Causality of Incineration: This method uses extremely high temperatures to break the molecule down into simpler, less toxic components like carbon dioxide, water, and nitrogen oxides[4]. Crucially, the incinerator must be equipped with afterburners and scrubbers to neutralize the harmful nitrogen oxides (NOx) and other acidic gases produced during combustion, preventing their release into the atmosphere[12].
-
-
Regulatory Context: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Several waste streams specifically from aniline production are listed as hazardous wastes (e.g., K083, K103, K104)[13][14]. Therefore, any waste containing significant concentrations of N-Ethyl-N-(2-phenoxyethyl)aniline must be managed as hazardous waste to comply with federal and local regulations[15].
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
-
SKC Inc. (2023, December 22). SAFETY DATA SHEET: Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
-
Regulations.gov. (2005, July 1). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Technology Catalogue. Disposing Amine Waste. Retrieved from [Link]
-
WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]
-
WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]
-
Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs for Aniline. Retrieved from [Link]
-
DC Fine Chemicals. Safety Data Sheet: N-Ethyl-N-(2-hydroxyethyl) aniline. Retrieved from [Link]
-
PubChem, National Institutes of Health. N-(2-Phenoxyethyl)aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Aniline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Aniline - Registration Dossier. Retrieved from [Link]
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Penta Chemicals. (2025, April 8). SAFETY DATA SHEET: Aniline. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Aniline. Retrieved from [Link]
-
Australian Government Department of Health. (2023, June 26). Aniline and its salts - Evaluation statement. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Ethyl-N-(2-phenoxyethyl)aniline
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the utmost regard for safety. The handling of specialized chemical reagents like N-Ethyl-N-(2-phenoxyethyl)aniline, an aromatic amine, demands a meticulous and informed approach to personal protection. While specific toxicological data for this compound is not extensively published, its structural similarity to other hazardous aromatic amines, such as N-Ethylaniline, necessitates treating it with significant caution. This guide synthesizes established safety protocols for analogous compounds to provide a robust framework for its safe handling and disposal.
The core principle of laboratory safety is not merely the use of Personal Protective Equipment (PPE), but a comprehensive risk assessment that prioritizes engineering and administrative controls. PPE should be considered the final barrier of protection for you, the researcher.
Hazard Assessment: An Evidence-Based Approach
Given the chemical class, N-Ethyl-N-(2-phenoxyethyl)aniline should be presumed to be hazardous. Structurally related compounds like N-Ethylaniline are classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled, with the potential to cause organ damage through prolonged or repeated exposure[1][2]. Therefore, a conservative approach that protects against all potential routes of exposure—dermal, ocular, and inhalation—is mandatory.
Assumed Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Serious Eye Damage/Irritation
-
Skin Irritation/Sensitization
-
Specific Target Organ Toxicity
Required Personal Protective Equipment (PPE)
Selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling N-Ethyl-N-(2-phenoxyethyl)aniline.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes of the chemical, which could cause serious eye damage. A face shield should be worn over goggles when there is a significant risk of splashing. Equipment must be tested and approved under standards such as NIOSH (US) or EN 166 (EU)[1]. Contact lenses should not be worn as they can absorb and concentrate vapors[3]. |
| Skin/Body | Chemical-Resistant Gloves (Double-Gloving Recommended) | Rationale: Aromatic amines can be absorbed through the skin, leading to systemic toxicity[1]. Materials: Nitrile or neoprene gloves are recommended[4]. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin[1]. |
| Laboratory Coat or Chemical-Resistant Apron/Coveralls | Rationale: Provides a barrier against incidental contact and small splashes. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls (e.g., Tychem®) are advised[4]. | |
| Respiratory | NIOSH-Approved Respirator | Rationale: To prevent the inhalation of toxic vapors, especially when handling outside of a certified chemical fume hood[1][5]. The type of respirator (e.g., air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus) depends on the scale of work and ventilation conditions[4][6]. |
| Feet | Closed-Toe Shoes | Rationale: Protects feet from potential spills[7]. |
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends only after all waste is properly discarded.
Safe Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.
-
Engineering Controls: All handling of N-Ethyl-N-(2-phenoxyethyl)aniline must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[7][8].
-
Handling:
-
Decontamination: After handling, wipe down the work area in the fume hood. Remove gloves and lab coat before leaving the work area.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE[1][8].
Caption: Workflow for Safely Handling N-Ethyl-N-(2-phenoxyethyl)aniline
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Protect: Don the highest level of PPE, including a respirator (potentially a self-contained breathing apparatus for large spills) and full chemical-resistant clothing[1][4].
-
Contain: Prevent the spill from spreading or entering drains by using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[2][3].
-
Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal[2][3].
-
Decontaminate: Clean the spill area thoroughly. Launder or dispose of all contaminated clothing and equipment according to institutional guidelines[3].
Caption: Emergency Spill Response Protocol
Waste Disposal
All waste containing N-Ethyl-N-(2-phenoxyethyl)aniline, including contaminated consumables (gloves, absorbent pads) and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the waste container through your institution's approved hazardous waste disposal program[2]. Follow all local, state, and federal regulations[1].
By adhering to these rigorous safety protocols, you protect yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
- N-ETHYL ANILINE CAS No 103-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- N-(2-Hydroxyethyl)aniline Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6). Taylor & Francis.
- N-Ethylaniline Safety Data Sheet. (2025, December 18). Fisher Scientific.
- 2,6-Diethyl-N-(2-propoxyethyl)aniline Safety Data Sheet. (n.d.). AK Scientific, Inc.
- N-Ethyl-N-(2-hydroxyethyl) aniline Safety Data Sheet. (2024, November 4). DC Fine Chemicals.
- Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. (n.d.). Benchchem.
- Aniline Safety Data Sheet. (2021, November 30). Chemos GmbH&Co.KG.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. velsafe.com [velsafe.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
